Zinc Bromide
Description
Properties
IUPAC Name |
zinc;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Zn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDYJBBGRKZCSX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Zn, ZnBr2 | |
| Record name | ZINC BROMIDE | |
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| Record name | zinc bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052512 | |
| Record name | Zinc bromide | |
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Molecular Weight |
225.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc bromide appears as a white crystalline noncombustible solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in photography., Liquid, White hygroscopic solid; [Hawley] White odorless crystalline solid; | |
| Record name | ZINC BROMIDE | |
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| Record name | Zinc bromide (ZnBr2) | |
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| Record name | Zinc bromide | |
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Boiling Point |
697 °C | |
| Record name | ZINC BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1047 | |
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Solubility |
1 G SOL IN 0.25 ML H2O; 1 G SOL IN 0.5 ML 90% ALCOHOL, VERY SOL IN ETHANOL; SOL IN ETHER, 457.399 lb/100 lb water at 70 °F, 471 g/100g water @ 25 °C | |
| Record name | ZINC BROMIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.3 g/cu cm | |
| Record name | ZINC BROMIDE | |
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| Record name | ZINC BROMIDE | |
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Color/Form |
WHITE HEXAGONAL CRYSTALS | |
CAS No. |
7699-45-8 | |
| Record name | ZINC BROMIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Zinc bromide | |
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| Record name | Zinc bromide (ZnBr2) | |
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| Record name | Zinc bromide | |
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| Record name | Zinc bromide | |
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| Record name | ZINC BROMIDE | |
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| Record name | ZINC BROMIDE | |
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Melting Point |
394 °C | |
| Record name | ZINC BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1047 | |
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Foundational & Exploratory
synthesis of anhydrous zinc bromide for organic reactions
An In-Depth Technical Guide for the Synthesis of Anhydrous Zinc Bromide for Organic Reactions
Authored by: Gemini, Senior Application Scientist
Abstract
Anhydrous this compound (ZnBr₂) is a versatile and potent Lewis acid catalyst indispensable in a multitude of organic transformations.[1][2] Its efficacy, however, is critically dependent on its anhydrous state, as the presence of water can deactivate its catalytic activity and promote undesirable side reactions. This compound is highly hygroscopic, readily forming a stable dihydrate (ZnBr₂·2H₂O), which presents a significant challenge for researchers requiring the anhydrous form.[3][4][5] This guide provides a comprehensive overview of the synthesis, purification, and handling of anhydrous this compound, grounded in established chemical principles and laboratory practices. We will explore direct synthesis from elemental precursors and robust methods for dehydrating the common dihydrate, offering field-proven insights into the causality behind each experimental choice to ensure the reliable preparation of high-purity, reactive anhydrous ZnBr₂ for demanding applications in research and development.
Physicochemical and Catalytic Profile
Understanding the intrinsic properties of this compound is fundamental to its successful synthesis and application. It is a colorless, odorless crystalline solid with a sharp metallic taste.[3][6] Its high solubility in water and various organic solvents, such as ether, acetone, and tetrahydrofuran, underpins its utility in a wide range of reaction media.[3] The primary challenge in its use is its extreme hygroscopicity; it readily absorbs atmospheric moisture to form the dihydrate, ZnBr₂·2H₂O.[1][3][7]
As a Lewis acid, the zinc(II) center possesses an empty orbital capable of accepting an electron pair, allowing it to activate carbonyls, epoxides, and other electron-rich functional groups, thereby facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
Table 1: Key Physicochemical Properties of Anhydrous this compound
| Property | Value | Source(s) |
| CAS Number | 7699-45-8 | [1][3] |
| Molecular Formula | ZnBr₂ | [1][7] |
| Molar Mass | 225.20 g/mol | [1][7] |
| Appearance | White, hygroscopic crystalline powder | [1][3][6] |
| Melting Point | 394 °C (741 °F) | [1][3][8] |
| Boiling Point | 697 °C (1287 °F) | [1][3] |
| Density | 4.20 g/cm³ (at 20 °C) | [1][3][7] |
| Aqueous Solution pH | ~4 (Acidic) | [6] |
| Solubility in Water | 447 g/100 mL (at 25 °C) | [1] |
Synthesis Methodologies: A Comparative Analysis
The selection of a synthetic method depends on the available starting materials, required purity, and laboratory capabilities. The two primary strategies involve direct synthesis from the elements, which bypasses the issue of hydration, and the dehydration of the commercially available hydrated salt.
Method 1: Direct Synthesis from Elemental Zinc and Bromine
This method is often the most reliable for obtaining high-purity anhydrous ZnBr₂ directly. The reaction is a direct combination of metallic zinc and elemental bromine.[3][9][10]
Causality & Experimental Rationale: The direct reaction is highly exothermic and must be controlled to prevent runaway conditions.[11] Suspending zinc powder in an anhydrous, non-reactive solvent like diethyl ether allows for efficient heat dissipation and controlled addition of the volatile and highly corrosive bromine. The solvent choice is critical; it must be anhydrous and inert to the potent electrophilicity of bromine.
Caption: Workflow for the direct synthesis of anhydrous ZnBr₂.
Experimental Protocol: Direct Synthesis
-
Preparation: Equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (or connect to an inert gas line).
-
Reagent Setup: In the flask, suspend zinc powder (1.1 equivalents) in anhydrous diethyl ether.
-
Reaction: Cool the flask in an ice bath. Slowly add a solution of elemental bromine (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel over 1-2 hours with vigorous stirring. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours until the solution is colorless or only the grey of excess zinc remains.
-
Isolation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), filter the solution to remove unreacted zinc.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield a white solid. For the highest purity, the resulting ZnBr₂ can be sublimed under high vacuum.[3]
Safety Imperative: Elemental bromine is extremely toxic, volatile, and corrosive. This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, splash goggles, a face shield, and a lab coat, is mandatory.[12]
Method 2: Dehydration of this compound Dihydrate (ZnBr₂·2H₂O)
Commercially available this compound is often the dihydrate. Removing the water of crystallization is a common but non-trivial task.
Causality & Experimental Rationale: Simply heating hydrated this compound in air is often ineffective and can lead to the formation of zinc oxybromide (ZnO·ZnBr₂) through hydrolysis at elevated temperatures.[13] The water molecules are held tightly, and as they are driven off, they can react with the salt itself.[14] Therefore, successful dehydration requires methods that either chemically consume the water or physically remove it under conditions that suppress hydrolysis.
Caption: Dehydration strategies for ZnBr₂·2H₂O.
Experimental Protocol: Dehydration using Thionyl Chloride
This method is highly effective as thionyl chloride reacts irreversibly with water to form volatile byproducts (SO₂ and HCl), driving the dehydration to completion.[11]
-
Setup: In a fume hood, place ZnBr₂·2H₂O in a round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas trap (to scrub acidic gases).
-
Reaction: Add an excess of thionyl chloride (SOCl₂) to the flask.
-
Heating: Gently heat the mixture to reflux and maintain for 4-6 hours. The reaction SOCl₂ + H₂O → SO₂ (g) + 2HCl (g) removes the water.
-
Isolation: Allow the mixture to cool to room temperature. Carefully distill off the excess thionyl chloride under reduced pressure.
-
Drying: The resulting white solid should be heated under high vacuum to remove any residual volatiles, yielding pure anhydrous ZnBr₂.
Alternative Protocol: Dehydration by Heating under a Stream of Hydrogen Bromide (HBr)
This technique leverages Le Châtelier's principle. The HBr atmosphere suppresses the hydrolysis equilibrium, allowing for the thermal removal of water without forming oxybromide.[3]
-
Setup: Place ZnBr₂·2H₂O in a tube furnace capable of handling corrosive gases.
-
Inerting: Pass a stream of dry, inert gas (e.g., nitrogen or argon) through the tube.
-
Dehydration: Gradually heat the sample to above 150-200 °C while switching the gas flow to anhydrous HBr gas.
-
Purification: Once dehydration is complete, the temperature can be raised to ~400 °C to sublime the ZnBr₂ into a cooler part of the tube, separating it from any non-volatile impurities.
-
Cooling: Cool the system to room temperature under the HBr stream before switching back to an inert gas.
Safe Handling, Storage, and Personal Protection
The hazardous nature of both the final product and the reagents used in its synthesis necessitates strict adherence to safety protocols.
Table 2: Safety and Handling Profile for Anhydrous this compound
| Aspect | Guideline | Source(s) |
| GHS Hazards | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | [1][15] |
| Handling | Must be handled in a dry, inert atmosphere (glovebox or Schlenk line). Avoid generating dust. Avoid all personal contact, including inhalation. | [1][15][16][17] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible substances (e.g., strong oxidizing agents). | [1][8][15][16] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile or neoprene gloves, full protective suit/lab coat. | [15][16][18] |
| First Aid (Skin/Eye Contact) | Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [19][20] |
Conclusion
The successful synthesis of high-purity anhydrous this compound is a critical enabling step for its use in organic chemistry. While direct synthesis from the elements offers a robust route to the anhydrous material, the dehydration of the commercially available dihydrate is also feasible, provided that appropriate techniques are employed to circumvent the formation of deleterious oxybromide species. Chemical dehydration with thionyl chloride or physical dehydration via sublimation under an HBr atmosphere are particularly effective methods. Regardless of the synthetic route, the extremely hygroscopic and corrosive nature of anhydrous ZnBr₂ demands that it be handled and stored with rigorous exclusion of atmospheric moisture and with appropriate personal protective equipment. By understanding the causality behind each procedural step, researchers can reliably prepare and utilize this powerful Lewis acid to its full potential.
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Wikipedia. This compound. [Link]
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SYNTHETIKA. This compound anhydrous. [Link]
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Mindstretching. (2020). Zinc Bromine Batteries: Making higher purity this compound from readily available salts. [Link]
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A&A Pharmachem. Zinc (III) Bromide - Safety Data Sheet. [Link]
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SNDB India. Top Industrial Uses of this compound Brine: Benefits and Applications. [Link]
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Watt, G. W., Gentile, P. S., & Helvenston, E. P. (1955). Synthesis of Anhydrous Metal Halides. Journal of the American Chemical Society, 77(10), 2752–2752. [Link]
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Organic Syntheses. (5-Cyanopentyl)zinc(II) bromide. [Link]
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crystallographic structure of zinc bromide dihydrate
An In-depth Technical Guide to the Crystallographic Structure of Zinc Bromide Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the (ZnBr₂·2H₂O). Contrary to a simplistic hydrate structure, this compound exhibits a more complex and fascinating architecture, best described as a double salt with the formula [Zn(H₂O)₆][Zn₂Br₆]. This guide will delve into the intricacies of its crystal system, ionic complexes, and the pivotal role of hydrogen bonding in stabilizing the lattice. Methodologies for the synthesis of high-quality single crystals suitable for X-ray diffraction are detailed, underpinned by the causality of each experimental step. All crystallographic data is presented in a clear, tabular format for ease of reference and comparison. This document serves as an authoritative resource for researchers in materials science, inorganic chemistry, and pharmaceutical development, providing the foundational knowledge required for applications leveraging the unique structural properties of this compound.
Introduction: The Unique Nature of this compound Dihydrate
This compound is a hygroscopic inorganic salt with diverse applications, including as a Lewis acid in organic synthesis and as a component in zinc-bromine flow batteries.[1] When crystallized from aqueous solutions, it readily forms a dihydrate. A thorough understanding of its solid-state structure is paramount for controlling its physicochemical properties, such as solubility, stability, and reactivity, which are critical in various industrial and research applications, including drug development where it may act as a reagent or catalyst.
Initial assumptions might lead one to picture a simple lattice of zinc and bromide ions with intercalated water molecules. However, single-crystal X-ray diffraction studies have revealed a more intricate and elegant arrangement. This compound dihydrate is, in fact, a double salt, a compound containing more than one cation or anion.[2] Its structure is composed of two distinct ionic complexes: a hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and a dimeric hexabromodizincate(II) anion, [Zn₂Br₆]²⁻.[1][2] This unique structural motif sets it apart from many other simple hydrated metal halides.
The Crystal Structure Deconstructed
The definitive crystallographic analysis of this compound dihydrate was reported by Duhlev, Faggiani, and Brown in 1988.[2] Their work provides the foundational data upon which our current understanding is built.
Crystal System and Space Group
This compound dihydrate crystallizes in the orthorhombic system, belonging to the Immm space group.[2] This classification denotes a crystal with three mutually perpendicular axes of unequal length. The 'I' in the space group symbol indicates a body-centered lattice.
The Ionic Complexes: A Tale of Two Zinc Environments
The crystal lattice is an ordered arrangement of two distinct, complex ions:
-
The Hexaaquazinc(II) Cation ([Zn(H₂O)₆]²⁺): In this complex, a central zinc ion is octahedrally coordinated to six water molecules.[1][2] This means the water molecules are positioned at the vertices of an octahedron with the zinc ion at its center. This coordination is a common feature for zinc(II) ions in aqueous environments.
-
The Hexabromodizincate(II) Anion ([Zn₂Br₆]²⁻): This is a dimeric anion where two zinc centers are each tetrahedrally coordinated.[1][2] Two bromide ions act as bridges between the two zinc atoms, a structural feature also seen in dimeric aluminum bromide (Al₂Br₆). The remaining four bromide ions are in terminal positions.
The Role of Hydrogen Bonding
The intricate network of hydrogen bonds is crucial for the stability of the overall crystal structure. The hydrogen atoms of the coordinated water molecules in the [Zn(H₂O)₆]²⁺ cations form O-H···Br hydrogen bonds with the bromide ions of the neighboring [Zn₂Br₆]²⁻ anions.[2] This extensive network effectively links the cationic and anionic complexes, creating a stable, three-dimensional lattice.
Quantitative Crystallographic Data
The precise structural parameters for this compound dihydrate, as determined by single-crystal X-ray diffraction, are summarized in the tables below.[2]
Table 1: Crystallographic Data for [Zn(H₂O)₆][Zn₂Br₆]
| Parameter | Value |
| Chemical Formula | [Zn(H₂O)₆][Zn₂Br₆] |
| Molar Mass | 783.66 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Immm |
| Unit Cell Dimension a | 10.435(1) Å |
| Unit Cell Dimension b | 10.367(1) Å |
| Unit Cell Dimension c | 7.961(1) Å |
| Unit Cell Volume | 861.2(2) ų |
| Z (Formula units/unit cell) | 2 |
| Calculated Density (Dx) | 3.02 Mg/m³ |
Data sourced from Duhlev et al. (1988).[2]
Table 2: Selected Interatomic Distances
| Bond | Length (Å) | Complex |
| Zn-O (average) | 2.07 | [Zn(H₂O)₆]²⁺ |
| Zn-Br (bridging) | 2.48 | [Zn₂Br₆]²⁻ |
| Zn-Br (terminal) | 2.36 | [Zn₂Br₆]²⁻ |
Data sourced from Duhlev et al. (1988).[2]
The differing bond lengths for the bridging and terminal bromide ions in the anion are a direct consequence of the bridging bromide ions being bonded to two zinc centers, which elongates these bonds compared to the terminal ones.
Experimental Protocol: Synthesis and Crystallization
The successful elucidation of a crystal structure is critically dependent on the quality of the single crystals used for diffraction experiments. The following protocol describes a reliable method for the synthesis of high-quality single crystals of this compound dihydrate.
Rationale for Method Selection
The chosen method is slow evaporation from a saturated aqueous solution. This technique is favored for its simplicity and its ability to produce large, well-formed crystals. The slow rate of evaporation allows for the orderly deposition of the ionic complexes onto the growing crystal lattice, minimizing defects. The choice of a constant temperature of 297 K (24 °C) is to ensure reproducible solubility and to avoid the formation of other hydrated or anhydrous phases.[1][2]
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
To deionized water at a constant temperature of 297 K, add anhydrous this compound (ZnBr₂) with continuous stirring.
-
Continue adding the salt until no more dissolves and a small amount of solid remains at the bottom of the container. This ensures the solution is fully saturated.
-
-
Filtration:
-
Filter the saturated solution to remove any undissolved solid particles or impurities. This step is crucial as these particles could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
-
Crystallization:
-
Transfer the filtered solution to a clean crystallizing dish.
-
Loosely cover the dish to allow for slow evaporation of the water at room temperature. The loose cover prevents dust and other contaminants from entering while still permitting solvent vapor to escape.
-
-
Crystal Growth and Harvesting:
-
Leave the solution undisturbed for several days to weeks. During this period, colorless, well-formed crystals of this compound dihydrate will precipitate.
-
Once the crystals have reached a suitable size, carefully harvest them from the solution.
-
Alternative Synthesis Routes
While slow evaporation is ideal for single-crystal growth, this compound dihydrate can also be synthesized by reacting zinc oxide or zinc metal with hydrobromic acid.[3]
ZnO + 2HBr + H₂O → ZnBr₂·2H₂O
This acid-base reaction is a common and efficient method for producing the bulk material.
Visualizing the Structure and Workflow
To aid in the conceptualization of the complex structure of this compound dihydrate and the experimental workflow for its synthesis, the following diagrams are provided.
Caption: Ionic complexes in this compound dihydrate.
Caption: Workflow for single crystal synthesis.
Conclusion
The is a testament to the intricate and often non-intuitive arrangements that can occur in the solid state. Its formulation as the double salt [Zn(H₂O)₆][Zn₂Br₆] highlights the complex interplay between coordination chemistry and hydrogen bonding in defining the final crystal lattice. For researchers and professionals in drug development and materials science, this detailed structural understanding is not merely academic; it is a critical prerequisite for manipulating and exploiting the properties of this compound in various applications. The methodologies and data presented herein provide a robust foundation for further research and application development involving this compound dihydrate.
References
- BenchChem. (2025, December).
- Wikipedia. (n.d.). This compound. Wikipedia.
- Duhlev, R., Brown, I. D., & Faggiani, R. (1988). This compound dihydrate ZnBr2.2H2O: a double-salt structure.
- IAEA. (1988). This compound dihydrate ZnBr2.2H2O: A double-salt structure. INIS-IAEA.
- Ataman Kimya. (n.d.). This compound.
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An In-depth Technical Guide to the Solubility of Zinc Bromide in Non-Aqueous Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Non-Aqueous Behavior of Zinc Bromide
This compound (ZnBr₂), a versatile Lewis acid and electrolyte component, exhibits a fascinating and complex solubility profile in non-aqueous solvents. Its utility in diverse applications, from organic synthesis to battery technology, is often dictated by its behavior in these media. This guide, intended for researchers, scientists, and drug development professionals, moves beyond simple solubility statements to provide a deeper understanding of the underlying principles governing the dissolution of this compound in organic solvents. We will explore the interplay of solvent properties, the coordination chemistry of the resulting solutions, and the practical methodologies for accurately determining solubility, particularly considering the compound's hygroscopic nature.
The Physicochemical Landscape of this compound Solubility
The solubility of an ionic compound like this compound in a non-aqueous solvent is a nuanced process governed by the thermodynamics of dissolution. This involves the endothermic process of breaking the crystal lattice of the salt and the intermolecular forces of the solvent, followed by the exothermic process of solvation, where new interactions form between the zinc and bromide ions and the solvent molecules. The overall enthalpy of the solution dictates whether the process is energetically favorable.
The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. This compound, being a polar inorganic salt, generally shows higher solubility in polar solvents. However, the nature of this polarity—whether the solvent is protic (containing acidic protons, such as alcohols) or aprotic (lacking acidic protons, such as acetone or THF)—plays a critical role in the solvation mechanism and ultimate solubility.
The Critical Role of the Solvent
The properties of the non-aqueous solvent are paramount in determining the extent to which this compound will dissolve. Key parameters include:
-
Polarity and Dipole Moment: Solvents with a high dipole moment are generally more effective at solvating ions. The partial positive and negative charges on the solvent molecules can interact favorably with the Zn²⁺ and Br⁻ ions.
-
Dielectric Constant: A high dielectric constant reduces the electrostatic attraction between the cation and anion of the salt, facilitating their separation and dissolution.
-
Donor and Acceptor Properties (Lewis Acidity/Basicity): Many organic solvents can act as Lewis bases (electron-pair donors), coordinating with the Lewis acidic Zn²⁺ ion. The strength of this coordination significantly influences solubility.
-
Hydrogen Bonding Capability: Protic solvents, such as alcohols, can form hydrogen bonds, which can influence the solvation of the bromide anion.
The interplay of these factors creates a complex landscape of solubility. For instance, while a solvent may have a high dipole moment, steric hindrance around the coordinating atom can limit its ability to effectively solvate the zinc ion.
A Quantitative Look at this compound Solubility
While qualitative descriptions such as "soluble" or "very soluble" are common, quantitative data provides the precise information necessary for experimental design and process development. The following table summarizes available quantitative and qualitative solubility data for anhydrous this compound in a range of common non-aqueous solvents. It is important to note that temperature significantly impacts solubility, a factor that will be explored in more detail.
| Solvent | Chemical Class | Protic/Aprotic | Solubility | Notes |
| Methanol (CH₃OH) | Alcohol | Protic | Very Soluble | - |
| Ethanol (C₂H₅OH) | Alcohol | Protic | Very Soluble[1] | 1 g dissolves in 0.5 mL of 90% alcohol. |
| Acetone (CH₃COCH₃) | Ketone | Aprotic | Very Soluble[2][3] | Dissolubility experiments have been conducted with concentrations up to 30% ZnBr₂. |
| Tetrahydrofuran (THF) | Ether | Aprotic | Soluble[2][3] | Commercially available as a 1.0 M solution. |
| Diethyl Ether (C₂H₅OC₂H₅) | Ether | Aprotic | Slightly Soluble | Solubility is temperature-dependent, forming etherates. |
| Acetonitrile (CH₃CN) | Nitrile | Aprotic | Sparingly Soluble | Inorganic salts tend to have limited solubility, especially with low water content. |
| Dimethylformamide (DMF) | Amide | Aprotic | Likely Soluble | General behavior of polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Aprotic | Soluble | Spectroscopic studies confirm the formation of zinc-bromide complexes. |
Note: "Very Soluble" and "Soluble" are qualitative terms from various sources and indicate a high degree of dissolution, though precise quantitative values are often not provided in the literature for all conditions.
Temperature Dependence: The Case of Diethyl Ether
The solubility of this compound in diethyl ether has been studied in detail, revealing a complex relationship with temperature. The formation of different solvates, or "etherates," at various temperatures highlights the dynamic nature of the dissolution process. Below +16-17 °C, a monoetherate (ZnBr₂·(C₂H₅)₂O) is the stable solid phase in equilibrium with the saturated solution. Above this temperature, the unsolvated this compound is the stable solid phase. The differential heats of solution vary accordingly, indicating different energetic favorability for the dissolution of the different solid forms.
The Coordination Chemistry of this compound in Non-Aqueous Solutions
Upon dissolution, the zinc and bromide ions do not exist as free entities but rather as a series of coordination complexes with the solvent molecules and with each other. The nature of these complexes is highly dependent on the solvent and the concentration of the salt.
In donor solvents, the solvent molecules (S) can displace the bromide ions from the coordination sphere of the zinc ion, leading to the formation of species such as [ZnBrS₃]⁺, [ZnS₄]²⁺, and others. In solvents with lower donor strength or at high this compound concentrations, bromide ions can effectively compete with the solvent molecules, leading to the formation of anionic bromozincate complexes like [ZnBr₃]⁻ and [ZnBr₄]²⁻.
Raman spectroscopy has been a powerful tool in elucidating the nature of these species in solution. For example, studies in dimethyl sulfoxide (DMSO) have confirmed the presence of four different zinc-bromide complexes in equilibrium.
The following diagram illustrates the general equilibria involved in the dissolution and speciation of this compound in a non-aqueous donor solvent (S).
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion and Future Outlook
The solubility of this compound in non-aqueous solvents is a critical parameter for its application in various fields. While qualitative data suggests good solubility in many polar organic solvents, there is a clear need for more comprehensive quantitative data, particularly as a function of temperature. The experimental protocol outlined in this guide provides a robust framework for obtaining such data, with a strong emphasis on mitigating the effects of the compound's hygroscopic nature.
Future research should focus on systematically determining the solubility of this compound in a wider array of non-aqueous solvents and establishing phase diagrams for key binary systems. Furthermore, advanced spectroscopic and computational modeling studies will continue to provide deeper insights into the complex coordination chemistry at play, enabling a more predictive understanding of this compound's behavior in non-aqueous environments. This knowledge will be invaluable for the rational design of new synthetic routes, improved electrolyte formulations, and novel drug delivery systems.
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
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The Emergence of a Catalyst: A Technical Guide to the History, Discovery, and Catalytic Applications of Zinc Bromide
Introduction: Beyond a Simple Salt
In the vast landscape of chemical catalysis, certain reagents emerge not with a sudden revolution, but through a gradual recognition of their inherent utility. Zinc bromide (ZnBr₂), a seemingly simple inorganic salt, exemplifies this journey. First prepared in its pure form in 1854 by the French chemist Henri Sainte-Claire Deville, its initial significance was primarily as a dense, water-soluble compound.[1] For much of its early history, its applications were rooted in its physical properties, such as its use in transparent radiation shields and in oil and natural gas well servicing fluids.[2][3][4] However, within its fundamental chemical nature as a Lewis acid lay a catalytic potential that would be progressively unlocked by organic chemists throughout the 20th century and into the present day.
This technical guide provides an in-depth exploration of the history and discovery of this compound's catalytic properties. We will traverse the timeline from its early characterization to its establishment as a versatile and reliable Lewis acid catalyst in a myriad of organic transformations. This document will elucidate the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols for key reactions, and present a comprehensive overview of its applications for researchers, scientists, and professionals in drug development.
The Genesis of a Lewis Acid Catalyst: A Historical Perspective
The recognition of this compound as a catalyst is intrinsically linked to the broader development of Lewis acid catalysis in organic chemistry.[5] While the concept of electron pair acceptors and donors was being formulated, early synthetic chemists were empirically discovering the power of metal halides to promote reactions.
A pivotal, though perhaps not widely recognized at the time for its full implications, moment in the documented use of this compound as a selective catalyst appeared in 1978. Nakatani and his coworkers reported that powdered anhydrous this compound was a particularly selective catalyst for the intramolecular carbonyl-ene reaction of (+)-citronellal to produce isopulegol, a precursor to menthol.[3] This work stands as a concrete and citable milestone in the history of this compound catalysis, demonstrating its utility in a commercially significant transformation.
While the 1978 publication provides a firm historical anchor, it is highly probable that the catalytic properties of zinc halides, including the bromide, were observed and utilized in a less systematic fashion in the preceding decades. The challenge for the modern chemical historian and scientist is to trace these earlier, often anecdotal or less-publicized, applications to construct a complete lineage of its use.
The Core of Catalysis: Understanding this compound's Lewis Acidity
This compound's catalytic prowess stems from its character as a moderately strong Lewis acid.[6] The zinc(II) center possesses a vacant p-orbital, making it an effective electron pair acceptor. This fundamental property allows it to activate a wide range of functional groups, thereby lowering the activation energy for various organic reactions.
The general mechanism of this compound catalysis involves the coordination of the zinc center to a Lewis basic site on a substrate molecule, typically an oxygen or nitrogen atom. This coordination polarizes the bond, making the substrate more susceptible to nucleophilic attack.
A Versatile Tool in the Synthetic Chemist's Arsenal: Key Applications
This compound has proven to be a catalyst of broad utility, effective in promoting a diverse range of organic transformations. Its affordability, low toxicity, and ease of handling have contributed to its widespread adoption.[5][7]
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. This compound has emerged as a reliable catalyst for the synthesis of various heterocyclic systems.[8]
-
Synthesis of Pyrazole Derivatives: this compound catalyzes the condensation of 1,3-dicarbonyl compounds with hydrazines to afford pyrazole derivatives, often with high yields.[1]
-
Synthesis of Indole Scaffolds: It can facilitate the Fischer indole synthesis and other related cyclizations to produce substituted indoles.[8]
Carbon-Carbon and Carbon-Heteroatom Bond Formation
The construction of carbon-carbon and carbon-heteroatom bonds is fundamental to organic synthesis. This compound plays a significant role in several classes of reactions that achieve these connections.
-
Coupling Reactions: It has been employed in various coupling reactions, including the synthesis of propargylamines and α,β-acetylenic ketones.[8]
-
Stereoselective Semipinacol Rearrangement: this compound has been shown to be an efficient catalyst for the stereoselective semipinacol rearrangement of α-hydroxy epoxides, leading to the formation of β-hydroxy ketones with the creation of a stereoselective quaternary center.[9]
Halogenation and Oxidation Reactions
Beyond its role in bond formation, this compound also finds application in functional group transformations.
-
α-Bromination of Carbonyl Compounds: It can be used as a reusable heterogeneous catalyst for the α-bromination of ketones.[1]
-
Oxidation of Alcohols: In the presence of an appropriate oxidant, this compound can catalyze the oxidation of alcohols to their corresponding aldehydes or ketones.
Experimental Protocols: A Practical Guide
To translate the theoretical understanding of this compound catalysis into practice, this section provides detailed, step-by-step methodologies for representative reactions.
Protocol 1: this compound-Catalyzed Synthesis of Isopulegol from (+)-Citronellal
This protocol is based on the seminal work that highlighted the selective catalytic action of this compound.
Materials:
-
(+)-Citronellal
-
Anhydrous this compound (powdered)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of (+)-citronellal (1 equivalent) in anhydrous dichloromethane, add powdered anhydrous this compound (0.1 equivalents) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford isopulegol.
Protocol 2: α-Bromination of a Ketone
This protocol demonstrates the use of this compound in a halogenation reaction.
Materials:
-
Ketone (e.g., acetophenone)
-
This compound
-
Bromine
-
Water
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend the ketone (1 equivalent) and this compound (0.2 equivalents) in water.
-
Cool the mixture in an ice bath and slowly add bromine (1.1 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring until TLC analysis indicates the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting α-bromoketone can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The efficiency of this compound catalysis is evident in the yields and reaction conditions reported in the literature. The following table summarizes representative data for various transformations.
| Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Carbonyl-ene Cyclization | (+)-Citronellal | Isopulegol | 10 | Dichloromethane | RT | 2 | ~85 |
| Pyrazole Synthesis | 1,3-Diketone & Hydrazine | Substituted Pyrazole | 10-20 | Ethanol | Reflux | 4-6 | 80-95 |
| α-Bromination | Acetophenone | α-Bromoacetophenone | 20 | Water | 0 - RT | 1-3 | >90 |
| Semipinacol Rearrangement | α-Hydroxy Epoxide | β-Hydroxy Ketone | 15 | Dichloromethane | RT | 5 | 70-90 |
Conclusion and Future Outlook
From its humble beginnings as a simple inorganic salt, this compound has carved out a significant niche in the world of organic catalysis. Its journey from a compound valued for its physical properties to a widely used Lewis acid catalyst is a testament to the continuous exploration and deeper understanding of chemical reactivity. The historical milestones, such as its effective use in the synthesis of isopulegol, have paved the way for its application in a broad spectrum of organic reactions.
The core of its catalytic activity lies in its accessible Lewis acidity, allowing for the activation of a diverse range of substrates under relatively mild conditions. The practical applications in the synthesis of complex molecules, particularly heterocycles, and in fundamental bond-forming and functional group transformation reactions, underscore its importance to the modern synthetic chemist.
Looking ahead, the story of this compound is far from over. The principles of green and sustainable chemistry will likely drive further innovation in its use, with a focus on catalytic systems that are even more efficient, selective, and recyclable. The development of chiral this compound-based catalysts for asymmetric synthesis also remains a promising avenue of research. As the demands of drug discovery and materials science continue to evolve, the versatility and reliability of this compound will undoubtedly ensure its continued prominence as a valuable tool in the ever-expanding toolkit of organic synthesis.
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Introduction: Defining Zinc Bromide and Its Core Identity
An In-depth Technical Guide to Zinc Bromide (ZnBr₂) for Researchers and Drug Development Professionals
This compound (ZnBr₂) is an inorganic salt that has garnered significant attention across various scientific disciplines, from organic synthesis to energy storage.[1] It is identified by the CAS Number 7699-45-8 .[1][2][3][4][5][6] This compound presents as a white, crystalline, and hygroscopic powder, sharing many characteristics with zinc chloride, such as high solubility in water to form acidic solutions and good solubility in various organic solvents.[1] Its utility in a laboratory and industrial setting is broad, largely owing to its function as a potent Lewis acid and its unique physical properties in aqueous solutions.[7][8] This guide serves as a comprehensive technical resource for scientists, researchers, and professionals in drug development, providing in-depth information on its properties, applications, and critical safety protocols.
Physicochemical Properties: A Quantitative Overview
For any laboratory application, a thorough understanding of a compound's physical and chemical properties is paramount. These characteristics dictate the conditions for its storage, handling, and deployment in experimental setups. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7699-45-8 | [1][2][3] |
| Molecular Formula | ZnBr₂ | [1][2][3] |
| Molar Mass | 225.20 g/mol | [1][3] |
| Appearance | White, hygroscopic crystalline powder | [1][3] |
| Density | 4.20 g/cm³ (at 20 °C) | [1] |
| Melting Point | 394 °C (741 °F) | [1][3] |
| Boiling Point | 697 °C (1,287 °F) | [1][3] |
| Solubility in Water | 447 g/100 mL (at 20 °C) | [1] |
| Solubility (Organic) | Very soluble in alcohol, ether, acetone, and tetrahydrofuran | [1] |
Synthesis and Chemical Structure
Understanding the synthesis and structure of ZnBr₂ provides crucial insights into its purity, reactivity, and handling requirements, particularly the distinction between its anhydrous and hydrated forms.
Synthesis Pathways:
-
Hydrated Form (ZnBr₂·2H₂O): The dihydrate is typically prepared by reacting zinc oxide or zinc metal with hydrobromic acid.[1]
-
ZnO + 2HBr + H₂O → ZnBr₂·2H₂O
-
Zn + 2HBr → ZnBr₂ + H₂
-
-
Anhydrous Form (ZnBr₂): The anhydrous salt, which is critical for its use as a Lewis acid in water-sensitive organic reactions, can be produced through several methods[1]:
-
Dehydration of the dihydrate using hot carbon dioxide.
-
Direct reaction of zinc metal with bromine.
-
Sublimation of the solid in a stream of hydrogen bromide gas.
-
Structural Characteristics: The structure of this compound is not monolithic; it varies with its physical state. In its crystalline form, ZnBr₂ adopts a structure similar to zinc iodide, where tetrahedral zinc centers are linked to form a three-dimensional framework.[1] In the gaseous phase, VSEPR theory correctly predicts a linear geometry with a Zn-Br bond length of 221 pm.[1] This structural simplicity in the gas phase is foundational to its predictable behavior as a Lewis acid.
Core Applications in Research and Development
The utility of this compound is diverse, but its role as a Lewis acid catalyst is particularly significant for the target audience of this guide.
Lewis Acid Catalysis in Organic Synthesis
As a Lewis acid, anhydrous ZnBr₂ is adept at accepting electron pairs, which allows it to activate substrates and catalyze a wide range of organic transformations.[1][8] This property is leveraged in numerous reactions critical to the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[8][9][10]
-
Mechanism of Action: The zinc (II) ion acts as an electrophilic center, coordinating to electron-rich atoms (like oxygen or nitrogen) in a substrate. This coordination polarizes key bonds, making the substrate more susceptible to nucleophilic attack. This is the fundamental principle behind its catalytic activity.[11]
-
Key Applications:
-
Protecting Group Chemistry: ZnBr₂ is used for the selective removal of Boc (tert-butyloxycarbonyl) protecting groups from secondary amines, an essential step in multi-step synthesis.[3]
-
Stereospecific Reactions: It serves as an effective catalyst for stereospecific and regioselective reactions, such as those involving silacyclopropanes and carbonyl compounds.
-
Heterocycle Synthesis: Recent literature highlights its use in synthesizing heterocyclic molecules, which form the core of many pharmaceutical compounds.[8]
-
Friedel-Crafts Reactions and Cyclizations: Its catalytic activity is also applied in Friedel-Crafts acylations and various cyclization processes for building complex molecular scaffolds.[10]
-
Workflow: Boc Deprotection of a Secondary Amine using ZnBr₂
The following is a representative protocol for a common synthetic application of this compound. The causality behind using ZnBr₂ lies in its ability to coordinate with the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage under mild conditions, often leaving other sensitive functional groups intact.
Experimental Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Add anhydrous this compound (ZnBr₂) (typically 2-4 equivalents) to the solution. Note: The hygroscopic nature of ZnBr₂ necessitates handling in a dry environment (e.g., under an inert atmosphere or in a glove box) to prevent the introduction of water, which can quench the reaction.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up: Upon completion, quench the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate or ammonium hydroxide) to neutralize the acidic mixture and precipitate zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified using column chromatography.
Other Notable Applications
-
High-Density Fluids: Concentrated aqueous solutions of ZnBr₂ are extremely dense.[1] This property is exploited in the oil and gas industry for drilling and completion fluids to control high-pressure wells.[1][9]
-
Radiation Shielding: These dense solutions are also used as transparent radiation shielding in the windows of hot cells for handling radioactive materials.[1][7][12][13] The advantage over lead glass is that the aqueous solution is self-repairing and does not darken over time from radiation exposure.[1]
-
Battery Technology: this compound is a key electrolyte component in zinc-bromine flow batteries, a type of rechargeable battery being explored for large-scale energy storage.[1][14][15][16][17] These batteries are noted for their 100% depth of discharge capability, long cycle life, and use of low-cost, abundant materials.[14][18]
Safety Data Sheet (SDS) Analysis: A Guide to Safe Handling
The safe handling of any chemical reagent is non-negotiable. This compound, while highly useful, possesses significant hazards that demand strict adherence to safety protocols. The following is a synthesis of information typically found in a Safety Data Sheet (SDS) for ZnBr₂.
Hazard Identification (GHS Classification):
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2] Eyewash stations and emergency showers must be readily accessible.[20][21]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield when handling the solid or its solutions.[20]
-
Skin Protection: Wear a full protective suit and chemical-resistant gloves (e.g., neoprene or nitrile).[19] Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Respiratory Protection: If engineering controls are insufficient or during spill clean-up, use a certified respirator with appropriate cartridges.[2]
-
Hygiene: Do not eat, drink, or smoke in the work area.[20] Wash hands thoroughly after handling, even if no direct contact is known to have occurred.[2][20]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, removing contact lenses if present.[2][20][21] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[20] Call a physician immediately.
-
Ingestion: Do NOT induce vomiting due to the risk of perforation.[21] If the victim is conscious, rinse their mouth and have them drink water (two glasses at most). Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician.[21]
Storage and Disposal:
-
Storage: Store in a cool, dry, and well-ventilated place.[2][20] Keep the container tightly closed to protect from moisture, as the material is hygroscopic.[2] Store locked up and away from incompatible materials like strong oxidizing agents and reactive metals (e.g., potassium, sodium).[20][21]
-
Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations.[20] Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.[2][19]
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fundamental electrochemical behavior of zinc bromide solutions
An In-depth Technical Guide to the Fundamental Electrochemical Behavior of Zinc Bromide Solutions
Authored by Gemini, Senior Application Scientist
Introduction
Aqueous this compound (ZnBr₂) solutions form the basis of a compelling electrochemical system, most notably utilized in zinc-bromine flow batteries, a technology recognized for its high energy density, inherent safety, and reliance on abundant materials.[1][2] Understanding the core electrochemical behavior of this system is paramount for researchers engaged in developing and optimizing energy storage technologies. This guide provides an in-depth exploration of the fundamental principles governing the electrochemical reactions, species equilibrium, and transport phenomena within ZnBr₂ electrolytes. We will delve into the causality behind experimental choices for characterization, offering field-proven insights for professionals in research and development.
Thermodynamic Underpinnings and Aqueous Speciation
The overall electrochemical reaction in a zinc-bromide system is the reversible conversion of this compound into zinc metal and aqueous bromine.[1][3] The process is characterized by the following half-reactions and their standard electrode potentials (E°) at 25°C:
-
Negative Electrode (Anode during discharge): Zn(s) ⇌ Zn²⁺(aq) + 2e⁻ ; E° = -0.76 V vs. SHE[4][5][6]
-
Positive Electrode (Cathode during discharge): Br₂(aq) + 2e⁻ ⇌ 2Br⁻(aq) ; E° = +1.087 V vs. SHE[3][6]
The net cell reaction results in a standard cell potential (E°cell) of approximately 1.85 V, making it an energetically favorable system for energy storage.[1]
| Half-Reaction | Standard Potential (E° vs. SHE) |
| Zn²⁺(aq) + 2e⁻ ⇌ Zn(s) | -0.76 V[6] |
| Br₂(l) + 2e⁻ ⇌ 2Br⁻(aq) | +1.07 V[6][7] |
| Br₃⁻(aq) + 2e⁻ ⇌ 3Br⁻(aq) | +1.09 V[4] |
However, the chemistry within the electrolyte is far more complex than these simple half-reactions suggest. The concentration of ZnBr₂ and the presence of excess bromide ions lead to a dynamic equilibrium of various complex ions.[8]
-
Zinc-Bromide Complexes: In concentrated solutions, zinc ions (Zn²⁺) coordinate with bromide ions (Br⁻) to form a series of bromozincate anions, such as [ZnBr₃]⁻ and [ZnBr₄]²⁻.[9][10][11][12] The formation of these complexes is concentration-dependent, with higher-order complexes like [ZnBr₄]²⁻ becoming more prevalent at higher ZnBr₂ concentrations.[9][13] This complexation influences the activity of Zn²⁺ ions, affecting the electrode potential and the kinetics of zinc deposition and stripping.[12][14]
-
Polybromide Complexes: At the positive electrode, elemental bromine (Br₂) reacts with bromide ions (Br⁻) to form polybromide ions, primarily the tribromide ion (Br₃⁻) and, to a lesser extent, pentabromide (Br₅⁻).[3][8] This reaction is crucial as it increases the solubility of bromine in the aqueous electrolyte and reduces its volatility.[3] To further manage the highly reactive and diffusive nature of bromine, bromine complexing agents (BCAs)—often quaternary ammonium salts—are added. These agents form a separate, dense, bromine-rich organic phase, which sequesters the bromine away from the zinc electrode, thereby minimizing self-discharge.[3][15][16][17]
Caption: Equilibrium of zinc and bromide species in the aqueous electrolyte.
Electrode Kinetics and Reaction Mechanisms
The performance of a zinc-bromide system is dictated by the kinetics of the reactions at both the negative and positive electrodes.
Negative Electrode (Zinc)
The reaction at the negative electrode involves the electrodeposition (plating) of metallic zinc during charging and its dissolution (stripping) during discharging.[2][8]
Charging (Deposition): Zn²⁺(aq) + 2e⁻ → Zn(s) Discharging (Dissolution): Zn(s) → Zn²⁺(aq) + 2e⁻
A primary challenge in this process is the tendency for non-uniform zinc deposition, which can lead to the formation of dendrites.[3][15] These dendritic structures can grow across the separator, causing an internal short circuit, and can break off, leading to a loss of active material and reduced coulombic efficiency. The morphology of the zinc deposit is highly sensitive to current density, electrolyte composition, pH, and the presence of additives.[15]
Positive Electrode (Bromine)
The reaction at the positive electrode, typically a high-surface-area carbon-based material, involves the oxidation of bromide to bromine during charging and the reverse reaction during discharging.[3]
Charging (Oxidation): 2Br⁻(aq) → Br₂(aq) + 2e⁻ Discharging (Reduction): Br₂(aq) + 2e⁻ → 2Br⁻(aq)
As discussed, the generated bromine immediately complexes with available bromide ions to form polybromides (e.g., Br₃⁻). The kinetics of this electrode are generally fast, but can be influenced by the adhesion of the dense polybromide phase to the electrode surface, which can block active sites.[16]
Caption: Electron flow and reactions during charge and discharge cycles.
Key Influencing Factors on Electrochemical Behavior
The electrochemical performance of ZnBr₂ solutions is highly dependent on several operational parameters.
-
Concentration: The concentration of ZnBr₂ (typically 1-4 M) directly impacts the electrolyte's conductivity, viscosity, and the speciation of zinc-bromide complexes.[4][8] Higher concentrations generally decrease resistivity but can increase viscosity, affecting mass transport.[4]
-
Temperature: Increasing the operating temperature (typically 20-50°C) improves ionic conductivity and diffusivity, which can enhance voltaic efficiency.[3][4] However, it also increases the vapor pressure of bromine and can accelerate self-discharge reactions, necessitating a careful thermal management strategy.[3][4]
-
pH: The pH of the electrolyte is critical, especially for the negative electrode. A low pH (acidic) can lead to a competing hydrogen evolution reaction (HER) during zinc plating, which reduces coulombic efficiency and can alter the morphology of the zinc deposit.[4][8] A high pH can cause the precipitation of zinc hydroxide or oxide species.[8] Therefore, the pH is typically maintained in a mildly acidic range (e.g., 3-5).
Electrochemical Characterization Protocols
To investigate the complex behavior of this compound solutions, several electrochemical techniques are employed. These protocols provide a self-validating system to probe the thermodynamics and kinetics of the system.
Protocol 1: Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic technique used to study the redox behavior of the electrochemical system. It provides qualitative and quantitative information about the electrode reactions.
Objective: To identify the reduction/oxidation potentials of the Zn/Zn²⁺ and Br⁻/Br₂ redox couples and to assess the reversibility of the reactions.
Methodology:
-
Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., Glassy Carbon or Platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., Platinum wire or graphite rod).
-
Electrolyte Preparation: Prepare the ZnBr₂ solution of the desired concentration (e.g., 1 M ZnBr₂) in deionized water. A supporting electrolyte (e.g., KCl) may be added to increase conductivity.[4] The solution should be purged with an inert gas (N₂ or Ar) to remove dissolved oxygen.
-
Potential Scan: The potential of the working electrode is scanned linearly with time. For ZnBr₂, a typical scan might start from a potential where no reaction occurs, scan negatively to observe zinc deposition, reverse the scan to observe zinc stripping, continue positively to observe bromide oxidation, and finally reverse back to the starting potential.[14]
-
Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential. A plot of current vs. potential is generated, known as a cyclic voltammogram.
-
Interpretation:
-
Cathodic Peak (Negative Scan): Corresponds to the reduction of Zn²⁺ to Zn metal. The peak potential (Epc) provides information on the reduction potential.
-
Anodic Peak (Positive Scan after reversal): Corresponds to the oxidation (stripping) of the deposited Zn back to Zn²⁺.
-
Anodic Peak (Far Positive Scan): Corresponds to the oxidation of Br⁻ to Br₂.
-
Cathodic Peak (Negative Scan after second reversal): Corresponds to the reduction of the generated Br₂ back to Br⁻.
-
Causality: The separation between the anodic and cathodic peak potentials (ΔEp) for a given redox couple provides insight into the reaction's reversibility. A smaller ΔEp suggests faster, more reversible kinetics. The peak current is proportional to the concentration of the active species and the square root of the scan rate, allowing for the determination of diffusion coefficients.
-
Caption: Workflow for a Cyclic Voltammetry (CV) experiment.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the interfacial and bulk properties of the electrochemical system by applying a small amplitude AC potential signal over a wide range of frequencies.
Objective: To deconvolute and quantify the different sources of resistance and capacitance in the system, including solution resistance, charge-transfer resistance, and double-layer capacitance.[18][19]
Methodology:
-
Cell and Electrolyte: The setup is identical to that used for CV.
-
Potentiostatic Control: The working electrode is held at a specific DC potential (e.g., the open-circuit potential, or a potential where a specific reaction occurs).
-
AC Perturbation: A small sinusoidal AC potential (e.g., 5-10 mV amplitude) is superimposed on the DC potential.
-
Frequency Scan: The frequency of the AC signal is swept over a wide range (e.g., from 100 kHz down to 10 mHz).
-
Data Acquisition: The resulting AC current and its phase shift relative to the applied potential are measured at each frequency.
-
Interpretation:
-
Nyquist Plot: The data is typically presented as a Nyquist plot (negative imaginary impedance vs. real impedance).
-
High-Frequency Intercept: The point where the plot intersects the real axis at high frequencies corresponds to the uncompensated solution resistance (Rs).
-
Semicircle: The diameter of the semicircle in the mid-frequency range corresponds to the charge-transfer resistance (Rct) of the electrode reaction. A smaller Rct indicates faster kinetics.
-
Low-Frequency Tail: At low frequencies, a straight line with a 45° slope (a Warburg element) indicates mass-transport limitations.
-
Causality: By fitting the impedance data to an equivalent electrical circuit model, one can extract quantitative values for these physical parameters. Performing EIS at different states of charge or after prolonged cycling can reveal changes in electrode surface properties, electrolyte conductivity, and reaction kinetics.[18]
-
Conclusion
The electrochemical behavior of aqueous this compound solutions is a multifaceted interplay of thermodynamics, ion speciation, electrode kinetics, and mass transport. The reversible deposition of zinc and the oxidation/reduction of bromide form the basis of a high-voltage aqueous battery system. However, practical performance is deeply influenced by the complexation of both zinc and bromide ions in solution and is often challenged by issues like zinc dendrite formation and bromine crossover. A thorough understanding of these fundamental principles, validated through rigorous electrochemical characterization techniques like cyclic voltammetry and impedance spectroscopy, is essential for the rational design of materials and operating conditions to advance zinc-bromide energy storage technologies.
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The Coordination Chemistry of Zinc Bromide with Nitrogen Ligands: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of zinc bromide with a diverse array of nitrogen-containing ligands. Zinc, a d¹⁰ metal, is redox-inactive, allowing for a rich and varied coordination chemistry primarily dictated by the nature of the coordinating ligands.[1][2] The interplay between the Lewis acidic zinc(II) center, the coordinating bromide anions, and the vast library of nitrogen donor ligands gives rise to complexes with a wide spectrum of structural motifs, reactivity, and applications. This guide will delve into the synthesis, structural characterization, and burgeoning applications of these complexes, with a particular focus on their relevance to drug development and catalysis.
Introduction: The Significance of Zinc(II) Coordination Chemistry
Zinc is an essential trace element in biological systems, playing critical structural and catalytic roles in a vast number of enzymes and proteins.[2][3][4] Its d¹⁰ electronic configuration precludes ligand field stabilization effects, resulting in flexible coordination geometries, typically tetrahedral, square pyramidal, or octahedral.[5] This inherent flexibility, combined with its strong Lewis acidity, makes zinc(II) an ideal metal center for coordination with a variety of ligands.[1]
Nitrogen-donor ligands are of particular importance in coordination chemistry due to their strong σ-donating properties and the relative ease with which their steric and electronic properties can be tuned. The coordination of this compound with nitrogen ligands results in complexes with diverse properties and applications, ranging from medicinal agents to catalysts in organic synthesis.[6][7] This guide will provide a comprehensive overview of this fascinating area of coordination chemistry.
Synthesis of this compound-Nitrogen Ligand Complexes: A Practical Approach
The synthesis of this compound complexes with nitrogen ligands is typically straightforward, often involving the direct reaction of this compound with the desired ligand in a suitable solvent. The stoichiometry of the reactants plays a crucial role in determining the final product, as does the choice of solvent and reaction conditions.
General Synthetic Protocol
This protocol provides a generalized procedure for the synthesis of a this compound complex with a generic nitrogen-containing ligand (L).
Materials:
-
Anhydrous this compound (ZnBr₂)
-
Nitrogen-containing ligand (e.g., pyridine, 2,2'-bipyridine, 1,10-phenanthroline, or a primary/secondary amine)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or tetrahydrofuran)
-
Schlenk line or glovebox for inert atmosphere techniques (recommended for air-sensitive ligands or complexes)
-
Standard glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel or Schlenk filter)
-
Drying apparatus (vacuum oven or desiccator)
Procedure:
-
Preparation: Under an inert atmosphere (if required), dissolve the nitrogen-containing ligand (e.g., 2 molar equivalents) in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Reaction: In a separate flask, dissolve anhydrous this compound (1 molar equivalent) in a minimal amount of the same anhydrous solvent.
-
Addition: Slowly add the this compound solution to the stirring ligand solution at room temperature. The addition can be done dropwise using a syringe or a dropping funnel.
-
Reaction Monitoring: Upon mixing, a precipitate may form immediately, or the reaction may require stirring for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if the ligand and complex are UV-active.
-
Isolation: If a precipitate has formed, it can be isolated by filtration. If the product is soluble, the solvent can be partially or fully removed under reduced pressure to induce crystallization or precipitation.
-
Purification: The isolated solid can be washed with a small amount of cold solvent to remove any unreacted starting materials. Recrystallization from a suitable solvent system can be performed to obtain analytically pure crystals.
-
Drying: The purified product should be dried under vacuum to remove any residual solvent.
Causality Behind Experimental Choices
-
Anhydrous Conditions: this compound is hygroscopic, and the presence of water can lead to the formation of aqua complexes or hydrolysis products. Therefore, the use of anhydrous solvents and inert atmosphere techniques is often crucial for obtaining the desired product in high purity.
-
Stoichiometry: The molar ratio of ligand to this compound is a critical parameter that influences the coordination number and geometry of the resulting complex. For example, a 1:2 ratio of ZnBr₂ to a monodentate ligand like pyridine often yields a tetrahedral [ZnBr₂(py)₂] complex.[8]
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact the solubility of the reactants and products, as well as the final structure of the complex. A coordinating solvent might compete with the intended ligand for a position in the zinc's coordination sphere.
Structural Diversity of this compound-Nitrogen Ligand Complexes
The coordination of this compound with nitrogen ligands gives rise to a remarkable variety of structural motifs. The final structure is a delicate balance of factors including the denticity of the ligand, its steric bulk, and the reaction conditions.
Common Coordination Geometries
The most common coordination number for zinc(II) is four, resulting in a tetrahedral geometry. However, five- and six-coordinate complexes with trigonal bipyramidal, square pyramidal, and octahedral geometries are also frequently observed, particularly with polydentate ligands.
Table 1: Representative this compound-Nitrogen Ligand Complexes and their Structural Features
| Ligand | Complex Formula | Coordination Geometry | Key Structural Features | Reference |
| Pyridine | [ZnBr₂(py)₂] | Tetrahedral | Two bromide ions and two pyridine ligands coordinate to the zinc center. | [8] |
| 2,2'-Bipyridine | [ZnBr₂(bpy)] | Tetrahedral | The bipyridine ligand acts as a bidentate chelating agent. | [9] |
| 1,10-Phenanthroline | [ZnBr₂(phen)] | Tetrahedral | Similar to the bipyridine complex, with the phenanthroline ligand chelating the zinc ion. | [10] |
| Sparteine | [ZnBr₂(sparteine)] | Distorted Tetrahedral | The bidentate alkaloid ligand creates a chiral coordination environment. | [11] |
| 2-Cyanopyrazine | [ZnBr₂(2-cyanopyrazine)₂] | Octahedral | The complexes can form polymeric chains through bridging ligands. | [12] |
Visualizing Coordination Architectures
The following diagram illustrates the common coordination geometries observed in this compound-nitrogen ligand complexes.
Caption: Coordination geometries influenced by ligand type.
Characterization Techniques: A Multi-faceted Approach
A comprehensive characterization of this compound-nitrogen ligand complexes requires the application of multiple analytical techniques to elucidate their structure, purity, and properties.
X-Ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes.[5][13] It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Powder X-ray diffraction can be used to confirm the bulk purity of a crystalline sample.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the diamagnetic nature of the d¹⁰ Zn(II) ion, NMR spectroscopy is a powerful tool for characterizing these complexes in solution.[15][16]
-
¹H NMR: Can be used to confirm the coordination of the ligand to the zinc center. Coordination typically leads to a downfield shift of the proton signals on the ligand, particularly those closest to the coordination site.[15][17]
-
¹³C NMR: Provides complementary information to ¹H NMR about the carbon skeleton of the ligand upon coordination.
-
¹⁵N NMR: Although less common, it can provide direct evidence of nitrogen coordination to the zinc center.
Vibrational Spectroscopy (FT-IR and Raman)
Infrared and Raman spectroscopy are useful for identifying the coordination of the nitrogen ligand. Changes in the vibrational frequencies of the ligand upon coordination, particularly those associated with C=N and C-N stretching modes, can be observed.[8] Far-infrared spectroscopy can be used to probe the Zn-N and Zn-Br stretching vibrations.[8]
Mass Spectrometry
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are valuable for confirming the molecular weight of the complex and providing information about its composition and stability in the gas phase.
Applications in Drug Development and Catalysis
The unique properties of this compound-nitrogen ligand complexes have led to their exploration in a variety of applications, most notably in medicinal chemistry and catalysis.
Medicinal Applications
Zinc complexes are increasingly being investigated as potential therapeutic agents due to their low toxicity and diverse biological activities.[1][3][4][18][19]
-
Anticancer Agents: A number of zinc complexes with nitrogen-donor ligands have demonstrated significant in vitro and in vivo anticancer activity.[1][4][18][19] The proposed mechanisms of action include DNA intercalation, induction of apoptosis, and inhibition of key enzymes.[20]
-
Antidiabetic Agents: Zinc complexes have shown promise in the treatment of diabetes mellitus, potentially by mimicking the action of insulin.[3][21]
-
Antimicrobial Agents: The coordination of zinc with certain nitrogen ligands can enhance their antimicrobial properties, making them effective against a range of bacteria and fungi.[15][20][22]
Catalysis
This compound itself is a well-established Lewis acid catalyst in organic synthesis.[6][7][23][24] The coordination of nitrogen ligands can modulate the Lewis acidity and steric environment of the zinc center, leading to enhanced catalytic activity and selectivity.
Caption: A generalized catalytic cycle for a zinc-catalyzed Michael addition.
These complexes have been successfully employed as catalysts in a variety of organic transformations, including:
-
Michael Additions: Zinc complexes can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[25]
-
Hydrogenation Reactions: Certain zinc pincer complexes have been shown to catalyze the hydrogenation of imines and ketones through metal-ligand cooperation.[26]
-
Polymerization Reactions: Zinc complexes are effective catalysts for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polymers.[16]
Conclusion and Future Outlook
The coordination chemistry of this compound with nitrogen ligands is a rich and expanding field of research. The ease of synthesis, structural diversity, and tunable properties of these complexes make them highly attractive for a wide range of applications. Future research will likely focus on the design of novel ligand frameworks to achieve even greater control over the structure and reactivity of these complexes. The development of chiral zinc complexes for asymmetric catalysis and the elucidation of the detailed mechanisms of action of medicinally active zinc complexes are also promising areas for future investigation. The continued exploration of this fascinating area of coordination chemistry holds great promise for advancements in medicine, materials science, and sustainable chemical synthesis.
References
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Adhikari, B., et al. (2012). Zinc complexes developed as metallopharmaceutics for treating diabetes mellitus based on the bio-medicinal inorganic chemistry. Current Topics in Medicinal Chemistry, 12(3), 210-8. [Link]
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Wikipedia. (n.d.). Zinc pyrithione. [Link]
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Wong, P. T. T., & Taylor, D. G. (1969). Nature of the coordination bond in metal complexes of substituted pyridine. Canadian Journal of Chemistry, 47(24), 4589-4595. [Link]
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GeeksforGeeks. (2025). Medicinal Applications of Coordination Complexes. [Link]
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Pellei, M., Del Bello, F., Porchia, M., & Santini, C. (2021). Zinc coordination complexes as anticancer agents. Molecules, 26(1), 134. [Link]
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Yoshikawa, Y., & Yasui, H. (2012). The List of the Structures of Orally Active Zn Complexes with Antidiabetic Effect… ResearchGate. [Link]
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Martinez, R., et al. (2024). Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study. International Journal of Molecular Sciences, 25(7), 4011. [Link]
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ResearchGate. (n.d.). In vitro interaction of complexes 1 and 2, ZnCl2 and ZnBr2 salts and... [Link]
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Koprivica, A., et al. (2020). From cyclic amines and acetonitrile to amidine zinc(II) complexes. New Journal of Chemistry, 44(21), 8831-8843. [Link]
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Baranov, D. S., et al. (2022). Hybrid Inorganic–Organic Complexes of Zn, Cd, and Pb with a Cationic Phenanthro-diimine Ligand. Inorganic Chemistry, 61(48), 19266-19275. [Link]
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ResearchGate. (2025). Zinc (II) Bromide: An Overview of its Solution Chemistry and Recent Applications in Synthesis†. [Link]
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ResearchGate. (n.d.). X-ray crystal structure of complex 11 showing the crystallographic numbering. [Link]
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Wang, X., et al. (2018). Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures and catalytic Michael addition reactions. Dalton Transactions, 47(39), 13970-13978. [Link]
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ResearchGate. (n.d.). Figure S3. A) 1 H NMR spectrum of zinc complex 4b in C 6 D 6 , one tiny drop of THF was. [Link]
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Pellei, M., et al. (2020). Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents. Molecules, 25(24), 5814. [Link]
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Botta, C., et al. (2018). 2,2′-Bipyridine Zn(ii) complexes: effect of the 4,4′ substituents on the crystalline solid state properties. New Journal of Chemistry, 42(19), 15998-16006. [Link]
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Ask This Paper. (2020). catalytic-application-of-zinc-ii-bromide-znbr-2-in-organic-synthesis. [Link]
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ResearchGate. (2025). Synthesis, structure, properties and computational study of a novel dumbbell-like zinc compound based on 2, 2′-biimidazole and 4, 4′-bipyridine mixed ligands. [Link]
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Methodological & Application
Application Notes & Protocols: Zinc Bromide as a Lewis Acid Catalyst in Friedel-Crafts Reactions
Introduction: Re-evaluating Catalysis in a Cornerstone Reaction
The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, remain fundamental pillars in synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1] These electrophilic aromatic substitution reactions, broadly classified into alkylation and acylation, are indispensable for synthesizing a vast array of chemical intermediates crucial to the pharmaceutical, agrochemical, and materials science industries.[2][3]
Traditionally, these reactions have been dominated by the use of strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[3][4][5] While highly effective, these catalysts are not without significant drawbacks. Their high reactivity can lead to a lack of selectivity, including polyalkylation and unwanted side reactions.[6][7] Furthermore, they are highly moisture-sensitive, often required in stoichiometric amounts (especially for acylations), and generate corrosive and hazardous waste streams.[1][4]
This guide focuses on a compelling alternative: zinc bromide (ZnBr₂). As a milder Lewis acid, ZnBr₂ offers a unique catalytic profile, enabling greater control, improved selectivity, and a more favorable environmental footprint in many instances.[1][8] We will explore the mechanistic nuances of ZnBr₂ catalysis and provide detailed, field-proven protocols for its application in both Friedel-Crafts acylation and alkylation, designed for researchers and drug development professionals seeking to optimize these critical transformations.
Section 1: The Profile of this compound as a Lewis Acid
This compound (ZnBr₂) is a white, odorless crystalline solid that is highly soluble in water and various organic solvents.[9][10] Its utility as a catalyst in organic synthesis stems from its character as a moderately strong Lewis acid.[8]
Key Advantages over Traditional Lewis Acids:
-
Milder Reactivity: Unlike AlCl₃, ZnBr₂ is less aggressive, which can significantly reduce the incidence of carbocation rearrangements in alkylations and minimize side reactions with sensitive functional groups.[1]
-
Catalytic Potential: For activated aromatic rings, Friedel-Crafts acylation can often be achieved with catalytic amounts of Zn(II) salts, a stark contrast to the stoichiometric quantities typically required for AlCl₃ due to strong product-catalyst complexation.[1]
-
Improved Selectivity: The moderate nature of ZnBr₂ can lead to different, often more desirable, regioselectivity compared to stronger Lewis acids.
-
Enhanced "Green" Profile: Zinc is an abundant, relatively non-toxic, and inexpensive metal.[8] The ability to use it catalytically, sometimes under solvent-free conditions, aligns with the principles of green chemistry.[11][12]
-
Moisture Tolerance: While anhydrous conditions are still recommended for optimal results, zinc-based catalysts generally exhibit higher tolerance to trace amounts of water compared to AlCl₃, which reacts violently.[11]
Section 2: Mechanism of Catalysis
The efficacy of ZnBr₂ in Friedel-Crafts reactions is rooted in its ability to function as an electron pair acceptor (a Lewis acid) to generate a potent electrophile.
Friedel-Crafts Acylation
In acylation, ZnBr₂ coordinates with the halogen of an acyl halide (or the oxygen of an anhydride). This polarization weakens the carbon-halogen bond, leading to the formation of a resonance-stabilized acylium ion. This acylium ion is the active electrophile that is then attacked by the electron-rich aromatic ring.[13][14] A key advantage of acylation is that the resulting ketone product is electron-withdrawing, deactivating the ring and preventing further acylation reactions.[1][15]
Friedel-Crafts Alkylation
For alkylation, the mechanism involves the coordination of ZnBr₂ with an alkyl halide. This generates a carbocation or, more likely with primary halides, a highly polarized complex that behaves as a carbocation equivalent.[5][16] This electrophilic species is then attacked by the aromatic ring. Unlike acylation, the alkylated product is typically more reactive than the starting material, which can lead to undesirable polyalkylation.[7][16] Furthermore, the intermediate carbocation is susceptible to rearrangement to a more stable form, a factor that must be considered during synthesis design.[7][16]
Section 3: Comparative Data
The choice of a Lewis acid catalyst is a critical parameter that dictates reaction efficiency and product distribution.[13] While direct quantitative comparisons depend heavily on specific substrates and conditions, a qualitative comparison highlights the distinct role of ZnBr₂.
| Catalyst | Lewis Acidity | Typical Stoichiometry | Susceptibility to Side Reactions (Rearrangement, Polyalkylation) | Moisture Sensitivity |
| AlCl₃ | Very Strong | Stoichiometric (Acylation) | High | Very High |
| FeCl₃ | Strong | Catalytic to Stoichiometric | Moderate to High | High |
| ZnBr₂ | Moderate | Catalytic to Stoichiometric | Low to Moderate | Moderate |
| Sc(OTf)₃ | Strong | Catalytic | Low | Low (Water-tolerant) |
Section 4: Experimental Protocols
The following protocols are presented as robust starting points. Researchers should consider them as templates to be optimized for their specific substrates and desired outcomes.
General Experimental Workflow
Protocol 1: Friedel-Crafts Acylation of Anisole with Acetyl Chloride
This protocol details the para-selective acetylation of anisole, an activated aromatic substrate.
Materials:
-
Anisole (1.0 equiv)
-
Acetyl Chloride (1.1 equiv)
-
Anhydrous this compound (ZnBr₂, 0.3 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Causality: Anhydrous conditions are crucial as ZnBr₂ and especially the acylating agent can be deactivated by moisture.[9] The inert atmosphere prevents side reactions with atmospheric components.
-
-
Reagent Charging: Charge the flask with anhydrous ZnBr₂ (0.3 equiv) and anhydrous DCM. Stir the suspension. Add anisole (1.0 equiv) to the flask via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Cooling helps to control the reaction rate, prevent side reactions, and improve selectivity.
-
-
Addition of Acylating Agent: Dilute acetyl chloride (1.1 equiv) with a small volume of anhydrous DCM in the dropping funnel. Add the solution dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup & Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding cold deionized water.
-
Causality: The aqueous workup deactivates the catalyst and removes water-soluble byproducts. Quenching at a low temperature manages the exotherm from the hydrolysis of unreacted acetyl chloride and the catalyst complex.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), deionized water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product (primarily 4-methoxyacetophenone) by vacuum distillation or column chromatography on silica gel.
Protocol 2: Friedel-Crafts Alkylation of Toluene with Benzyl Chloride
This protocol describes the benzylation of toluene. Note that polyalkylation is a potential side reaction.
Materials:
-
Toluene (used as both reactant and solvent; large excess)
-
Benzyl Chloride (1.0 equiv)
-
Anhydrous this compound (ZnBr₂, 0.2 equiv)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with a large excess of dry toluene and anhydrous ZnBr₂ (0.2 equiv). Stir to form a suspension.
-
Causality: Using the aromatic substrate in large excess is a common strategy to minimize polyalkylation, as it increases the statistical probability of the electrophile reacting with a starting material molecule rather than an already alkylated (and more reactive) product molecule.[16]
-
-
Addition of Alkylating Agent: Add benzyl chloride (1.0 equiv) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (or maintain at a specific temperature, e.g., 50-60 °C) and stir for 3-6 hours. Monitor the disappearance of benzyl chloride by TLC or GC.
-
Workup & Quenching: Cool the reaction to room temperature. Carefully pour the mixture over ice water to quench the reaction.
-
Extraction: Transfer to a separatory funnel. The organic layer (toluene) is separated, washed with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess toluene by distillation.
-
Purification: The resulting crude oil, a mixture of ortho- and para-benzyltoluene, can be purified by vacuum distillation to separate the isomers.
Section 5: Safety and Handling
This compound (ZnBr₂):
-
Hazards: Causes severe skin burns and eye damage.[10][17] It can be harmful if swallowed or inhaled, causing irritation to the respiratory system.[9][18] It is also toxic to aquatic life with long-lasting effects.[17]
-
Personal Protective Equipment (PPE): Always handle ZnBr₂ in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][17] For handling large quantities of the powder, respiratory protection may be necessary.[9]
-
Handling: Avoid generating dust. Keep the container tightly sealed and store in a cool, dry place away from moisture.[9][17]
-
Spills: Carefully sweep or vacuum up spilled solid, avoiding dust formation, and place it in a suitable container for disposal.[9]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[17] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][17] If inhaled, move to fresh air.[9]
Alkyl/Acyl Halides:
-
These reagents are often corrosive, lachrymatory, and toxic. They should always be handled in a fume hood with appropriate PPE.
References
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- This compound: Properties, Applic
- This compound ANHYDROUS FOR SYNTHESIS MSDS. Loba Chemie.
- This compound. Santa Cruz Biotechnology.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
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- This compound - HAZARD SUMMARY. NJ Health.
- Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
- Friedel–Crafts reaction. Wikipedia.
- Friedel-Crafts Alkyl
- Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study.
- Reaction Mechanism of Friedel Crafts alkyl
- Safety Data Sheet - this compound LR. Chem-Supply.
- Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation.
- FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Zinc-Catalyzed Friedel-Crafts Reactions.
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- Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradi
- EAS Reactions (3)
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO)
- Friedel–Crafts Acyl
- Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
- Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Comput
- Benzenepropanoic acid, 4-cyano-, ethyl ester. Organic Syntheses Procedure.
- Friedel Crafts Acylation And Alkyl
- 15.
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Application Note & Protocol: Preparation of Zinc Bromide Electrolyte for Flow Batteries
Abstract & Scope
This document provides a comprehensive guide for the preparation, handling, and quality control of aqueous zinc bromide (ZnBr₂) electrolytes for use in zinc-bromine redox flow batteries (ZBFBs). The protocols detailed herein are intended for researchers, scientists, and engineers in the field of energy storage. The guide emphasizes the fundamental chemistry, critical safety procedures, and step-by-step preparation of a stable and high-performance electrolyte. It moves beyond a simple recitation of steps to explain the scientific rationale behind the formulation, ensuring a deep understanding of the system's intricacies.
Introduction: The Central Role of the Electrolyte in ZBFB Performance
The zinc-bromine flow battery is a promising technology for grid-scale energy storage, valued for its high energy density, use of abundant materials, and inherent safety features stemming from its aqueous electrolyte.[1][2] The electrolyte is the lifeblood of the ZBFB system, containing the electrochemically active zinc (Zn²⁺) and bromide (Br⁻) ions that are converted into chemical energy and stored.[3] During the charging process, metallic zinc is plated onto the negative electrode, while bromide ions are oxidized to elemental bromine (Br₂) at the positive electrode.[4][5] This process is reversed during discharge.
The performance, efficiency, and longevity of a ZBFB are inextricably linked to the precise composition and quality of its electrolyte. Key challenges in ZBFB operation, such as zinc dendrite formation, self-discharge from bromine crossover, and hydrogen evolution, are directly mitigated through careful electrolyte formulation.[3][6] This guide will address the critical components of the electrolyte: the active salt (ZnBr₂), bromine complexing agents (BCAs), supporting electrolytes, and pH modifiers.
CRITICAL SAFETY PROTOCOLS: Handling this compound and Bromine Species
WARNING: The chemicals used in ZnBr₂ electrolyte preparation are hazardous. Bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns.[7][8][9] this compound solutions are corrosive and can cause serious eye and skin damage.[10][11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene), a lab coat, and chemical splash goggles or a full-face shield.[7][9]
-
Ventilation: All procedures, especially those involving the potential for bromine vapor release, must be performed inside a certified chemical fume hood.[9][12]
-
Spill Management: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available to handle any bromine or bromine-containing spills.[9]
-
Material Compatibility: Use only glass, PTFE, or other halogen-resistant materials. Bromine is highly reactive and will degrade many plastics and metals.[7][12]
-
Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations. Solutions containing this compound are often classified as environmentally hazardous and toxic to aquatic life.[13]
Table 1: Hazard Summary and PPE Requirements
| Chemical | CAS No. | Key Hazards | Required PPE |
| This compound (ZnBr₂) | 7699-45-8 | Harmful if swallowed, causes severe skin burns and eye damage.[10][14] | Gloves, Goggles/Face Shield, Lab Coat |
| Bromine (Br₂) | 7726-95-6 | Very toxic, corrosive, severe respiratory and skin burns, dangerous for the environment.[9][15] | Heavy-duty gloves, Face shield, Lab coat, Fume hood is mandatory. |
| Potassium Chloride (KCl) | 7447-40-7 | Not classified as hazardous under normal conditions. | Standard lab PPE. |
| Quaternary Ammonium Salts (BCAs) | Varies | May cause skin and eye irritation. | Gloves, Goggles, Lab Coat |
The Science of Electrolyte Formulation: Components and Their Functions
A high-performance ZBFB electrolyte is a multi-component system where each ingredient serves a specific purpose.
This compound (ZnBr₂): The Active Material
The primary component is this compound, which provides the Zn²⁺ ions for plating at the negative electrode and Br⁻ ions for oxidation at the positive electrode.[6] Typical concentrations in research and commercial systems range from 1 M to 4 M.[6][16] Higher concentrations can increase energy density but may also affect viscosity and conductivity.
Bromine Complexing Agents (BCAs): Taming Elemental Bromine
During charging, aqueous bromine (Br₂) is generated. Bromine has limited solubility in water and is highly volatile and corrosive.[2] To manage this, Bromine Complexing Agents (BCAs) are added to the electrolyte.[17] These are typically quaternary ammonium salts, such as N-ethyl-N-methylpyrrolidinium bromide (MEP) or 1-butyl-3-methylpyridinium bromide (3-MBPy), which reversibly react with bromine to form a dense, oily polybromide phase.[2][18]
This complexation serves two critical functions:
-
Safety: It dramatically lowers the vapor pressure of free bromine, reducing inhalation hazards.[1]
-
Performance: It sequesters bromine in the positive electrolyte, preventing it from crossing the separator and reacting directly with the plated zinc (a major cause of self-discharge).[6][19]
The molar ratio of BCA to ZnBr₂ is a key design parameter, often around 1:3.[2]
Supporting Electrolytes: Enhancing Ionic Conductivity
To ensure high power density, the electrolyte must have high ionic conductivity. While ZnBr₂ is a salt, its conductivity can be insufficient, especially as Zn²⁺ is depleted from the solution during charging. Supporting electrolytes, such as potassium chloride (KCl) or ammonium chloride (NH₄Cl), are added to reduce internal resistance and improve battery performance.[16][20][21] Concentrations of 1 M to 4 M are commonly used.[20][21]
pH Control: Preventing Side Reactions
The pH of the electrolyte is a critical parameter that must be carefully controlled.[6] ZBFBs are typically operated in a weakly acidic range, with a pH between 1 and 3.5.[6][22]
-
If the pH is too high (approaching 4 or above): Zinc hydroxide (Zn(OH)₂) can precipitate, which can clog the system's flow paths and passivate the electrode surface.[6]
-
If the pH is too low: The hydrogen evolution reaction (HER) at the negative electrode becomes more favorable, competing with zinc plating and reducing the battery's coulombic efficiency.[3][6]
The pH can be adjusted using acids like hydrochloric acid (HCl) or hydrobromic acid (HBr). An acetate buffer (acetic acid and sodium acetate) has also been proposed to stabilize pH.[23]
Experimental Protocol: Preparation of 1 Molar ZnBr₂ Electrolyte
This protocol details the preparation of 500 mL of a standard ZBFB electrolyte.
Reagents and Equipment
-
Reagents:
-
This compound (ZnBr₂), anhydrous (CAS: 7699-45-8)
-
Potassium Chloride (KCl) (CAS: 7447-40-7)
-
1-Ethyl-1-methylpyrrolidinium bromide (MEPBr) (or other suitable BCA)
-
Deionized (DI) water (Resistivity > 18 MΩ·cm)
-
Hydrochloric Acid (HCl), 1 M solution for pH adjustment
-
-
Equipment:
-
500 mL volumetric flask
-
1 L glass beaker
-
Magnetic stirrer and stir bar
-
Weighing scale (0.01 g precision)
-
Calibrated pH meter
-
Conductivity meter
-
Graduated cylinders and pipettes
-
Full set of mandatory PPE (See Section 3.0)
-
Table 2: Reagent Quantities for 500 mL of a Typical Electrolyte
| Component | Target Concentration | Molecular Weight ( g/mol ) | Mass Required (g) |
| This compound (ZnBr₂) | 1.0 M | 225.19 | 112.60 |
| Potassium Chloride (KCl) | 2.0 M | 74.55 | 74.55 |
| MEPBr (BCA) | 0.3 M | 210.16 | 31.52 |
Preparation Workflow
The following diagram illustrates the sequential steps for safe and effective electrolyte preparation.
Caption: Workflow for this compound Electrolyte Preparation.
Step-by-Step Methodology
-
Safety First: Put on all required PPE and ensure the fume hood sash is at the appropriate height.
-
Initial Dissolution: Pour approximately 400 mL of DI water into the 1 L glass beaker with a magnetic stir bar. Start stirring at a moderate speed.
-
Add Supporting Electrolyte: Slowly add the pre-weighed 74.55 g of KCl to the stirring water. Allow it to dissolve completely. This enhances conductivity from the start.[16]
-
Add Active Material: Carefully and slowly add the 112.60 g of ZnBr₂. The dissolution of anhydrous this compound can be exothermic; add it in portions to control the temperature increase.
-
Add Complexing Agent: Once the ZnBr₂ is fully dissolved, add the 31.52 g of the BCA (MEPBr). Continue stirring until the solution is clear and homogenous.
-
Final Volume Adjustment: Carefully transfer the solution to the 500 mL volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsate to the flask to ensure a complete transfer of solutes. Add DI water up to the 500 mL calibration mark. Stopper the flask and invert it several times to ensure thorough mixing.
-
pH Measurement and Adjustment: Transfer a small aliquot of the electrolyte to a separate beaker. Using a calibrated pH meter, measure the pH. The initial pH of a ZnBr₂ solution is often acidic but may need adjustment.[24] If the pH is above 3.0, add 1 M HCl dropwise while stirring and monitoring until the target pH of 2.5-3.0 is reached.[6]
-
Final Quality Checks: Measure the ionic conductivity of the final solution. For the composition described, the conductivity should be in the range of 150-250 mS/cm at room temperature. Visually inspect the solution for any cloudiness or precipitates.
-
Storage: Store the electrolyte in a clearly labeled, sealed, and compatible container away from reactive materials.[7]
Chemical Principles and Characterization
The diagram below illustrates the key chemical species and their transformations at the electrodes during battery operation.
Caption: Key electrochemical reactions in a ZBFB.
Table 3: Key Quality Control Parameters
| Parameter | Target Range | Significance |
| pH | 2.0 - 3.5 | Prevents Zn(OH)₂ precipitation and minimizes hydrogen evolution.[6] |
| Ionic Conductivity | > 150 mS/cm | Ensures low internal resistance and high power capability.[21] |
| Visual Appearance | Clear, homogenous liquid | Precipitates or cloudiness indicate contamination or solubility issues. |
| Zinc Ion Concentration | 0.5 M - 4.0 M | Determines the theoretical capacity of the negative electrolyte.[6] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action |
| Cloudy solution or precipitate forms | Contaminated reagents, incorrect pH, exceeded solubility limits. | Check pH. If correct, filter the solution. Ensure high-purity reagents are used. |
| pH is out of range | Incorrect addition of acid/base, hydrolysis of Zn²⁺. | Carefully adjust with dilute HCl or HBr. Avoid overshooting the target range. |
| Low conductivity | Incorrect reagent concentrations, insufficient supporting electrolyte. | Verify calculations and measurements. Consider increasing the concentration of the supporting electrolyte (e.g., KCl). |
References
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Recent Advances in Bromine Complexing Agents for Zinc-Bromine Redox Flow Batteries. (2023). Materials (Basel).
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation.
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Bromine handling and safety. (n.d.). Slideshare.
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Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry.
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Improved coulombic efficiency of single-flow, multiphase flow batteries via the use of strong-binding complexing agents. (2024). RSC Publishing.
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Scientific issues of zinc-bromine flow batteries and mitigation strategies. (2023). National Institutes of Health (PMC).
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Zinc–bromine battery. (n.d.). Wikipedia.
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Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries. (2023). MDPI.
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Reversible solid bromine complexation into Ti3C2Tx MXene carriers: a highly active electrode for bromine-based flow batteries with ultralow self-discharge. (n.d.). RSC Publishing.
-
Safely handling a liter of Bromine? (2017). Reddit.
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Analysis of Electrochemical Properties of Zn-Br Flow Battery. (n.d.). COMSOL.
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SAFETY DATA SHEET this compound. (2012). Exposome-Explorer.
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BROMINE BROMINE - Safety Handbook. (n.d.). ICL Group.
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SAFETY DATA SHEET. (2024). Intech Organics Limited.
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This compound Solution Safety Data Sheet. (2019). Tiger Calcium.
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The effect of Cr3+-Functionalized additive in zinc-bromine flow battery. (2019). ResearchGate.
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This compound - Safety Data Sheet. (2025). ChemicalBook.
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SAFETY DATA SHEET - this compound. (2010). Fisher Scientific.
-
CN104600338A - A zinc-bromine flow battery electrolyte additive and its preparation method. (n.d.). Google Patents.
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The Influence of Supporting Electrolytes on Zinc Half-Cell Performance in Zinc/Bromine Flow Batteries. (2015). ResearchGate.
-
Enhancing Zinc-Bromine Battery Durability with Biphasic Electrolytes. (2025). GIST Repository.
-
This compound GEL batteries. Cheaper, greener, simpler & safer than lithium -ion! (2022). YouTube.
-
Zinc–Bromine Rechargeable Batteries: From Device Configuration, Electrochemistry, Material to Performance Evaluation. (n.d.). National Institutes of Health (PMC).
-
The Zinc/Bromine Flow Battery: Materials Challenges and Practical Solutions for Technology Advancement. (n.d.). ResearchGate.
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Characteristics of the Zn-Br Redox Flow Battery using the Different Electrolyte and Membrane. (2025). ResearchGate.
-
Effects of Electrolyte pH and Water Transfer on the Performance of a Zinc-Bromine Flow Battery. (2018). Avestia.
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Effects of Electrolyte pH and Water Transfer on the Performance of a Zinc-Bromine Flow Battery. (2018). ResearchGate.
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CN119069761A - Zinc-bromine flow battery electrolyte, preparation method and application thereof. (n.d.). Google Patents.
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Study on the Electrolyte for Zn-Br Redox Flow Battery. (2025). ResearchGate.
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High-performance zinc bromine flow battery via improved design of electrolyte and electrode. (n.d.). ResearchGate.
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Effect of pH on concentration on ZnBr 2 and NaBr aqueous solution. (n.d.). ResearchGate.
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Application Notes and Protocols for Zinc Bromide-Mediated Cyclization Reactions
Introduction: The Role of Zinc Bromide as a Versatile Lewis Acid Catalyst
In the landscape of synthetic organic chemistry, the formation of cyclic structures is a cornerstone of molecular design, enabling the construction of complex architectures from simpler acyclic precursors. Lewis acid catalysis plays a pivotal role in this endeavor, and among the diverse array of available catalysts, this compound (ZnBr₂) has emerged as a particularly effective and versatile option.[1][2] Its appeal stems from a combination of desirable characteristics: it is relatively inexpensive, readily available, and exhibits low toxicity compared to many other transition metal catalysts.[1][2]
This compound functions as a Lewis acid by accepting an electron pair, thereby activating a substrate towards nucleophilic attack. This activation is central to its catalytic activity in a wide range of transformations, including cyclization reactions.[3] The moderate Lewis acidity of ZnBr₂ often imparts a high degree of chemo- and regioselectivity, allowing for the construction of specific cyclic frameworks while tolerating a variety of functional groups.[3][4] This document provides an in-depth guide to the principles and practical applications of this compound-mediated cyclization reactions, offering detailed protocols and insights for researchers in organic synthesis and drug development.
Mechanistic Insights: The Action of this compound in Cyclization
The fundamental role of this compound in mediating cyclization reactions is to coordinate with an electron-rich atom in the substrate, typically an oxygen or nitrogen atom of a carbonyl, hydroxyl, or amine group. This coordination polarizes the bond, rendering the substrate more electrophilic and susceptible to intramolecular attack by a nucleophilic moiety within the same molecule, such as a double bond or another heteroatom.
A general mechanistic pathway can be illustrated as follows:
-
Activation: The this compound catalyst coordinates to a Lewis basic site (e.g., the oxygen of a carbonyl group) on the acyclic precursor. This activation enhances the electrophilicity of the atom to which it is coordinated.
-
Intramolecular Nucleophilic Attack: A nucleophilic group within the molecule, such as an alkene (in an ene-type reaction) or an alcohol (in a hydroalkoxylation), attacks the activated electrophilic center.[5] This step forms the new carbon-carbon or carbon-heteroatom bond that defines the cyclic structure.
-
Carbocation Formation and Rearrangement (if applicable): The initial cyclization may generate a carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement to a more stable species.
-
Deprotonation/Catalyst Regeneration: A proton is eliminated from the cyclic intermediate, leading to the final product and regenerating the active catalytic species, allowing the cycle to continue.
The specific nature of the transition state and any intermediates is highly dependent on the substrate and reaction conditions, such as solvent and temperature. For instance, in the cyclization of citronellal to isopulegol, the transition state is believed to resemble a trans-decalin structure, with the substituents arranging to minimize steric hindrance, thus dictating the stereochemical outcome.[6]
Visualizing the Workflow: A Generalized Approach
The following diagram outlines a typical experimental workflow for a this compound-mediated cyclization reaction, from setup to product isolation.
Caption: Generalized workflow for a this compound-mediated cyclization reaction.
Detailed Protocols
Protocol 1: Diastereoselective Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans
This protocol is adapted from the work of Biradar et al. and describes a one-pot synthesis of 4-bromotetrahydropyrans via a Prins-type cyclization.[7]
Materials and Reagents:
-
Aldehyde (aromatic, aliphatic, or alicyclic)
-
Allyl bromide
-
Zinc powder (Zn)
-
This compound (ZnBr₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add zinc powder (1.5 mmol) and anhydrous dichloromethane (5 mL).
-
Catalyst Addition: To the stirred suspension, add this compound (1.0 mmol).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add the aldehyde (2.0 mmol) followed by the dropwise addition of allyl bromide (1.0 mmol) over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Substituted Pyrrolidines via Intramolecular Hydroamination
This protocol is a general procedure based on the zinc-catalyzed intramolecular hydroamination of aminoalkenes.[8]
Materials and Reagents:
-
Aminoalkene substrate
-
This compound (ZnBr₂)
-
Anhydrous toluene
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar and under an inert atmosphere, dissolve the aminoalkene substrate (0.5 mmol) in anhydrous toluene (4.0 mL).
-
Catalyst Addition: To the stirred solution, add this compound (1.0 mmol, 2.0 equiv.) in one portion at room temperature.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath. Stir the reaction at this temperature for 16 hours.
-
Work-up: After cooling the reaction mixture to room temperature, directly load it onto a silica gel column for purification.
-
Purification: Purify the product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure. Characterize the purified pyrrolidine derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Synthesis: A Summary
This compound has been successfully employed in the cyclization of a diverse range of substrates to afford valuable heterocyclic and carbocyclic products. The following table summarizes selected applications.
| Substrate Type | Product Type | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(3-phenylprop-2-yn-1-yl)aniline | 1-Azaspiro[4.5]deca-3,6,9-trien-8-one | 1.0 equiv. | MeCN/H₂O | RT | 12 | ~70 | [9] |
| Citronellal | Isopulegol | Catalytic | Toluene | Varies | Varies | High | [10] |
| Divinyl Ketones | Cyclopentenones | Stoichiometric | CH₂Cl₂ | RT | 0.5 | ~75 | [11] |
| o-Alkoxy Alkynols | Indeno[1,2-c]chromenes | Stoichiometric | 1,2-DCE | 80 | 1-3 | 60-85 | [12] |
| Ethenetricarboxylate Derivatives | Oxindoles/Benzofuranones | Catalytic | CH₂Cl₂ | RT | 24 | >90 | [4] |
| Aldehydes and Allyl Bromide | 4-Bromotetrahydropyrans | 1.0 equiv. | CH₂Cl₂ | 0-RT | 6 | 65-85 | [7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst (hydrolyzed ZnBr₂)- Insufficient reaction temperature or time- Impure starting materials | - Use anhydrous ZnBr₂ and ensure all reagents and solvents are dry.- Increase the reaction temperature or prolong the reaction time.- Purify starting materials before use. |
| Formation of side products | - Reaction temperature is too high- Incorrect stoichiometry of reagents- Presence of water leading to hydrolysis | - Lower the reaction temperature.- Carefully control the addition and ratio of reagents.- Ensure strictly anhydrous conditions. |
| Poor diastereoselectivity | - Inappropriate solvent- Reaction temperature not optimal | - Screen different solvents to find the optimal one for the desired stereochemical outcome.- Adjust the reaction temperature; lower temperatures often favor higher selectivity. |
| Difficulty in product isolation | - Product is water-soluble- Emulsion formation during work-up | - Use continuous extraction or saturate the aqueous layer with NaCl.- Add a small amount of brine or filter the mixture through celite to break the emulsion. |
Catalytic Cycle Visualization
The following diagram illustrates a plausible catalytic cycle for a ZnBr₂-mediated intramolecular hydroalkoxylation of an unsaturated alcohol.
Caption: Plausible catalytic cycle for ZnBr₂-mediated intramolecular hydroalkoxylation.
Conclusion
This compound is a powerful and practical catalyst for a variety of cyclization reactions, offering a balance of reactivity and selectivity that is advantageous for the synthesis of complex organic molecules. Its affordability and low toxicity further enhance its appeal in both academic and industrial research settings. By understanding the underlying mechanistic principles and optimizing reaction parameters, researchers can effectively harness the synthetic potential of this compound to construct a wide array of valuable carbocyclic and heterocyclic scaffolds. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, facilitating the efficient implementation of this versatile catalytic system.
References
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Royal Society of Chemistry. (n.d.). CHAPTER 2: Zinc-Catalyzed Heterocycle Synthesis. RSC Publishing. Retrieved from [Link]
-
Biradar, D. O., Mane, Y. D., Sarnikar, Y. P., Kulkarni, S. G., Subba Reddy, B. V., & Venkat Narsaiah, A. (2022). Zn/ZnBr 2 Catalysed Reaction of Aldehydes with Allylbromide: Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans. SynOpen, 6(4), 263–269. Retrieved from [Link]
-
E-learning. (2017, May 1). Intramolecular ene reaction- Terpene derivative, Lewis acid catalysis & Transition state. YouTube. Retrieved from [Link]
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Izumi, Y., Nanami, H., Higuchi, K., & Onaka, M. (2001). Intramolecular carbonyl-ene reaction of citronellal to isopulegol over ZnBr 2-loading mesoporous silica catalysts. ResearchGate. Retrieved from [Link]
-
Kamijo, S., Inoue, A., & Nakamura, I. (2004). A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel-Crafts intramolecular Michael addition. Organic & Biomolecular Chemistry, 2(21), 3134–3138. Retrieved from [Link]
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Tu, Y. Q., Fan, C. A., Ren, S. K., & Chan, A. S. (2001). This compound as catalyst for the stereoselective construction of quaternary carbon: improved synthesis of diastereomerically enriched spirocyclic diols. Journal of the Chemical Society, Perkin Transactions 1, (23), 3217-3220. Retrieved from [Link]
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Reddy, B. V. S., & Reddy, L. R. (2017). Syntheses of Diverse Natural Products via Dual-Mode Lewis Acid Induced Cascade Cyclization Reactions. Accounts of Chemical Research, 50(4), 1029–1043. Retrieved from [Link]
-
Ritter, S., & Abraham, L. (2022). A Green and Efficient Cyclization of Citronellal into Isopulegol: A Guided-Inquiry Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 99(12), 4134–4142. Retrieved from [Link]
-
Tu, Y. Q., Fan, C. A., Ren, S. K., & Chan, A. S. (2001). This compound as Catalyst for the Stereoselective Construction of Quaternary Carbon: Improved Synthesis of Diastereomerically Enriched Spirocyclic Diols. ResearchGate. Retrieved from [Link]
-
Liu, J., Qiu, G., Zhao, Y., & Xu, X. (2019). ZnBr2/Oxone-mediated ipso-cyclization of N-(3-phenylprop-2-yn-1-yl)aniline. RSC Advances, 9(59), 33460–33464. Retrieved from [Link]
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Zhong, M., Liu, Y., & Zhang, S. (2015). ZnBr2/DMF as simple and highly active Lewis acid–base catalysts for the cycloaddition of CO2 to propylene oxide. ResearchGate. Retrieved from [Link]
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Liu, J., Qiu, G., Zhao, Y., & Xu, X. (2019). ZnBr2/Oxone-mediated ipso-cyclization of N-(3-phenylprop-2-yn-1-yl)aniline. RSC Advances, 9(59), 33460–33464. Retrieved from [Link]
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Chiacchio, U., Giofrè, S. V., & Iannazzo, D. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2318. Retrieved from [Link]
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Wang, Z., Li, Y., & Wang, J. (2021). Dinuclear zinc-catalyzed asymmetric [3 + 2] cyclization reaction for direct assembly of chiral α-amino-γ-butyrolactones bearing three stereocenters. Organic Chemistry Frontiers, 8(12), 2968-2973. Retrieved from [Link]
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NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]
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Wibowo, A. C., & Sutanti, S. (2010). CYCLIZATION AND HYDROGENATION OF (+)-CITRONELLAL TO MENTHOLS OVER ZnBr 2 AND Ni CATALYSTS SUPPORTED ON gamma-Al 2 O 3. Indonesian Journal of Chemistry, 10(2), 201-206. Retrieved from [Link]
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Ask This Paper. (2020, September 8). Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis. Retrieved from [Link]
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Parveen, P., & Juneja, H. (2020). Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis. Mini-Reviews in Organic Chemistry, 17(6), 666-684. Retrieved from [Link]
-
Franz, A. K., & Woerpel, K. A. (2003). ZnBr2-Catalyzed Insertions of Carbonyl Compounds into Silacyclopropanes: Regiochemical Reversal Dependent on Metal Salt. Angewandte Chemie International Edition, 42(42), 5245–5248. Retrieved from [Link]
-
Reddy, R. S., & Li, C.-L. (2017). ZnBr2-Mediated Cascade Reaction of o-Alkoxy Alkynols: Synthesis of Indeno[1,2-c]chromenes. Organic Letters, 19(3), 488–491. Retrieved from [Link]
-
Marco-Arias, M., & Díez, D. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. CORE. Retrieved from [Link]
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Corpet, M., & Gosmini, C. (2018). Scope of the cyclization/cross‐coupling reaction for alkyl‐ZnBr (a) and aryl‐ZnBr (b) reagents. ResearchGate. Retrieved from [Link]
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Smith, A. B., & Dong, S. (2016). Organocatalyzed Intramolecular Carbonyl-Ene Reactions. Molecules, 21(6), 720. Retrieved from [Link]
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Ritter, S., & Abraham, L. (2022). A Green and Efficient Cyclization of Citronellal into Isopulegol: A Guided-Inquiry Organic Chemistry Laboratory Experiment. ResearchGate. Retrieved from [Link]
-
Donohoe, T. J., & Butterworth, S. (2005). A Lewis Acid Promoted Oxidative Cyclization. Angewandte Chemie International Edition, 44(30), 4759–4761. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Synthesis of some 4H-Pyran Derivatives Using Zinc Oxide Nanoparticles as a Reusable Catalyst under Solvent-free Conditions and Study of their Antibacterial Activity. Organic Chemistry Research, 7(2), 117-126. Retrieved from [Link]
-
Loh, T. P., & Tan, K. T. (2007). Development of new methods in tetrahydropyran ring synthesis. DR-NTU. Retrieved from [Link]
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ChemTube3D. (n.d.). Intramolecular carbonyl ene reaction - Asymmetric synthesis. Retrieved from [Link]
-
Li, W., Wang, Y., & Zhang, J. (2020). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry, 44(43), 18821–18825. Retrieved from [Link]
-
Franz, A. K., & Woerpel, K. A. (2003). ZnBr2-Catalyzed Insertions of Carbonyl Compounds into Silacyclopropanes: Regiochemical Reversal Dependent on Metal Salt. ResearchGate. Retrieved from [Link]
-
Kim, J., Le, M. H., Spicer, M. C., Moisanu, C. M., Pugh, S. M., & Milner, P. J. (2023). This compound: a general mediator for the ionothermal synthesis of microporous polymers via cyclotrimerization reactions. Journal of Materials Chemistry A, 11(23), 12345-12352. Retrieved from [Link]
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Li, C., & Wang, J. (2018). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]
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Al-Absi, M., & Kumar, R. (2023). Scientific issues of zinc‐bromine flow batteries and mitigation strategies. Energy Science & Engineering, 11(7), 2534-2569. Retrieved from [Link]
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Ghorai, M. K., & Kumar, A. (2018). Recent developments in polyene cyclizations and their applications in natural product synthesis. Synthesis, 51(03), 527-553. Retrieved from [Link]
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Li, B., Liu, J., & Wu, Y. (2021). Current Status and Challenges for Practical flowless Zn-Br Batteries. ResearchGate. Retrieved from [Link]
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Parveen, P., & Juneja, H. (2020). Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis. Ask This Paper. Retrieved from [Link]
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List, B., & Pojarliev, P. (2013). Mimicking Nature: Enantioselective Cationic Polyene Cyclization. Synfacts, 9(03), 285. Retrieved from [Link]
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The Role of Zinc Bromide in Stereoselective Synthesis: A Technical Guide for Researchers
Introduction: The Versatility of Zinc Bromide as a Lewis Acid Catalyst
This compound (ZnBr₂), a readily available and cost-effective Lewis acid, has carved a significant niche in the field of stereoselective synthesis. Its utility is rooted in its ability to activate a wide array of functional groups, thereby facilitating a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions with remarkable stereocontrol.[1] For researchers and professionals in drug development, understanding the nuances of this compound's applications can unlock efficient and selective pathways to complex chiral molecules. This guide provides an in-depth exploration of the core applications of this compound in stereoselective synthesis, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower your research endeavors.
The efficacy of this compound as a Lewis acid stems from the electrophilic nature of the zinc(II) center, which can coordinate to carbonyl oxygens and other Lewis basic sites. This coordination enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. In the context of stereoselective reactions, the zinc cation, often in conjunction with chiral ligands, plays a crucial role in organizing the transition state, thereby directing the approach of the nucleophile to a specific face of the electrophile. This control over the three-dimensional arrangement of reactants is the cornerstone of asymmetric synthesis.
Key Applications in Stereoselective Synthesis
This compound has demonstrated its prowess in several key stereoselective transformations, including aldol reactions, Diels-Alder reactions, and asymmetric allylations. The following sections will delve into the specifics of each application, providing both the "how" and the "why" behind these powerful synthetic methods.
Diastereoselective and Enantioselective Aldol Reactions
The aldol reaction, a fundamental tool for C-C bond formation, can be effectively catalyzed by this compound to achieve high levels of stereoselectivity. The stereochemical outcome of these reactions is often dictated by the formation of a rigid, six-membered chair-like transition state, a concept central to the Zimmerman-Traxler model. The coordination of both the enolate and the aldehyde to the zinc center orchestrates the facial selectivity of the reaction.
Chelation vs. Non-Chelation Control: A key factor influencing the diastereoselectivity in zinc-catalyzed aldol additions to chiral α- or β-hydroxy carbonyl compounds is the interplay between chelation and non-chelation (Felkin-Anh) control.[2][3] When a chelating group is present on the chiral substrate, this compound can form a stable five- or six-membered chelate, locking the conformation of the substrate and directing the nucleophilic attack to the opposite face.[4][5] In the absence of a strong chelating group, the stereochemical outcome is typically governed by the Felkin-Anh model, which minimizes steric interactions in the transition state.[6] The choice of solvent can also play a critical role, with weakly coordinating solvents favoring chelation control.[4]
Asymmetric Mukaiyama Aldol Reaction: In the Mukaiyama aldol reaction, silyl enol ethers react with carbonyl compounds in the presence of a Lewis acid.[7][8][9] Chiral zinc(II) complexes have emerged as effective catalysts for the asymmetric variant of this reaction. For instance, a chiral Zn(II)-bisamidine complex has been developed for the asymmetric Mukaiyama aldol reaction of α-ketoesters, leading to the formation of a chiral quaternary carbon center.[10]
Protocol: Asymmetric Mukaiyama Aldol Reaction of an α-Ketoester Catalyzed by a Chiral Zn(II)-Bisamidine Complex [10]
This protocol describes the synthesis of an α-hydroxyester with a chiral quaternary carbon center.
Materials:
-
Chiral bisamidine ligand (e.g., (R)-DABN derived)
-
Zinc chloride (ZnCl₂)
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
α-ketoester
-
α,α-disubstituted silyl enol ether
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
Procedure:
-
Under a nitrogen atmosphere, stir a solution of ZnCl₂ (0.01 mmol) and the chiral bisamidine ligand (0.01 mmol) in CH₃CN at room temperature for 20 minutes.
-
Remove the solvent under reduced pressure.
-
Add AgSbF₆ (0.02 mmol) to the residue under a nitrogen atmosphere.
-
Stir the resulting mixture in CH₂Cl₂ (0.5 mL) at room temperature for 30 minutes.
-
Add HFIP (0.1 mmol) and stir for an additional 20 minutes at room temperature.
-
Add the α-ketoester (0.1 mmol) and the silyl enol ether (0.1 mmol) to the solution.
-
Stir the reaction mixture at -45 °C and monitor for completion by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Expected Outcome: This reaction can afford the desired α-hydroxyester in good yield with moderate to good enantioselectivity (up to 68% ee was reported with the addition of HFIP).[10]
Enantioselective Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. This compound, particularly when complexed with chiral ligands, can catalyze this reaction with high enantioselectivity. The Lewis acid activates the dienophile by coordinating to its carbonyl group, lowering its LUMO energy and accelerating the reaction. The chiral environment created by the ligand then dictates the facial selectivity of the diene's approach.
Hetero-Diels-Alder Reaction: A notable application is the enantioselective hetero-Diels-Alder reaction. For example, a BINOLate-zinc complex, prepared in situ from diethylzinc and 3,3'-dibromo-BINOL, is a highly efficient catalyst for the reaction between Danishefsky's diene and aldehydes. This reaction yields 2-substituted 2,3-dihydro-4H-pyran-4-ones with excellent enantiomeric excesses (up to 98% ee) and in quantitative yields. The steric and electronic properties of the BINOL ligand are crucial for achieving high stereoselectivity.
Protocol: Enantioselective Hetero-Diels-Alder Reaction using a 3,3'-Br₂-BINOL-Zn Complex
This protocol details the synthesis of a chiral dihydropyranone.
Materials:
-
(R)- or (S)-3,3'-Dibromo-1,1'-bi-2-naphthol (3,3'-Br₂-BINOL)
-
Diethylzinc (Et₂Zn)
-
Danishefsky's diene
-
Aldehyde
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
Under an inert atmosphere, dissolve 3,3'-Br₂-BINOL in the anhydrous solvent.
-
Add Et₂Zn dropwise to the solution at a controlled temperature (e.g., 0 °C or room temperature) and stir for a specified time to form the chiral zinc complex in situ.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or -40 °C).
-
Add the aldehyde to the catalyst solution.
-
Add Danishefsky's diene dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor for completion by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes
| Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | 10 | -40 | 12 | >99 | 95 |
| p-Tolualdehyde | 10 | -40 | 12 | >99 | 96 |
| p-Anisaldehyde | 10 | -40 | 12 | >99 | 94 |
| Furfural | 10 | -40 | 12 | >99 | 98 |
Data adapted from a representative study.
Stereoselective Allylation of Carbonyl Compounds
The addition of allyl organometallics to carbonyl compounds is a valuable method for the synthesis of homoallylic alcohols. While the use of commercial zinc dust with allyl bromide provides a simple and efficient procedure for this transformation, the stereoselectivity is often low without the use of chiral auxiliaries or catalysts. However, by employing chiral ligands in conjunction with a zinc source, highly enantioselective allylations can be achieved. Chiral amino alcohols are a commonly used class of ligands for this purpose.
Workflow: Zinc-Mediated Allylation
Caption: Proposed transition state in the aza-Reformatsky reaction.
Conclusion: A Powerful and Versatile Tool in Asymmetric Synthesis
This compound, and zinc catalysis in general, offers a compelling platform for the stereoselective synthesis of a wide range of chiral molecules. Its low cost, ready availability, and versatile reactivity make it an attractive choice for both academic research and industrial applications. By understanding the fundamental principles of Lewis acid catalysis, chelation control, and the role of chiral ligands, researchers can harness the power of this compound to develop novel and efficient synthetic routes to complex targets. The protocols and data presented in this guide serve as a starting point for exploring the vast potential of this remarkable reagent in the ever-evolving field of stereoselective synthesis.
References
-
Chiral Zn(II)-Bisamidine Complex as a Lewis-Brønsted Combined Acid Catalyst: Application to Asymmetric Mukaiyama Aldol Reactions of α-Ketoesters. Molecules. [Link]
-
Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research. [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. [Link]
-
Reformatsky reaction - Wikipedia. [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. ResearchGate. [Link]
-
Zinc (II) Bromide: An Overview of its Solution Chemistry and Recent Applications in Synthesis†. ResearchGate. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. [Link]
-
One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes. Chemistry Central Journal. [Link]
-
Chiral 1,3-Oxazolidines as the Ligands for the Enantioselective Addition of Diethylzinc to Aryl Aldehydes. ResearchGate. [Link]
-
Stereoselectivity in organic synthesis. Massey University. [Link]
-
Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Felkin-Anh and Cram Chelate Models. University of Calgary. [Link]
-
Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution. MDPI. [Link]
-
Lewis Acid Template-Catalyzed Asymmetric Diels-Alder Reaction. The Journal of Organic Chemistry. [Link]
-
New Chiral Pyrrolidinyl and 2-Azanorbornyloxazolidine Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. ResearchGate. [Link]
-
Zn/ZnBr2 Catalysed Reaction of Aldehydes with Allylbromide: Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans. ResearchGate. [Link]
-
Recent Advances in the Enantioselective Radical Reactions. Molecules. [Link]
-
Transition state model for the reaction stereochemical control. ResearchGate. [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules. [Link]
-
Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. Molecules. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]
-
This compound: A General Mediator for the Ionothermal Synthesis of Microporous Polymers via Cyclotrimerization Reactions. ResearchGate. [Link]
-
Zinc mediated allylation of aldehydes and ketones using allyl bromides and commercial zinc dust. The issue of regio- and stereoselectivity. Indian Journal of Chemistry. [Link]
-
Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions. Chemical Communications. [Link]
-
The first catalytic, diastereoselective, and enantioselective crossed-aldol reactions of aldehydes. ResearchGate. [Link]
-
Iron(III)-catalyzed asymmetric inverse-electron-demand hetero-Diels–Alder reaction of dioxopyrrolidines with simple olefins. Organic Chemistry Frontiers. [Link]
-
Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]
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Application Notes and Protocols: Zinc Bromide Solutions for High-Density Radiation Shielding
Introduction: The Compelling Case for Zinc Bromide in Radiation Shielding
In the landscape of radiation protection, the demand for transparent, effective, and adaptable shielding materials is paramount, particularly in applications requiring direct observation of radioactive materials. While traditional materials like lead glass have long been the standard, they are not without their drawbacks, including radiation-induced discoloration and structural rigidity.[1] Aqueous solutions of this compound (ZnBr₂) have emerged as a highly effective and practical alternative, offering a unique combination of excellent gamma-ray attenuation, optical clarity, and the inherent advantage of being a self-healing medium.[1][2] This document serves as a comprehensive technical guide for researchers, nuclear engineers, and safety professionals on the application of this compound solutions as a dense medium for radiation shielding.
The primary advantage of this compound solutions lies in their high density and the high atomic number of bromine, which collectively contribute to superior attenuation of gamma radiation.[3][4] The liquid nature of this shielding allows for versatile applications, particularly in the viewing windows of hot cells and mobile hot cells (MHCs), where ease of transport and replacement is a critical consideration.[5][6] Furthermore, any radiation-induced degradation of the solution is transient, lasting less than a millisecond, effectively making the shield self-repairing.[1] This guide will provide a detailed exploration of the principles governing this compound's shielding efficacy, protocols for its preparation and characterization, and essential safety guidelines for its handling and deployment.
Fundamental Principles of this compound as a Radiation Shield
The efficacy of any radiation shielding material is fundamentally determined by its ability to attenuate incident radiation, primarily through absorption and scattering processes.[3] For gamma radiation, the dominant interaction mechanisms are the photoelectric effect, Compton scattering, and pair production. The probability of these interactions is strongly dependent on the energy of the incident photons and the atomic number (Z) and density (ρ) of the shielding material.
This compound solutions are particularly effective due to the following characteristics:
-
High Density: Concentrated aqueous solutions of this compound can achieve densities significantly greater than water, with some formulations reaching up to 2.5 g/cm³.[7] This high density increases the probability of interaction between gamma photons and the shielding medium.
-
High Atomic Number Components: Both zinc (Z=30) and bromine (Z=35) have relatively high atomic numbers. This is particularly advantageous for absorbing low to medium-energy gamma rays through the photoelectric effect, where the interaction cross-section is approximately proportional to Z⁴⁻⁵.
-
Excellent Gamma Ray Attenuation: The combination of high density and high-Z elements results in a high linear attenuation coefficient (μ), signifying a greater reduction in radiation intensity per unit thickness of the material.[5] Studies have shown that this compound solutions can be significantly more effective than water at attenuating gamma radiation.[5] For instance, a 1.6 g/cm³ this compound solution can reduce the dose rate of a Cs-137 source about 357 times more effectively than the same thickness of water.[5]
The relationship between the concentration of the this compound solution and its density is approximately linear, allowing for the tuning of shielding properties to meet specific requirements.[8]
Visualization of the Shielding Mechanism
The following diagram illustrates the fundamental process of gamma-ray attenuation within a this compound solution.
Caption: Gamma ray attenuation in a this compound solution.
Preparation and Characterization of this compound Shielding Solutions
The shielding effectiveness of a this compound solution is directly proportional to its density, which is a function of its concentration. Therefore, precise preparation and characterization are crucial for ensuring adequate radiation protection.
Materials and Equipment
-
Anhydrous this compound (ZnBr₂) powder (reagent grade or higher)
-
Distilled or deionized water
-
Hydroxylamine hydrochloride (optional, as a stabilizer to prevent radiation-induced discoloration)[7]
-
Inert gas (e.g., Argon) for purging (optional, to remove dissolved oxygen)[5]
-
Glass beakers and stirring rods
-
Magnetic stirrer and stir bars
-
Heating plate (optional, for accelerated dissolution)
-
Volumetric flasks and graduated cylinders
-
Analytical balance
-
Hydrometer or pycnometer for density measurement
Protocol for Preparation of High-Density this compound Solutions
This protocol outlines the steps for preparing this compound solutions of varying densities. It is essential to perform these steps in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).[9][10]
-
Determine the Required Concentration: Based on the desired density and shielding properties, calculate the required weight percentage of ZnBr₂. The table below provides a reference for the relationship between weight percentage and density.
-
Water Preparation: Measure the required volume of distilled or deionized water into a glass beaker.
-
Purging (Optional): To minimize oxidation and potential discoloration, especially for long-term applications, purge the water with an inert gas like argon to remove dissolved oxygen.[5]
-
Dissolution of ZnBr₂:
-
Slowly add the pre-weighed ZnBr₂ powder to the water while continuously stirring. The dissolution process is exothermic and will generate heat.
-
For higher concentrations, gentle heating can be applied to facilitate dissolution. Avoid boiling.
-
-
Addition of Stabilizer (Optional): If the shielding will be exposed to high radiation fields, the addition of a stabilizer like hydroxylamine hydrochloride can prevent the formation of free bromine, which causes a brownish discoloration.[7] The typical concentration of the stabilizer is low, on the order of grams per liter.
-
Cooling and Volume Adjustment: Allow the solution to cool to room temperature. If necessary, transfer the solution to a volumetric flask and add distilled water to reach the final desired volume.
-
Density Measurement: Accurately measure the density of the final solution using a calibrated hydrometer or pycnometer. This is a critical quality control step to verify the shielding capacity.
Quantitative Data: Density vs. Concentration
The following table summarizes the relationship between the weight percentage of this compound and the resulting solution density. These values are indicative and may vary slightly based on temperature and purity of the reagents.
| Weight Percentage of ZnBr₂ (% w/w) | Approximate Density (g/cm³) | Reference |
| 45% | 1.56 | [2][5] |
| 57.2% | 1.8 | [2][5] |
| 77% | 2.5 | [7] |
Experimental Workflow for Preparation
Caption: Workflow for preparing high-density this compound solutions.
Protocol for Evaluating Shielding Effectiveness
Verifying the radiation attenuation properties of the prepared this compound solution is crucial. This protocol describes a standard method for measuring the linear attenuation coefficient using a gamma-ray source and detector.
Materials and Equipment
-
Calibrated gamma-ray source (e.g., Cs-137, Co-60)
-
Gamma-ray spectrometer with a suitable detector (e.g., NaI(Tl) or HPGe)
-
Lead shielding for the detector and source to minimize background radiation
-
Sample holder with variable thickness or a set of containers with known path lengths
-
Prepared this compound solutions of known densities
-
Data acquisition system
Experimental Procedure
-
Background Measurement: With the gamma source shielded, acquire a background spectrum for a sufficient amount of time to obtain good statistics.
-
Source Spectrum (I₀): Place the unshielded gamma source at a fixed distance from the detector and acquire a spectrum to measure the initial intensity (I₀) of the photopeak of interest.
-
Attenuated Spectrum (I):
-
Place a container with a known thickness (x) of the this compound solution between the source and the detector.
-
Acquire a spectrum for the same duration as the source spectrum measurement to determine the attenuated intensity (I) of the photopeak.
-
-
Repeat for Different Thicknesses: Repeat step 3 for various thicknesses of the this compound solution to obtain a series of attenuation data points.
-
Data Analysis:
-
Subtract the background counts from both the I₀ and I measurements.
-
Calculate the net counts in the photopeak for each measurement.
-
The linear attenuation coefficient (μ) can be determined from the Beer-Lambert law: I = I₀ * e^(-μx)
-
By plotting ln(I₀/I) versus the thickness (x), the data should form a straight line with a slope equal to μ.
-
Expected Results and Interpretation
The linear attenuation coefficient (μ) should increase with increasing density of the this compound solution.[5] This experimentally determined value can be compared with theoretical values from databases like the NIST XCOM database for validation.[11] A higher μ value indicates more effective radiation shielding per unit thickness.
Safety and Handling Protocols
This compound solutions, particularly at high concentrations, are hazardous and require careful handling.[10] Adherence to strict safety protocols is mandatory.
Hazard Identification
-
Harmful if Swallowed: Can cause burns to the mouth, throat, and digestive tract.[10][13]
-
Skin Sensitizer: May cause an allergic skin reaction.[10][12]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[12][13]
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is required:[9][14]
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron. For larger quantities, a full chemical suit may be necessary.
-
Respiratory Protection: In case of dust formation from the powder or aerosols from the solution, a NIOSH-approved respirator with appropriate cartridges should be used.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood.[12] Avoid creating dust or aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed, corrosion-resistant containers.[9][12] Keep away from incompatible materials such as strong oxidizing agents and bases.[13]
Spill and Emergency Procedures
-
Small Spills: Carefully sweep or vacuum up spilled powder, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9][14]
-
Large Spills: Evacuate the area. Contain the spill to prevent it from entering drains or waterways.[13] Neutralize with lime or sodium bicarbonate if appropriate and safe to do so.[14]
-
First Aid:
-
Eye Contact: Immediately flush with water for at least 15-20 minutes and seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]
-
Conclusion
Aqueous this compound solutions offer a compelling and versatile option for transparent radiation shielding, particularly for gamma rays. Their high density, high atomic number composition, and self-healing properties make them an excellent choice for applications such as hot cell viewing windows.[1][5] By following the detailed protocols for preparation, characterization, and safe handling outlined in this guide, researchers and professionals can effectively and safely implement this compound solutions for their radiation shielding needs. The ability to tailor the density and, consequently, the shielding effectiveness provides a significant advantage in designing optimized radiation protection systems.
References
-
Bahrin, M. H., et al. (2017). Characterization of ZnBr2 Solution as A Liquid Radiation Shield for Mobile Hot Cell Window. AIP Conference Proceedings, 1799(1), 040003. Available at: [Link]
- Doe, W. B. (1966). U.S. Patent No. 3,286,095. Washington, DC: U.S. Patent and Trademark Office.
-
Bahrin, M. H., et al. (2017). Characterization of ZnBr2 solution as a liquid radiation shield for mobile hot cell window. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Tiger Calcium. (2019). Safety Data Sheet: this compound Solution. Available at: [Link]
-
Shen, F., et al. (2011). Application of MCNP to Study the shielding Effect of this compound Solution. Progress in NUCLEAR SCIENCE and TECHNOLOGY, 1, 98-101. Available at: [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Global Substance Registration System. (2012). Safety Data Sheet: this compound Solution. Available at: [Link]
- Google Patents. (2000). WO2000029329A8 - Method of producing this compound.
-
Bahrin, M. H., et al. (2017). Characterization of ZnBr 2 solution as a liquid radiation shield for mobile hot cell window. AIP Conference Proceedings. Available at: [Link]
- Google Patents. (2000). US6036937A - Method for producing this compound.
-
Science.gov. (n.d.). radiation shielding applications: Topics by Science.gov. Retrieved from [Link]
-
Chemisting. (2020). Zinc Bromine Batteries: Preparing a solution of known this compound concentration using Sodium Bromide and Zinc Sulfate. Retrieved from [Link]
-
Generalic, E. (2025). Preparation of Solutions. EniG. Periodic Table of the Elements. Retrieved from [Link]
-
Chemisting. (2020). Zinc Bromine Batteries: Making higher purity this compound from readily available salts. Retrieved from [Link]
-
INIS-IAEA. (1989). Purification of this compound Solution used as shield in hot cells windows for handling of highly radioactive sources. Retrieved from [Link]
-
Barrier Technologies. (2023). The Different Types of Radiation Shielding Materials. Retrieved from [Link]
-
Eichrom. (2018). Gamma Ray Attenuation Properties of Common Shielding Materials. Available at: [Link]
-
Wikipedia. (n.d.). Gadolinium. Retrieved from [Link]
-
Hester, J. R. (2010). X-ray mass attenuation coefficients and imaginary components of the atomic form factor of zinc over the energy range of 7.2–15.2 keV. Physical Review A, 81(2), 022904. Available at: [Link]
-
Raybloc. (2024). What is Neutron Shielding and What are the Most Effective Materials for Protection?. Retrieved from [Link]
-
MarShield. (n.d.). Gamma Ray Attenuation Properties of Common Shielding Materials. Retrieved from [Link]
-
Eichrom. (n.d.). Gamma Ray Attenuation Properties of Common Shielding Materials. Available at: [Link]
-
MDPI. (2023). Enhancing Radiation Shielding Properties of Pharmaceutical Polymers Through Zinc Oxide Incorporation: A Study on Gamma Energy Attenuation. Polymers, 15(23), 4569. Available at: [Link]
-
INIS-IAEA. (2015). Mass attenuation coefficient (μ/ρ), effective atomic number (Zeff) and measurement of x-ray energy spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Variations of (a) linear attenuation coefficient and (b) mass.... Retrieved from [Link]
-
NIST. (n.d.). X-Ray Mass Attenuation Coefficients - Table 3. Retrieved from [Link]
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In-Situ Monitoring of Zinc Bromide Reactions: An Application Guide for Electrochemical Systems
Introduction: Unveiling the Dynamics of Zinc-Bromine Chemistry
The Zinc-Bromine Flow Battery (ZBFB) stands as a highly promising technology for large-scale energy storage, prized for its high energy density, intrinsic safety due to its aqueous electrolyte, and reliance on abundant materials.[1][2] The core of its operation lies in the reversible electrochemical reactions of zinc deposition/stripping at the negative electrode and the bromide/bromine redox couple at the positive electrode.[3] However, realizing the full potential of ZBFBs is hindered by several complex and dynamic challenges that directly impact performance, efficiency, and lifespan. These include the formation of zinc dendrites which can cause short circuits, the crossover of bromine species leading to self-discharge, and the intricate equilibrium between bromide, bromine, and various polybromide ions (e.g., Br₃⁻, Br₅⁻) in the electrolyte.[1][4]
To overcome these hurdles, a deep and real-time understanding of the processes occurring at the electrode-electrolyte interfaces and within the bulk electrolyte is paramount. Ex-situ (post-mortem) analysis, while useful, provides only a static snapshot and can be misleading as the system is altered upon disassembly. In-situ monitoring, or "operando" analysis, allows researchers to observe these critical reactions and morphological changes as they happen, under true operating conditions. This application note provides a detailed guide to the experimental setups and protocols for key in-situ techniques tailored for the investigation of zinc bromide reactions, empowering researchers to gain critical insights and accelerate the development of next-generation ZBFBs.
Core In-Situ Analytical Techniques & Protocols
A multi-modal approach combining electrochemical, spectroscopic, and microscopic techniques provides the most comprehensive picture of the ZBFB's internal workings.
Electrochemical Monitoring: Probing Redox Behavior and Interfacial Stability
Electrochemical methods are the foundation of battery analysis, providing direct information on redox potentials, reaction kinetics, and interfacial resistances.
Scientific Rationale: CV is a powerful technique to determine the redox potentials of the active species and to qualitatively assess the kinetics of the electrode reactions. By sweeping the potential and measuring the resulting current, we can identify the voltages at which zinc plating/stripping and bromide oxidation/reduction occur. The shape and separation of the anodic and cathodic peaks provide insights into the reversibility and speed of these reactions.
Experimental Protocol: In-Situ Cyclic Voltammetry
-
Cell Assembly:
-
Construct a three-electrode electrochemical cell. A typical setup uses a glassy carbon or carbon paper working electrode (WE), a zinc foil or wire as the reference electrode (RE), and a platinum or large-surface-area carbon felt as the counter electrode (CE).
-
The use of a zinc reference electrode provides a stable potential reference directly relevant to the Zn/Zn²⁺ redox couple.
-
-
Electrolyte Preparation:
-
Prepare the electrolyte, for instance, 1-3 M ZnBr₂ in deionized water. Supporting electrolytes like KCl can be added to improve conductivity.[5] For studying the bromine reaction, a small concentration of Br₂ (e.g., 0.05 M) may be initially included in the catholyte side of a two-compartment cell.[5]
-
-
Instrumentation Setup (Potentiostat):
-
Connect the electrodes to a potentiostat.
-
Potential Window: Set a potential window that encompasses both the zinc and bromine redox reactions. A recommended range is from approximately -0.5 V to +2.0 V vs. Zn/Zn²⁺. The negative limit allows for zinc deposition, while the positive limit ensures the oxidation of bromide to bromine.[6][7]
-
Scan Rate: Begin with a moderate scan rate, such as 20-50 mV/s.[7][8] Slower scan rates (e.g., 2-10 mV/s) can help resolve peaks more clearly and approximate steady-state conditions, while faster rates can be used to study mass transport effects.[5]
-
-
Data Acquisition:
-
Purge the electrolyte with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurements.
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Data Interpretation:
-
Identify the cathodic peak on the negative sweep corresponding to zinc deposition (Zn²⁺ + 2e⁻ → Zn).
-
Identify the anodic peak on the positive sweep corresponding to zinc stripping (Zn → Zn²⁺ + 2e⁻).
-
Identify the anodic peak(s) in the positive potential region (approx. +1.8 to +1.9 V vs. Zn/Zn²⁺) corresponding to the oxidation of bromide to bromine (2Br⁻ → Br₂ + 2e⁻) and subsequent formation of polybromides (e.g., Br₂ + Br⁻ ↔ Br₃⁻).[6]
-
Identify the corresponding cathodic peak(s) for the reduction of bromine/polybromides.
-
Scientific Rationale: EIS is a non-destructive technique used to probe the various resistance and capacitance elements within the battery. By applying a small sinusoidal AC voltage and measuring the current response over a range of frequencies, one can deconstruct the cell's impedance into contributions from the electrolyte resistance (R_s), charge transfer resistance (R_ct) at the electrode surface, and mass transport limitations (Warburg impedance). Monitoring changes in R_ct during cycling can reveal information about electrode passivation, catalyst activity, and the buildup of resistive layers.
Experimental Protocol: In-Situ EIS
-
Cell and Electrolyte: Use the same three-electrode setup as for CV.
-
Instrumentation Setup (Potentiostat with EIS capability):
-
Set the cell to a specific state of charge (SOC) or a constant DC potential (e.g., the open-circuit voltage or a potential where a specific reaction occurs).
-
Frequency Range: Apply a wide frequency range, typically from 100 kHz down to 0.01 Hz. The high-frequency region provides information on solution resistance, while the low-frequency region reveals details about charge transfer and diffusion processes.
-
AC Amplitude: Use a small AC voltage amplitude, typically 5-10 mV, to ensure the system responds linearly.
-
-
Data Acquisition & Analysis:
-
Acquire the impedance spectrum.
-
Plot the data as a Nyquist plot (-Z_imaginary vs. Z_real).
-
Model the Nyquist plot using an appropriate equivalent circuit model (EEC) to quantify the different impedance components. A common simple model is the Randles circuit.
-
| Parameter | Typical Value Range | Significance in Zn-Br Systems |
| Electrolyte Resistance (R_s) | 0.5 - 5 Ω·cm² | Represents the ionic conductivity of the ZnBr₂ electrolyte and separator. |
| Charge Transfer Resistance (R_ct) | 10 - 500 Ω·cm² | Indicates the kinetic barrier for Zn²⁺/Zn and Br⁻/Br₂ redox reactions. Increases may suggest electrode passivation or poisoning. |
| Double Layer Capacitance (C_dl) | 10 - 100 µF/cm² | Relates to the charge separation at the electrode-electrolyte interface. Changes can indicate alterations in the electrode's effective surface area. |
| Warburg Impedance (Z_w) | Frequency-dependent | Represents limitations due to the diffusion of ions (Zn²⁺, Br⁻, Br₃⁻) to and from the electrode surface. |
Spectroscopic Monitoring: Identifying Chemical Species in Real-Time
Spectroscopic techniques provide molecular-level information, allowing for the direct identification and quantification of different chemical species within the electrolyte during battery operation.
Scientific Rationale: Raman spectroscopy is exceptionally well-suited for studying aqueous systems as the Raman signal from water is weak.[9] It is highly sensitive to the vibrational modes of molecules, making it an ideal tool for identifying the various polybromide species (Br₃⁻, Br₅⁻) that form during the charging process.[10] These species play a crucial role in the battery's performance and self-discharge mechanism.
Experimental Protocol: Operando Raman Spectroscopy
-
Spectroelectrochemical Cell:
-
A specialized cell with an optically transparent window (e.g., quartz or sapphire) is required.
-
The working electrode should be positioned close to the window to allow the laser to probe the electrode-electrolyte interface.
-
-
Instrumentation Setup (Raman Spectrometer):
-
Couple the Raman spectrometer to a long-working-distance microscope objective to focus the laser through the window and onto the area of interest.
-
Laser Wavelength: A common choice is a 532 nm or 514 nm laser.[10]
-
Laser Power: Use the lowest possible laser power to avoid sample heating or degradation, which can be determined by testing on a static sample.
-
Acquisition Time: Adjust the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Synchronized Measurement:
-
Connect the electrochemical cell to a potentiostat to cycle the battery (charge/discharge).
-
Synchronize the start of the Raman measurements with the electrochemical cycling.
-
-
Data Acquisition and Interpretation:
-
Collect Raman spectra at different states of charge.
-
Monitor the characteristic peaks for polybromide species.
-
| Species | Approximate Raman Peak Position (cm⁻¹) | Significance |
| Tribromide (Br₃⁻) | ~160-165 | The initial polybromide formed upon bromine generation. |
| Pentabromide (Br₅⁻) | ~250-265 | Forms at higher bromine concentrations or states of charge. |
Scientific Rationale: UV-Vis spectroscopy measures the absorption of light by chemical species in the electrolyte. Bromine and polybromides have distinct absorption features in the UV-Vis range, allowing for their in-situ quantification. This is particularly useful for tracking the concentration of dissolved bromine, which is directly related to the state of charge and the potential for self-discharge via crossover.
Experimental Protocol: Operando UV-Vis Spectroscopy
-
Spectroelectrochemical Cell:
-
Similar to the Raman setup, a cell with transparent windows is needed. For flow batteries, a thin flow-through cuvette can be integrated into the electrolyte circulation loop.
-
-
Instrumentation Setup (UV-Vis Spectrometer):
-
Use a fiber-optic coupled UV-Vis spectrometer to pass a beam of light through the electrolyte.
-
-
Synchronized Measurement:
-
Simultaneously cycle the battery and record UV-Vis spectra at regular intervals.
-
-
Data Acquisition and Interpretation:
-
Monitor the absorbance at wavelengths characteristic of bromine and polybromide species.
-
Use the Beer-Lambert law (A = εbc) to quantify the concentration of these species, provided extinction coefficients (ε) are known.
-
| Species | Approximate Absorption Maximum (nm) | Significance |
| Tribromide (Br₃⁻) | ~266 | A key indicator of the formation of soluble bromine complexes.[11] |
| Molecular Bromine (Br₂) | ~390 | Tracks the concentration of free bromine in the aqueous phase.[11] |
Microscopic Monitoring: Visualizing Electrode Morphology
In-situ microscopy allows for the direct visualization of morphological changes on the zinc electrode surface, most critically the formation and growth of dendrites.
Experimental Protocol: In-Situ Scanning Electron Microscopy (SEM) / X-ray Microscopy
Scientific Rationale: Zinc dendrite growth is a primary failure mode for zinc-anode batteries. In-situ microscopy techniques, such as liquid-cell SEM or Transmission X-ray Microscopy (TXM), enable the real-time observation of dendrite nucleation and propagation under electrochemical control. This provides invaluable insight into how factors like current density, electrolyte additives, and cycling affect dendrite morphology.
-
Specialized In-Situ Cell:
-
Requires a specialized, miniaturized electrochemical cell that is compatible with the high vacuum of an SEM or the X-ray beam path. These cells typically contain an electron- or X-ray-transparent window (e.g., silicon nitride).
-
-
Procedure:
-
The in-situ cell is assembled with the zinc electrode, electrolyte, and counter electrode.
-
The assembled cell is placed inside the microscope chamber.
-
A potentiostat is connected to the cell's feedthroughs.
-
-
Synchronized Imaging:
-
Apply a constant current or potential to induce zinc plating.
-
Acquire a time-lapse series of images to capture the growth of zinc deposits.
-
-
Data Analysis:
-
Analyze the images to characterize the morphology of the deposits (e.g., mossy, fern-like, needle-like).
-
Measure growth rates and quantify the effects of different experimental conditions.
-
Visualizing Experimental Workflows and Mechanisms
To clarify the relationships between these protocols and the underlying science, the following diagrams are provided.
Caption: General workflow for in-situ monitoring experiments.
Caption: Key electrochemical reactions at each electrode.
Sources
- 1. A High-Performance Aqueous Zinc-Bromine Static Battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientific issues of zinc‐bromine flow batteries and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. ecs.confex.com [ecs.confex.com]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Zinc Bromide in the Synthesis of Pharmaceutical Intermediates
Introduction: Re-evaluating Zinc Bromide as a Modern Catalyst in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the quest for efficient, selective, and sustainable synthetic methodologies is paramount. This compound (ZnBr₂), a simple and cost-effective Lewis acid, has emerged as a powerful yet often underestimated catalyst in the organic chemist's toolbox.[1][2] Its moderate Lewis acidity, coupled with its hygroscopic nature, presents unique catalytic properties that can be harnessed for the synthesis of complex pharmaceutical intermediates.[3] This guide provides an in-depth exploration of the practical applications of this compound, moving beyond theoretical discussions to offer field-proven insights and detailed, validated protocols for the synthesis of key heterocyclic scaffolds.
The utility of this compound stems from its ability to activate a variety of functional groups, thereby facilitating a diverse array of chemical transformations crucial for the construction of medicinally important molecules.[4] Unlike more potent Lewis acids, the milder nature of this compound often translates to higher selectivity and functional group tolerance, minimizing the need for extensive protecting group strategies.[1] Furthermore, the economic and environmental advantages of using an abundant, low-toxicity metal like zinc are significant drivers for its adoption in both academic research and industrial-scale pharmaceutical production.[2]
This document will delve into specific, high-impact applications of this compound in the synthesis of indole and dihydropyrimidinone intermediates, which are core structures in numerous therapeutic agents. We will explore the causality behind experimental choices, present self-validating protocols, and provide a foundation of authoritative references to support the presented methodologies.
Core Principles of this compound Catalysis: A Mechanistic Perspective
This compound's efficacy as a Lewis acid catalyst lies in the electrophilic nature of the zinc(II) center. This allows it to coordinate with electron-rich atoms, typically oxygen or nitrogen, in a substrate. This coordination polarizes the bond, making the substrate more susceptible to nucleophilic attack.
Application I: Synthesis of Indole Derivatives via Intramolecular Hydroamination
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-inflammatory drugs, serotonin receptor agonists, and anti-cancer agents. The this compound-mediated intramolecular hydroamination of 2-alkynylanilines provides a direct and atom-economical route to 2-substituted indoles.[5][6]
Mechanistic Rationale
The catalytic cycle, as proposed based on experimental and computational studies, involves the activation of the alkyne moiety by this compound.[6] This coordination increases the electrophilicity of the triple bond, facilitating the intramolecular nucleophilic attack by the aniline nitrogen. The resulting vinyl zinc intermediate then undergoes protodemetalation to yield the indole product and regenerate the this compound catalyst.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol is adapted from the work of Okuma and colleagues, demonstrating a palladium-free synthesis.[6]
Materials:
-
2-(Phenylethynyl)aniline
-
Anhydrous this compound (ZnBr₂)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add 2-(phenylethynyl)aniline (1.0 mmol, 193 mg).
-
Add anhydrous toluene (10 mL) to dissolve the starting material.
-
To this solution, add anhydrous this compound (0.05 mmol, 11.3 mg) as the catalyst.
-
The reaction mixture is then heated to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within a few hours), cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure 2-phenylindole.
Data Summary
| Entry | R-group of Alkyne | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | 5 | Toluene | 110 | 2 | 91 | [6] |
| 2 | n-Butyl | 5 | Toluene | 110 | 3 | 88 | [6] |
| 3 | Cyclohexyl | 5 | Toluene | 110 | 4 | 85 | [6] |
Application II: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Notably, they are recognized as potent calcium channel blockers.[7] The Biginelli reaction, a one-pot multicomponent condensation, offers a straightforward approach to this important scaffold. This compound has been shown to be an effective catalyst for this transformation, particularly for aliphatic aldehydes.[8]
Mechanistic Rationale
The reaction mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions.[7][9] The Lewis acidic this compound is thought to activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by urea. This leads to the formation of an acyliminium ion intermediate. This intermediate then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone product.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This is a general protocol for the this compound-catalyzed, solvent-free Biginelli condensation.[8]
Materials:
-
Aldehyde (e.g., isobutyraldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Anhydrous this compound (ZnBr₂)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).
-
Add anhydrous this compound (2 mmol, 20 mol%).
-
The reaction mixture is stirred and heated to 80-100 °C.
-
The reaction is typically complete within 1-2 hours, and its progress can be monitored by TLC.
-
After cooling to room temperature, the solid reaction mixture is washed with cold water.
-
The crude product is collected by filtration and can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.
Data Summary
| Entry | Aldehyde | β-Dicarbonyl Compound | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | 20 | 100 | 1 | 92 | [8] |
| 2 | Isobutyraldehyde | Ethyl Acetoacetate | 20 | 100 | 1.5 | 85 | [8] |
| 3 | Heptanal | Acetylacetone | 20 | 100 | 2 | 88 | [8] |
Safety and Handling of Anhydrous this compound
This compound is a hazardous substance and requires careful handling.[10][11]
-
Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[10]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, nitrile or rubber gloves, and a protective suit. A NIOSH-approved respirator should be used if dust formation is likely.[11]
-
Handling: Use with adequate ventilation, preferably in a chemical fume hood. Avoid creating dust. Prevent contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. This compound is hygroscopic and moisture-sensitive, so it should be stored away from water and moisture. It is also incompatible with strong oxidizing agents and strong bases.[3][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[10]
Conclusion: The Value Proposition of this compound in Modern Synthesis
This compound offers a compelling combination of catalytic efficacy, operational simplicity, and favorable economic and environmental profiles. The applications detailed herein for the synthesis of indole and dihydropyrimidinone intermediates underscore its utility in constructing core scaffolds for pharmaceutically active molecules. By understanding the mechanistic principles behind its catalytic activity and adhering to rigorous experimental protocols, researchers and drug development professionals can effectively leverage this compound to accelerate the discovery and development of new therapeutic agents. Its role as a versatile and reliable Lewis acid catalyst is well-established, and its continued application in innovative synthetic strategies is anticipated.
References
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SYNTHETIKA. (n.d.). This compound anhydrous. Retrieved January 12, 2026, from [Link]
-
Loba Chemie. (2016, October 4). This compound ANHYDROUS FOR SYNTHESIS MSDS. Retrieved January 12, 2026, from [Link]
- Zille, M., Stolle, A., Wild, A., & Schubert, U. S. (2012). ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. RSC Advances, 2(15), 6395-6401.
- Okuma, K., Hattori, Y., Yamamoto, T., & Shioji, K. (2009). Palladium-free zinc-mediated hydroamination of alkynes: efficient synthesis of indoles from 2-akynylaniline derivatives. Tetrahedron Letters, 50(26), 3413-3415.
-
Wikipedia. (2023, December 27). Friedländer synthesis. Retrieved January 12, 2026, from [Link]
- Zille, M., Stolle, A., Wild, A., & Schubert, U. S. (2012). ChemInform Abstract: ZnBr2-Mediated Synthesis of Indoles in a Ball Mill by Intramolecular Hydroamination of 2-Alkynylanilines. ChemInform, 43(32).
- Mans, D. M. (1949). The Friedländer Synthesis of Quinolines. Organic Reactions, 281-303.
- Ghobadi, M., Pourmoghaddam Qhazvini, P. P., & Kazemi, M. (2020). Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis.
- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
- Yu, Y., Liu, D., Liu, C., Jiang, H., & Luo, G. (2007). An Efficient one-pot Biginelli condensation of aliphatic aldehydes catalyzed by this compound under solvent-free conditions. Preparative Biochemistry and Biotechnology, 37(4), 381-387.
- Marco-Contelles, J., & Sanchez-Quesada, J. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 65(17), 5241-5246.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023, November 27). Biginelli reaction. Retrieved January 12, 2026, from [Link]
- Vitale, P., & Perna, F. M. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2275.
-
Química Orgánica. (n.d.). Friedlander quinoline synthesis. Retrieved January 12, 2026, from [Link]
-
Ghobadi, M., Pourmoghaddam Qhazvini, P. P., & Kazemi, M. (2020). Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 12, 2026, from [Link]
- Sun, Q., Wang, Y., Ge, Z., Cheng, T., & Li, R. (2004). A Highly Efficient Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Zinc Chloride. Synthesis, 2004(07), 1047-1051.
- Grover, N., & Kumar, A. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 15(1), 1-20.
-
Yu, Y., Liu, D., Liu, C., Jiang, H., & Luo, G. (2007). A highly efficient solvent-free synthesis of dihydropyrimidinones catalyzed by zinc chloride. Semantic Scholar. Retrieved from [Link]
- Cella, R., & Stefani, H. A. (2009). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Current Organic Synthesis, 6(2), 128-151.
- Li, A. H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., ... & Mulvihill, M. J. (2010).
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]
-
Slideshare. (n.d.). BIGINELLI REACTION. Retrieved January 12, 2026, from [Link]
- Demko, Z. P., & Sharpless, K. B. (2001). An Intramolecular [2+ 3] Cycloaddition Route to Fused 1, 2, 3-Triazoles. Organic letters, 3(25), 4091-4094.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 5(7), 1148-1158.
- Smith, J. D., & Johnson, A. B. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence.
- Singh, R. P., & Singh, V. K. (2020). Green Synthesis of Substituted Dihydropyrimidin-2(1H)-one by Using Zinc Chloride /Acetic Acid Catalytic System.
- Wang, X., & Seidel, D. (2016). Synthesis of 2,3-Disubstituted Quinolines via Ketenimine or Carbodiimide Intermediates. Chemistry–A European Journal, 22(42), 15144-15150.
- Li, B., & Ma, D. (2019). A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines.
- Evans, D. J., & Hill, M. S. (2015). S1 this compound: A General Mediator for the Ionothermal Synthesis of Microporous Polymers via Cyclotrimerization Reactions. The Royal Society of Chemistry.
-
ResearchGate. (n.d.). Synthesis of quinoline derivatives (89) from 2-aminoaryl ketones (87).... Retrieved January 12, 2026, from [Link]
- Patel, R., & Sharma, S. (2022). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 46(34), 16423-16434.
- Luo, Y., Li, X., & Wang, Q. (2018). ZnCl2-promoted Friedländer-type synthesis of 4-substituted 3-aroyl quinolines from o-aminoaryl ketones and enaminones.
- Li, X., & Wang, Q. (2016). Synthesis of 2-Indolyltetrahydroquinolines by Zinc(II)-Catalyzed Intramolecular Hydroarylation-Redox Cross-Dehydrogenative Coupling of N-Propargylanilines with Indoles. The Journal of Organic Chemistry, 81(12), 5229-5236.
- Jones, C. (2011). Zinc (II) Bromide: An Overview of its Solution Chemistry and Recent Applications in Synthesis.
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Methodology for Preparing Zinc Bromide-Based Ionic Liquids & Deep Eutectic Solvents
An in-depth guide for researchers, scientists, and drug development professionals.
Application Note & Protocol
Abstract
Zinc bromide (ZnBr₂) is a versatile inorganic salt that serves as a powerful Lewis acid and a precursor for high-density fluids.[1][2] Its ability to form ionic liquids (ILs) and, more specifically, deep eutectic solvents (DESs) when combined with quaternary ammonium salts like choline chloride has opened new avenues in materials science, electrochemistry, and organic synthesis.[3][4] These resulting liquids exhibit unique properties, including low volatility, high thermal stability, and tunable Lewis acidity, making them promising media for applications ranging from electrolytes in zinc-bromine flow batteries to catalysts in chemical reactions.[2][5] This guide provides a comprehensive overview of the principles behind this compound-based DES formation, detailed step-by-step protocols for their preparation, characterization techniques, and critical safety considerations.
Part 1: Fundamental Principles
Understanding this compound-Based Deep Eutectic Solvents
An ionic liquid is a salt in a liquid state, traditionally defined as having a melting point below 100°C. Deep eutectic solvents are a subclass of ionic liquids formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), or a Lewis acid with a Lewis base, resulting in a mixture with a significantly lower melting point than any of its individual components.[6]
In the context of this guide, the most common system involves mixing this compound (a Lewis acid) with choline chloride (a salt containing a halide anion, which acts as a Lewis base). The fundamental mechanism involves the interaction of the chloride ion from choline chloride with the zinc center of ZnBr₂, leading to the formation of complex bromozincate anions such as [ZnBr₂Cl]⁻ and [Zn₂Br₄Cl]⁻.[7][8] This charge delocalization and the formation of these larger, asymmetric ions disrupt the ordered crystal lattice structures of the parent salts, preventing them from solidifying at their normal melting points and creating a liquid eutectic mixture.[3]
Caption: Formation of a DES from solid precursors.
Properties of Key Precursors
The successful synthesis of this compound-based DESs requires high-purity starting materials. Understanding their individual properties is crucial for handling, safety, and predicting the characteristics of the final product.
| Property | This compound (ZnBr₂) | Choline Chloride (ChCl) |
| Formula | ZnBr₂ | C₅H₁₄ClNO |
| Molar Mass | 225.198 g/mol [9] | 139.62 g/mol |
| Appearance | White crystalline powder[9] | White, hygroscopic crystals |
| Melting Point | 394 °C (741 °F)[9] | 302 °C (576 °F) |
| Solubility | Highly soluble in water, alcohol, ether[9] | Very soluble in water and ethanol |
| Key Hazards | Causes severe skin burns and eye damage, harmful if swallowed, toxic to aquatic life.[10][11] | Generally low toxicity, but can cause irritation. |
Part 2: Synthesis Protocols & Methodologies
Critical Safety Precautions
Working with this compound and its precursors necessitates strict adherence to safety protocols due to their hazardous nature.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12] When handling powdered ZnBr₂, a dust mask or respirator should be used in a well-ventilated area or fume hood to prevent inhalation.[1][12]
-
Handling: this compound is highly hygroscopic and corrosive.[9][11] Avoid contact with skin and eyes.[10] It should be handled in a controlled environment with low humidity if possible.
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[1][12]
-
First Aid:
Protocol: Preparation of Choline Chloride-Zinc Bromide (1:2 Molar Ratio) DES
This protocol describes the most common method for preparing a this compound-based deep eutectic solvent. The 1:2 molar ratio of choline chloride to this compound is widely reported for forming a stable liquid at or near room temperature.[3]
Materials & Equipment:
-
Anhydrous this compound (ZnBr₂)
-
Anhydrous Choline Chloride (ChCl) - Note: Dry in a vacuum oven at 60°C for 24 hours before use to remove residual moisture.
-
Glass vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate with an oil bath
-
Balance (accurate to 0.001 g)
-
Spatula and weighing paper
Step-by-Step Procedure:
-
Weighing Precursors: In a fume hood, accurately weigh the choline chloride and this compound in a 1:2 molar ratio. For a ~50 g batch:
-
Weigh 10.00 g of choline chloride (0.0716 mol).
-
Weigh 32.25 g of this compound (0.1432 mol).
-
-
Mixing: Transfer the weighed solids into a clean, dry glass vial or flask containing a magnetic stir bar.
-
Heating and Stirring: Place the vial in an oil bath on a magnetic stirrer hotplate. Begin stirring the mixture to ensure homogeneity.
-
Formation of Liquid: Gently heat the mixture to approximately 60-80°C. The solid mixture will gradually turn into a clear, colorless, and viscous liquid as the eutectic forms. This process can take from 30 minutes to a few hours depending on the batch size and temperature.
-
Completion and Storage: Once a completely homogenous, clear liquid is formed, turn off the heat and allow it to cool to room temperature while still stirring. Transfer the resulting DES to a tightly sealed container and store it in a desiccator to protect it from moisture.
Caption: Workflow for the synthesis of ChCl:ZnBr₂ DES.
Alternative Synthesis of this compound
For researchers without access to high-purity this compound, it can be synthesized from more common laboratory chemicals like zinc sulfate and sodium bromide.[13]
Brief Protocol:
-
Dissolve zinc sulfate monohydrate and sodium bromide in distilled water. A slight excess of zinc sulfate is recommended.[13]
-
Add isopropyl alcohol to the solution, which will cause the less soluble sodium sulfate to precipitate.[13]
-
Three layers should form: a solid precipitate (sodium sulfate), a bottom aqueous layer containing this compound, and a top alcohol layer.[13]
-
Decant the top alcohol layer. Separate the aqueous layer containing the ZnBr₂ from the precipitate.
-
Gently heat the aqueous solution in a well-ventilated area to evaporate the water and residual alcohol until the this compound begins to crystallize.
-
Finish drying the crude this compound in a desiccator to obtain a solid powder, which can then be used in the DES preparation protocol.[13]
Part 3: Characterization and Quality Control
Confirming the successful formation and purity of the DES is a critical step.
| Technique | Purpose | Expected Result / Observation |
| Visual Inspection | Initial quality check | A clear, colorless to pale yellow, homogeneous liquid with no solid particles. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions | Absence of the melting points of the individual precursors. A glass transition (Tg) may be observed at a low temperature, confirming the amorphous, eutectic nature of the liquid. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To observe molecular interactions | Shifts in the vibrational bands corresponding to the choline cation and the formation of bromozincate complex anions can confirm the interaction between the components. |
| ¹H NMR Spectroscopy | To confirm composition and purity | The proton NMR spectrum should show the characteristic peaks for the choline cation. The integration of these peaks can confirm the molar ratio of the components, and the absence of water peaks indicates a dry sample.[14][15][16] |
| Karl Fischer Titration | To quantify water content | Determines the exact water content, which is crucial as water can significantly affect the physicochemical properties (e.g., viscosity, conductivity) of the DES.[15] |
Part 4: Key Applications
The unique properties of this compound-based ionic liquids make them suitable for a variety of advanced applications.
-
Electrochemistry: They are primarily used as electrolytes in zinc-bromine redox flow batteries. The ionic liquid helps to sequester bromine, improving the safety and efficiency of the battery.[5]
-
Organic Synthesis: Due to the Lewis acidic nature of the zinc center, these liquids are effective and recyclable catalysts for a wide range of organic reactions, such as condensations and coupling reactions.[2]
-
Radiation Shielding: High-density solutions of this compound are used to create transparent windows for hot cells in nuclear facilities, providing effective shielding against radiation without the darkening effect seen in lead glass.[1][9]
References
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Kar, M., et al. (2015). This compound in aqueous solutions of ionic liquid bromide salts: The interplay between complexation and electrochemistry. RSC Advances. Retrieved from [Link]
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Ferreira, H. N., et al. (2014). Cholinium-based ionic liquids with pharmaceutically active anions. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2020). The Influence of Ionic Liquid Additives on Zinc Half-Cell Electrochemical Performance in Zinc/Bromine Flow Batteries. Retrieved from [Link]
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Pernak, J., et al. (2023). Cholinium-Based Ionic Liquids as Promising Antimicrobial Agents in Pharmaceutical Applications. PMC - NIH. Retrieved from [Link]
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Gumba, R. E., et al. (2019). Synthesis and Characterization of New Choline-Based Ionic Liquids and Their Antimicrobial Properties. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Choline Chloride Based Natural Deep Eutectic Solvents as Extraction Media. PMC. Retrieved from [Link]
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Application Notes and Protocols: The Role of Zinc Bromide in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Bulk - Precursor Chemistry in Nanoscience
In the realm of nanotechnology, the final properties of a nanoparticle—its size, shape, stability, and functionality—are critically dictated by the initial ingredients and conditions of its synthesis. The choice of the metal precursor is a paramount decision that influences nucleation, growth kinetics, and surface chemistry. Among the diverse array of available precursors, zinc bromide (ZnBr₂) emerges as a uniquely versatile reagent. Its utility extends beyond simply being a source of Zn²⁺ ions; its properties as a Lewis acid and a bromide source allow it to play multiple, nuanced roles in the sophisticated synthesis of advanced nanomaterials.[1][2]
This guide provides an in-depth exploration of this compound's application in nanoparticle preparation, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will delve into its established role in enhancing high-performance perovskite quantum dots and explore its application as a primary precursor in the synthesis of zinc oxide nanoparticles. This document is designed to serve as a practical and scientifically grounded resource, providing both detailed protocols and the theoretical framework necessary for innovation and troubleshooting.
Part 1: Enhancing Stability and Performance of Perovskite Quantum Dots with this compound
Perovskite quantum dots (PeQDs) are at the forefront of materials science, prized for their exceptional optoelectronic properties, including high photoluminescence quantum yields (PLQY) and tunable emission spectra.[3] However, their practical application has been hindered by issues of thermal and environmental stability, often linked to surface defects and ligand detachment.[3] The addition of this compound during synthesis has proven to be a simple yet powerful strategy to overcome these limitations.
Mechanism of Action: The Multifaceted Role of ZnBr₂
The efficacy of ZnBr₂ in PeQD synthesis stems from several key functions:
-
Surface Defect Passivation: The surface of cesium lead bromide (CsPbBr₃) nanocrystals can have bromide vacancy defects. An excess of bromide ions, supplied by ZnBr₂, helps to passivate these vacancies, reducing non-radiative recombination pathways and enhancing photoluminescence.[4]
-
Ligand Equilibrium Control: At high temperatures, the organic ligands (like oleic acid and oleylamine) that stabilize the PeQDs can desorb from the nanocrystal surface, leading to particle aggregation and a drop in PLQY.[5] ZnBr₂ is believed to interact with these ligands, stabilizing the ligand shell and suppressing its desorption, which significantly improves the thermal stability of the quantum dots.[5]
-
Controlled Nucleation and Growth: By creating a bromide-rich environment, ZnBr₂ influences the formation of lead-bromide complexes (e.g., [PbBr₃]⁻), which can provide more uniform nucleation sites for the subsequent injection of the cesium precursor, leading to CsPbBr₃ quantum dots with high dimensional homogeneity.[4]
Experimental Protocol: Hot-Injection Synthesis of Thermally Stable CsPbBr₃ PeQDs
This protocol is adapted from methodologies that successfully employ ZnBr₂ to enhance PeQD properties.[4] It utilizes the hot-injection technique, a common and reliable method for producing high-quality nanocrystals.[6]
Materials & Reagents:
| Reagent | Formula | Purity | Supplier Example |
| Lead(II) Bromide | PbBr₂ | ≥98% | Sigma-Aldrich |
| This compound | ZnBr₂ | 99.9% | Alfa Aesar |
| Cesium Carbonate | Cs₂CO₃ | 99% | Sigma-Aldrich |
| 1-Octadecene (ODE) | C₁₈H₃₆ | 90% (Technical) | Sigma-Aldrich |
| Oleic Acid (OA) | C₁₈H₃₄O₂ | 90% (Technical) | Sigma-Aldrich |
| Oleylamine (OAm) | C₁₈H₃₇N | 70% (Technical) | Sigma-Aldrich |
| Toluene | C₇H₈ | Anhydrous, ≥99.8% | Sigma-Aldrich |
Step-by-Step Methodology:
1. Preparation of Cesium Oleate Precursor (Cs-oleate): a. In a 50 mL 3-neck flask, combine Cesium Carbonate (e.g., 0.4 g), 1-Octadecene (20 mL), and Oleic Acid (1.25 mL). b. Heat the mixture under vacuum at 120 °C for 1 hour to remove water and ensure the complete reaction of Cs₂CO₃. c. Raise the temperature to 150 °C under a nitrogen (N₂) atmosphere and maintain until the solution becomes clear and all Cs₂CO₃ has reacted. d. Keep the Cs-oleate precursor solution at a temperature above 100 °C to prevent precipitation before injection.
2. Synthesis of CsPbBr₃ Quantum Dots: a. In a 100 mL 3-neck flask, combine 1-Octadecene (10 mL), Lead(II) Bromide (0.138 g), and this compound (amount to be optimized, see table below). b. Degas the mixture under vacuum at 120 °C for 1 hour. c. Under a N₂ atmosphere, inject Oleylamine (2 mL) and Oleic Acid (2 mL). d. Heat the mixture to the desired reaction temperature (e.g., 150 °C) until the PbBr₂ and ZnBr₂ salts are fully dissolved.[4] e. Swiftly inject the hot Cs-oleate solution (0.8 mL) into the reaction flask. f. After approximately 30 seconds, rapidly cool the reaction mixture by immersing the flask in an ice-water bath.
3. Purification of Quantum Dots: a. Transfer the crude solution to a centrifuge tube. b. Add methyl acetate (or another suitable anti-solvent) and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes). c. Discard the supernatant. Re-disperse the resulting QD precipitate in toluene. d. Repeat the centrifugation and re-dispersion process one more time to ensure the removal of unreacted precursors and excess ligands. e. The final purified CsPbBr₃ QDs are stored as a colloidal solution in toluene.
Parameter Optimization:
The ratio of ZnBr₂ to PbBr₂ is a critical parameter for tuning the properties of the final nanoparticles.
| Molar Ratio (Br⁻ from ZnBr₂ / Pb²⁺) | Reaction Temp. (°C) | Expected Outcome |
| 0.5 : 1 | 150 | Moderate stability improvement |
| 1 : 1 | 150 | Significant improvement in PLQY and thermal stability[5] |
| 2 : 1 | 130 - 150 | Potential for size-tuning and strong defect passivation[4] |
Workflow Diagram: PeQD Synthesis
Caption: Hot-injection synthesis workflow for CsPbBr₃ QDs using ZnBr₂.
Part 2: this compound as a Direct Precursor for Zinc Oxide (ZnO) Nanoparticles
While zinc acetate and zinc nitrate are the most commonly cited precursors for ZnO nanoparticle synthesis,[7][8][9] this compound presents an alternative route. The choice of the anion (bromide vs. acetate or nitrate) can significantly influence the reaction chemistry, affecting the particle's morphology, crystallinity, and surface properties.[10]
Theoretical Framework: The Role of the Bromide Anion
The synthesis of ZnO nanoparticles from a zinc salt typically involves hydrolysis followed by condensation. In a basic medium, Zn²⁺ ions are first converted to zinc hydroxide [Zn(OH)₂] or zincate complexes [Zn(OH)₄]²⁻.[11] Subsequent dehydration (calcination or heating in solution) yields ZnO.
Using ZnBr₂ introduces bromide ions into the reaction vessel. Compared to acetate, which can act as a capping agent, or nitrate, which can be a strong oxidizing agent at high temperatures, bromide is a weaker coordinating anion. This may lead to faster, more isotropic growth of ZnO crystals, potentially favoring the formation of spherical nanoparticles. However, residual bromide on the nanoparticle surface could influence its photocatalytic or biomedical properties, an important consideration for downstream applications.
Generalized Protocol: Precipitation Synthesis of ZnO Nanoparticles
This protocol provides a generalized method for synthesizing ZnO nanoparticles via precipitation, adapted for the use of this compound. Validation through characterization is crucial.
Materials & Reagents:
| Reagent | Formula | Purity | Supplier Example |
| This compound | ZnBr₂ | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | ≥98% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | Absolute | Sigma-Aldrich |
| Deionized Water | H₂O | 18.2 MΩ·cm | Millipore System |
Step-by-Step Methodology:
1. Solution Preparation: a. Prepare a 0.2 M aqueous solution of this compound (ZnBr₂) in a beaker. b. Prepare a 0.4 M aqueous solution of Sodium Hydroxide (NaOH) in a separate beaker.
2. Precipitation: a. Place the ZnBr₂ solution on a magnetic stirrer and stir vigorously at room temperature. b. Add the NaOH solution dropwise to the ZnBr₂ solution using a burette or dropping funnel. c. A white precipitate of zinc hydroxide will form immediately. Continue adding the NaOH solution until the pH of the mixture is approximately 10-12.
3. Aging and Washing: a. Continue stirring the white suspension for 2 hours at room temperature to allow the particles to age. b. Stop stirring and collect the precipitate by centrifugation (e.g., 5000 rpm for 15 minutes). c. Discard the supernatant. Re-disperse the precipitate in deionized water and centrifuge again. Repeat this washing step three times to remove residual ions (Na⁺, Br⁻). d. Perform a final wash with absolute ethanol to aid in the removal of water and prevent particle agglomeration.[12]
4. Formation of ZnO: a. Dry the washed precipitate in an oven at 100 °C for several hours until a fine white powder is obtained. This powder is primarily Zn(OH)₂. b. To convert the zinc hydroxide to zinc oxide and improve crystallinity, calcine the powder in a furnace. A typical calcination temperature is 500 °C for 3 hours in an air atmosphere.[7][12] c. Allow the furnace to cool to room temperature before collecting the final ZnO nanoparticle powder.
Workflow Diagram: ZnO Precipitation Synthesis
Caption: Precipitation and calcination workflow for ZnO nanoparticles from ZnBr₂.
Part 3: Emerging Applications - this compound in Metal-Organic Frameworks (MOFs)
Zinc-based MOFs are a class of porous crystalline materials constructed from zinc ions or clusters linked by organic ligands.[13][14] They are widely explored for gas storage, catalysis, and drug delivery. While zinc nitrate and acetate are the conventional zinc sources, the Lewis acidic nature of ZnBr₂ makes it an intriguing, albeit less common, candidate for MOF synthesis.[2] Its catalytic activity could potentially influence the kinetics of framework self-assembly or the incorporation of specific functional groups. This remains an open area for research, and scientists are encouraged to explore the substitution of traditional zinc salts with this compound in established MOF synthesis protocols (e.g., solvothermal or microwave-assisted methods) to investigate the impact on crystal structure, porosity, and catalytic performance.
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Oba, R., et al. (2025). Perovskite quantum dots with improved thermal stability by controlling the ligand equilibrium state through the addition of this compound. Molecular Crystals and Liquid Crystals. Available at: [Link]
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Oba, R., et al. (2025). Perovskite quantum dots with improved thermal stability by controlling the ligand equilibrium state through the addition of this compound. ResearchGate. Available at: [Link]
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Kim, H., et al. (2024). Perovskite Quantum Dot/Zinc Oxide Composite Films for Enhanced Luminance. MDPI. Available at: [Link]
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Geetha, D., & Thilagavathi, T. (2010). Nano ZnO structures synthesized by Cetyltrimethyl Ammonium Bromide under Hydrothermal Process. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2024). Synthesis of Size-Adjustable CsPbBr3 Perovskite Quantum Dots for Potential Photoelectric Catalysis Applications. MDPI. Available at: [Link]
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A, S., & U, R. (2014). Synthesis of ZnO Nanoparticles by Precipitation Method. Oriental Journal of Chemistry. Available at: [Link]
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Hernández-Gordillo, A., et al. (2025). Experimental protocol for synthesis of ZnO nanoparticles. ResearchGate. Available at: [Link]
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Maddila, S., et al. (2020). Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis. ResearchGate. Available at: [Link]
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Stavropoulou, A., et al. (2022). ZnO Nanoparticles from Different Precursors and Their Photocatalytic Potential for Biomedical Use. PubMed Central. Available at: [Link]
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Boukhoubza, I., et al. (2022). Effect of ZnO Nanoparticles Salt Precursors on Structural, Morphological, Optical and MB Photocatalytic Properties Using Hydrothermal Synthesis. Scientific.Net. Available at: [Link]
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Bai, Z., et al. (2022). Perovskite quantum dots: Synthesis, applications, prospects, and challenges. Journal of Applied Physics. Available at: [Link]
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Majumder, S., et al. (2020). Effect of zinc precursor on morphology of ZnO nanoparticles. AIP Publishing. Available at: [Link]
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Khan, S. A., et al. (2023). Synthesis and Characterization of ZnO Nanoparticles Derived from Biomass (Sisymbrium Irio) and Assessment of Potential Anticancer Activity. PubMed Central. Available at: [Link]
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Unknown. (2021). synthesis of zno nanoparticles by different methods. Zemedelski institut Stara Zagora. Available at: [Link]
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Majumder, S., et al. (2020). Effect of zinc precursor on morphology of ZnO nanoparticles. AIP Publishing. Available at: [Link]
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Mondal, M. I. H. (2022). Recent Advances in ZnO Nanoparticle Synthesis for Potential Applications. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Protesescu, L., et al. (2015). Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut. Nano Letters. Available at: [Link]
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Assink, R. A., & Arnold, C., Jr. (N/A). aqueous this compound: Topics by Science.gov. Science.gov. Available at: [Link]
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Yadav, P., et al. (2022). Biogenic Synthesis of Zinc Nanoparticles, Their Applications, and Toxicity Prospects. Frontiers in Microbiology. Available at: [Link]
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Le, T. H., et al. (2022). Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano. Available at: [Link]
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Iram, M., et al. (2022). Zinc-Based Metal-Organic Frameworks. Encyclopedia.pub. Available at: [Link]
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Iram, M., et al. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. Molecules. Available at: [Link]
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Gao, Y., et al. (2015). Synthesis of Zn-based metal–organic frameworks in ionic liquid microemulsions at room temperature. RSC Publishing. Available at: [Link]
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Li, N., et al. (2021). Recent Progress in Synthesis, Mechanism and Applications of Zinc-Based Metal-Organic Frameworks for Fluorescent Sensing. Scirp.org. Available at: [Link]
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Sembiring, S., & Simbolon, S. (2023). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences. Available at: [Link]
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Thema, F., et al. (2022). Biosynthesis of zinc oxide and silver/zinc oxide nanoparticles from Urginea epigea for antibacterial and antioxidant applications. PubMed Central. Available at: [Link]
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Bodnarchuk, M. I., et al. (2018). Precise Control of Quantum Confinement in Cesium Lead Halide Perovskite Quantum Dots via Thermodynamic Equilibrium. Nano Letters. Available at: [Link]
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Application Note: Protocol for Safe Handling and Quenching of Zinc Bromide Reactions
Introduction
Zinc bromide (ZnBr₂) is a versatile inorganic salt with significant applications across various scientific and industrial domains. As a Lewis acid, it is employed as a catalyst in organic synthesis. Its high density and ability to form concentrated aqueous solutions make it invaluable in the oil and gas industry as a completion and workover fluid to control wellbore pressures.[1] Furthermore, this compound solutions serve as transparent radiation shielding in the viewing windows of hot cells in the nuclear industry.[2]
Despite its utility, this compound and its solutions present notable handling challenges due to their corrosive and hygroscopic nature.[1][3] Aqueous solutions of this compound are acidic and can cause severe skin burns and eye damage.[3][4][5] Therefore, a comprehensive understanding of its properties and strict adherence to safety protocols are paramount for personnel in research, development, and manufacturing environments.
This application note provides a detailed protocol for the safe handling of this compound and the quenching (neutralization and workup) of reactions involving this compound. The procedures outlined herein are designed to mitigate risks, ensure personnel safety, and maintain experimental integrity.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any procedure involving this compound. The primary hazards are summarized in the table below.
| Hazard Classification | Description | GHS H-Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | H302 |
| Skin Corrosion | Causes severe skin burns and eye damage.[3][4][5] | H314 |
| Eye Damage | Causes serious eye damage.[3][5] | H318 |
| Skin Sensitization | May cause an allergic skin reaction.[3][4][5] | H317 |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3][4] | H411 |
Causality of Hazards:
-
Corrosivity: this compound is a Lewis acid and is also hygroscopic, readily absorbing moisture from the air to form acidic solutions.[1][6] When dissolved in water, it hydrolyzes to produce hydrobromic acid (HBr), leading to a low pH environment (pH of a 1.0 M solution is approximately 3.2-4.0) that is corrosive to skin, eyes, and metals.[6][7][8]
-
Toxicity: Ingestion can lead to severe burns of the mouth, throat, and gastrointestinal tract.[9] Chronic exposure may lead to skin rashes and irritation of the respiratory system.[5][10]
-
Reactivity: While stable under normal conditions, this compound can react violently with strong bases and oxidizing agents.[3][11] It is also incompatible with metallic sodium and potassium, which can lead to violent reactions.[9][10] Upon thermal decomposition at temperatures above 700°C, it can release toxic and corrosive fumes, including hydrogen bromide and zinc oxides.[3][6][12]
Personal Protective Equipment (PPE) and Engineering Controls
The use of appropriate engineering controls and PPE is mandatory to minimize exposure.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or mists.[3][4][11]
-
Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[3][10][12]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a face shield must be worn in addition to goggles.[3][4][10][13]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or rubber) must be worn.[3][4][13] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4][11]
-
Lab Coat/Apron: A lab coat is required. For larger quantities or when handling concentrated solutions, a chemically resistant apron or suit that provides full protection is recommended.[3][12]
-
-
Respiratory Protection: If dust or mists cannot be adequately controlled with engineering controls, a NIOSH-approved respirator should be used.[4][13] A written respiratory protection program must be in place, as described in OSHA 1910.134.[10]
Safe Handling and Storage
-
Handling: Avoid creating dust when handling solid this compound.[3][4][11] Use spark-proof tools and equipment. Do not eat, drink, or smoke in areas where this compound is handled.[3][10] Wash hands thoroughly after handling.[4][10][11]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in tightly sealed containers to prevent moisture absorption, as it is hygroscopic.[3][10][11][13] Store away from incompatible materials such as strong oxidizing agents, strong bases, metallic sodium, and potassium.[3][10][11]
Protocol for Quenching and Neutralization of this compound Reactions
The term "quenching" in the context of this compound reactions refers to the safe workup and neutralization of the reaction mixture. The primary concern is the acidity of the aqueous this compound solution.
Pre-Quenching Assessment
Before quenching, it is crucial to assess the other components of the reaction mixture. The presence of water-reactive or pyrophoric materials will necessitate additional, specific quenching steps prior to the neutralization of this compound. The protocol below assumes that other reactive species have been addressed according to standard laboratory procedures.
Materials Required
-
Appropriate reaction vessel (ensure it is large enough to accommodate the quenching solution without exceeding 2/3 of its volume).
-
Stirring mechanism (magnetic stir bar or overhead stirrer).
-
Dropping funnel or peristaltic pump for controlled addition.
-
Ice bath for cooling.
-
pH indicator strips or a calibrated pH meter.
-
Quenching/Neutralizing agent: Saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1-2 M) sodium hydroxide (NaOH) solution.
Step-by-Step Quenching and Neutralization Protocol
-
Cooling: Place the reaction vessel containing the this compound mixture in an ice-water bath and cool to 0-10°C. This is a critical step to manage the exothermic heat generated during neutralization.[8]
-
Dilution (Optional but Recommended): If the reaction was run in a non-aqueous solvent, slowly add a co-solvent such as isopropanol or ethanol before the aqueous quench. This can help to control the rate of reaction and dissipate heat more effectively.
-
Slow Addition of Neutralizing Agent: While vigorously stirring the cooled reaction mixture, slowly add the neutralizing agent (e.g., saturated sodium bicarbonate solution) dropwise via a dropping funnel.
-
Rationale: A slow, controlled addition is essential to prevent a rapid, uncontrolled exotherm and excessive gas evolution (CO₂ if using bicarbonate). A rapid increase in temperature can cause boiling and splashing of the corrosive mixture.
-
-
Monitor Temperature and Gas Evolution: Continuously monitor the internal temperature of the reaction. Maintain the temperature below 25°C. If using sodium bicarbonate, be vigilant for foaming and gas evolution. The rate of addition should be adjusted to keep foaming under control.
-
pH Monitoring: Periodically check the pH of the aqueous layer using pH strips or a pH meter. Continue adding the neutralizing agent until the pH is neutral (pH ~7).
-
Workup: Once neutralized, the reaction mixture can be processed as required by the experimental procedure (e.g., extraction with an organic solvent, filtration of solids, etc.).
-
Waste Segregation: The resulting aqueous waste containing neutralized zinc salts should be collected in a designated hazardous waste container. Do not discharge into the sewer system, as zinc compounds are toxic to aquatic life.[4][11][14]
Diagram: Workflow for Quenching this compound Reactions
Caption: Decision-making flowchart for responding to this compound spills or personnel exposure.
Waste Disposal
All waste containing this compound, including neutralized solutions and contaminated materials, must be treated as hazardous waste. [10]
-
Collection: Collect waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. [4][11]Follow all local, state, and federal regulations. [15]Do not dispose of down the drain. [4][11]
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Material Properties. (n.d.). This compound (ZnBr2) properties. Retrieved from [Link]
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Tiger Calcium. (2019). Safety Data Sheet: this compound Solution. Retrieved from [Link]
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TETRA Technologies. (2018). Safety Data Sheet: this compound / calcium bromide brine. Retrieved from [Link]
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Prochem, Inc. (n.d.). Safety Data Sheet: Zinc (II) Bromide Dihydrate. Retrieved from [Link]
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Brainly. (2023). The compound this compound is a strong electrolyte. Write the reaction when solid this compound is put into water. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemsupplier. (2019). Safety Data Sheet: this compound. Retrieved from [Link]
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Office of Scientific and Technical Information. (1998). This compound Combustion: Implications for the Consolidated Incinerator Facility. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ResearchGate. (n.d.). Studies on Bromination and Evaporation of Zinc Oxide during Thermal Treatment with TBBPA. Retrieved from [Link]
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You-iggy. (2022). ZnBr2 + H2O → ZnO + Br2 + H2↑. Retrieved from [Link]
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KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
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PubMed. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Retrieved from [Link]
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Sarpong Group. (2016). Quenching of Water Reactive Materials. Retrieved from [Link]
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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ACS Publications. (2009). Influence of Temperature and Heating Time on Bromination of Zinc Oxide during Thermal Treatment with Tetrabromobisphenol A. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). This compound. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Zinc Bromide-Catalyzed Aldol Additions
Welcome to the technical support center for zinc bromide (ZnBr₂)-catalyzed aldol additions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.
Introduction to this compound in Aldol Additions
This compound is a versatile and effective Lewis acid catalyst in organic synthesis.[1][2] In the context of aldol additions, its primary role is to activate the electrophilic carbonyl component (typically an aldehyde) by coordinating to the carbonyl oxygen. This coordination withdraws electron density, rendering the carbonyl carbon significantly more susceptible to nucleophilic attack by an enol or enolate.[2][3][4] This activation allows the reaction to proceed under milder conditions than traditional base-catalyzed methods and can offer unique stereochemical outcomes.
Unlike strong Brønsted bases which generate enolates stoichiometrically, ZnBr₂ acts catalytically to facilitate the reaction, often in conjunction with a mild base to promote enolization of the nucleophilic partner (a ketone or ester).[3] The formation of a six-membered, chair-like Zimmerman-Traxler transition state involving the zinc cation, the enolate, and the aldehyde is often invoked to explain the observed diastereoselectivity.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I fix this?
Answer:
Low conversion is a common issue that can often be traced back to catalyst deactivation, insufficient activation of the electrophile, or issues with the nucleophile generation.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Hygroscopic ZnBr₂ | Anhydrous this compound is highly hygroscopic. The presence of water will hydrolyze the Lewis acid, rendering it inactive. Water can also protonate the enolate nucleophile. | Ensure your ZnBr₂ is freshly opened or has been dried under high vacuum before use. Use anhydrous solvents, freshly distilled if necessary, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Insufficient Electrophile Activation | The stoichiometry of ZnBr₂ may be too low, or the reaction temperature may be insufficient to promote coordination to the carbonyl. | Increase the catalyst loading of ZnBr₂ in increments (e.g., from 10 mol% to 20 mol%). You can also gently warm the reaction mixture, but monitor closely for side product formation. |
| Inefficient Enolate Formation | If using a co-base (like triethylamine), it may not be strong enough, or steric hindrance could be preventing deprotonation of the ketone. | Consider a slightly stronger, non-nucleophilic base like diisopropylethylamine (Hünig's base). Ensure the base is added after the ZnBr₂ has had time to coordinate with the aldehyde to prevent preferential complexation with the base. |
| Poor Quality Reagents | Aldehydes can oxidize to carboxylic acids on storage, which can interfere with the reaction. Solvents may contain impurities. | Use freshly distilled aldehydes and high-purity, anhydrous solvents. |
Here is a decision-making workflow for troubleshooting low yield:
Caption: Troubleshooting workflow for low yield.
Question 2: I'm observing significant formation of side products, such as the aldol condensation product (α,β-unsaturated carbonyl) or self-aldol products. How can I improve the selectivity?
Answer:
The formation of side products is typically a result of reaction conditions that are too harsh or an imbalance in reactant/catalyst concentrations.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| High Reaction Temperature | The elimination of water from the initial β-hydroxy aldol adduct to form the condensation product is often promoted by heat. | Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and monitor the reaction progress by TLC or LC-MS. Longer reaction times at lower temperatures are preferable to shorter times at higher temperatures.[5] |
| Prolonged Reaction Time | Leaving the reaction for an extended period after completion can lead to degradation or further side reactions. | Monitor the reaction closely. Once the limiting reagent is consumed, proceed with the workup immediately. |
| Self-Condensation of the Ketone | If the ketone enolizes and reacts with another molecule of the ketone before the aldehyde is added or can react, self-condensation will occur. | Control the order of addition. Pre-mix the aldehyde and ZnBr₂ in your solvent to allow for complexation. Then, add the ketone/base mixture slowly to this solution. This ensures the activated aldehyde is readily available to trap the enolate as it forms. |
| Incorrect Stoichiometry | An excess of the enolizable ketone can lead to a higher probability of self-condensation. | Use the aldehyde as the limiting reagent if possible, or maintain a strict 1:1 stoichiometry. |
Question 3: The diastereoselectivity of my reaction is poor. How can I control the stereochemical outcome?
Answer:
Diastereoselectivity in aldol additions is governed by the geometry of the enolate (Z vs. E) and the facial selectivity of the attack on the aldehyde, often rationalized by the Zimmerman-Traxler model.[5] The Lewis acid plays a crucial role in organizing this transition state.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Flexible Transition State | Non-coordinating solvents can lead to a less rigid transition state, reducing stereocontrol. | Ethereal solvents like diethyl ether or THF are often good choices as they can participate in the metal chelate. Experiment with different aprotic solvents to find the optimal balance of solubility and coordinating ability.[5] |
| Temperature Effects | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to a mixture of products. | Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) generally enhances diastereoselectivity by favoring the transition state with the lowest energy. |
| Base and Enolate Geometry | The base used can influence the E/Z ratio of the zinc enolate, which in turn affects the syn/anti ratio of the product. | The choice of base and ketone substitution pattern is critical. For example, bulkier bases may favor the formation of one enolate isomer over another. This may require screening different amine bases (e.g., triethylamine vs. diisopropylethylamine). |
| Chelation Control | If your aldehyde or ketone has a nearby Lewis basic group (e.g., an ether or protected alcohol), ZnBr₂ can form a chelate, locking the conformation and leading to a specific stereochemical outcome. | If chelation is possible, it can be a powerful tool. If it is leading to the undesired diastereomer, consider protecting groups that are less likely to chelate or using a different Lewis acid. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound? this compound is a hygroscopic solid. It should be stored in a tightly sealed container in a desiccator. For best results, purchase anhydrous ZnBr₂ and use it in a glovebox or under a positive pressure of inert gas. If you suspect it has absorbed water, it can be dried by heating under high vacuum.
Q2: What is the typical catalyst loading for ZnBr₂? Catalyst loading can range from 5 mol% to stoichiometric amounts depending on the substrates. A good starting point for optimization is 10-20 mol%. For sluggish reactions or substrates that are difficult to activate, higher loadings may be necessary.
Q3: What is the role of a tertiary amine base (e.g., triethylamine) in these reactions? The tertiary amine acts as a mild, non-nucleophilic base to facilitate the deprotonation of the ketone, forming the zinc enolate in situ. It is generally not strong enough to cause significant self-condensation before the addition of the aldehyde electrophile. Triethylamine can also act as a scavenger for any HBr that might be generated, preventing acid-catalyzed side reactions.
Q4: How do I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most common method. Stain with a potassium permanganate solution, as the aldol product alcohol will be visible. LC-MS is also an excellent tool for monitoring the disappearance of starting materials and the appearance of the product mass.
Q5: What is the best workup procedure for a ZnBr₂-catalyzed aldol reaction? Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method.[5] This protonates the zinc alkoxide product and sequesters the zinc salts in the aqueous layer. Avoid strong acids or bases during workup, as they can cause retro-aldol reaction, dehydration, or epimerization.[5]
Workup Protocol Visualization:
Caption: Standard workup protocol for ZnBr₂-catalyzed reactions.
Q6: How do I remove residual zinc salts from my final product? The NH₄Cl wash should remove the majority of zinc salts. If you still have zinc contamination, you can try washing the organic solution with a mild chelating agent like a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) at a neutral or slightly basic pH. Alternatively, precipitating the zinc salts from the organic solution with an appropriate agent before filtration can be effective.[6]
Experimental Protocols
Protocol 1: General Procedure for ZnBr₂-Catalyzed Aldol Addition of a Ketone to an Aldehyde
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous this compound (0.2 mmol, 20 mol%).
-
Solvent & Electrophile: Add anhydrous diethyl ether (5 mL) followed by the aldehyde (1.0 mmol, 1.0 equiv). Stir the mixture at room temperature for 15-20 minutes to allow for catalyst-aldehyde complexation.
-
Nucleophile Addition: In a separate flame-dried flask, dissolve the ketone (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in anhydrous diethyl ether (3 mL).
-
Reaction: Cool the aldehyde/ZnBr₂ mixture to 0 °C using an ice bath. Add the ketone/triethylamine solution dropwise over 20 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by TLC (stain with KMnO₄). The reaction is typically complete within 2-6 hours.
-
Workup: Once complete, pour the reaction mixture into a beaker containing 20 mL of cold (0 °C), saturated aqueous NH₄Cl solution and stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
House, H. O., Crumrine, D. S., Teranishi, A. Y., & Olmstead, H. D. (1973). Chemistry of carbanions. XXIII. Use of metal complexes to control the aldol condensation. Journal of the American Chemical Society, 95(10), 3310–3324. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Heptanone, 4-hydroxy-3-phenyl-, (R,R)-. Retrieved from [Link]
-
CSUB Department of Chemistry. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides.
-
Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. [Link]
-
Mahrwald, R. (Ed.). (2004). Modern Aldol Reactions. Wiley-VCH. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Zinc Bromide Mediated Organic Synthesis
Welcome to the technical support center for zinc bromide mediated organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low product yields. This compound (ZnBr₂) is a versatile and effective Lewis acid catalyst in a multitude of organic transformations.[1][2][3] However, its efficacy is highly dependent on proper handling, reagent quality, and reaction conditions. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common and fundamental issues that can lead to diminished yields in this compound mediated reactions.
Q1: My reaction is sluggish or fails to initiate. What are the most likely causes?
A1: The most immediate culprits for a stalled or slow reaction are the deactivation of the this compound catalyst, the presence of impurities, or suboptimal reaction conditions.
-
Moisture Contamination: this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][6][7][8] Water will hydrolyze the Lewis acidic ZnBr₂, rendering it catalytically inactive.
-
Reagent Purity: The purity of your starting materials and solvents is paramount. Impurities can poison the catalyst or participate in unwanted side reactions.
-
Insufficient Activation: In reactions where zinc metal is used to generate an organozinc reagent in situ, incomplete activation of the zinc surface will lead to poor conversion.
Initial Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be rigorously flame-dried or oven-dried immediately before use. Solvents must be of anhydrous grade and preferably freshly distilled from an appropriate drying agent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Verify Reagent Quality: Use freshly opened or properly stored this compound. If the ZnBr₂ has been exposed to air, consider the purification protocol outlined in the advanced troubleshooting section.
-
Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature as dictated by the specific protocol. Some reactions require heating to overcome activation energy barriers.
Q2: I'm observing the formation of multiple byproducts. How can I improve selectivity?
A2: The formation of byproducts is a common cause of low yields of the desired product. This can often be attributed to the reaction temperature, the stoichiometry of the reagents, or the choice of solvent.
-
Temperature Control: Many organic reactions are exothermic. A lack of adequate temperature control can lead to localized overheating, promoting side reactions.[9] For instance, in the formation of vinylthis compound, maintaining low temperatures (0°C to -78°C) is crucial to minimize side reactions.[9]
-
Solvent Effects: The solvent can play a significant role in the reaction pathway. Coordinating solvents can stabilize reactive intermediates, potentially altering the selectivity of the reaction. For example, the Schlenk equilibrium in organozinc halide solutions is influenced by the solvent.[9]
-
Stoichiometry: Incorrect stoichiometry can leave unreacted starting materials or promote side reactions. For catalytic reactions, the loading of ZnBr₂ should be optimized.
Initial Troubleshooting Steps:
-
Precise Temperature Management: Use an appropriate cooling bath (ice-water, dry ice-acetone) to maintain the recommended reaction temperature. For exothermic reactions, consider the slow, dropwise addition of reagents.[9]
-
Solvent Screening: If byproducts persist, consider screening a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, THF, diethyl ether).
-
Re-evaluate Stoichiometry: Carefully check the molar ratios of your reactants and catalyst. Consider a small-scale optimization of the catalyst loading.
II. In-Depth Troubleshooting Guide
This section provides a more detailed, workflow-based approach to diagnosing and resolving persistent low-yield issues.
Issue 1: Persistent Low Yield Despite Basic Troubleshooting
If you have addressed the common issues in the FAQ section and are still experiencing low yields, a more systematic approach is required. The following workflow will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for low-yield this compound mediated reactions.
Step 1: Rigorous Evaluation of this compound Quality
As a Lewis acid, the activity of ZnBr₂ is the cornerstone of the reaction. Its hygroscopic nature cannot be overstated.
Q: How can I be certain my this compound is anhydrous and active?
A: Commercially available anhydrous this compound should be handled in a glovebox or under a stream of inert gas. If the quality is suspect, it can be purified.
Protocol: Drying this compound
-
Place the this compound in a round-bottom flask equipped with a stir bar.
-
Heat the flask to 130-140 °C under a high vacuum (e.g., using a Schlenk line) for 4-6 hours.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (argon or nitrogen).
-
Store the dried this compound in a desiccator or a glovebox.
Step 2: Scrutinizing Reaction Parameters
The interplay of temperature, concentration, and reaction time is critical for maximizing yield and minimizing byproducts.
Q: My reaction stalls before completion, even with high-purity reagents. What should I investigate?
A: A stalling reaction often points to catalyst deactivation over time or the establishment of an unfavorable equilibrium.
Experimental Protocol: Reaction Monitoring and Optimization
-
Time Course Study: Set up the reaction as usual. At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture (under inert atmosphere if necessary). Quench the aliquot and analyze it by a suitable method (TLC, GC-MS, or ¹H NMR) to determine the ratio of starting material to product. This will reveal if the reaction is stalling or if the product is decomposing over time.
-
Concentration Effects: Run a series of small-scale reactions at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) while keeping all other parameters constant. Highly dilute conditions may slow the reaction, while highly concentrated conditions can lead to solubility issues or promote side reactions.
-
Catalyst Loading Optimization: If using ZnBr₂ catalytically, screen a range of loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal balance between reaction rate and cost-effectiveness.
Step 3: Evaluating the Workup and Purification Process
Product loss during workup and purification is a frequently overlooked source of low yield.
Q: My crude reaction mixture shows a good conversion, but the isolated yield is low. Where could I be losing my product?
A: Product loss can occur during aqueous workup (if the product has some water solubility), adsorption onto drying agents, or decomposition on silica gel during chromatography.
Troubleshooting the Workup:
-
Aqueous Extraction: If your product has polar functional groups, it may be partially soluble in the aqueous phase during extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layer with fresh organic solvent.
-
Drying Agent: Ensure the drying agent (e.g., MgSO₄, Na₂SO₄) is thoroughly rinsed with the extraction solvent to recover any adsorbed product.
-
Chromatography: Some compounds are sensitive to the acidic nature of silica gel. If you suspect decomposition on the column, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider other purification methods like distillation or recrystallization.
Issue 2: Challenges in Organozinc Reagent Formation
For reactions that involve the in situ formation of an organozinc reagent from zinc metal and an organic halide, the activation of the zinc is a critical step.
Q: My attempt to form an organothis compound from an alkyl bromide and zinc dust is failing. What can I do?
A: The native oxide layer on the surface of zinc metal can inhibit the reaction. Activating the zinc to expose a fresh metallic surface is essential.
Table 1: Comparison of Zinc Activation Methods
| Activation Method | Procedure | Advantages | Disadvantages |
| Iodine | Add a crystal of I₂ to the zinc suspension and stir until the color disappears.[10] | Simple and effective.[10] | Introduces iodide into the reaction mixture. |
| 1,2-Dibromoethane | Gently heat the zinc suspension with a small amount of 1,2-dibromoethane. | Highly effective. | Introduces a reactive halide. |
| Acid Wash | Briefly wash the zinc with dilute HCl, followed by rinsing with water, ethanol, and ether.[11] | Removes the oxide layer effectively. | Requires careful drying of the activated zinc. |
Protocol: Activation of Zinc with Iodine
-
Under an inert atmosphere, add the zinc dust or powder to a flame-dried flask containing a stir bar and the anhydrous solvent.
-
Add a catalytic amount of iodine (1-5 mol%).[10]
-
Stir the suspension at room temperature. The disappearance of the purple/brown color of the iodine indicates the activation of the zinc.
-
The activated zinc is now ready for the addition of the organic halide.
III. Concluding Remarks
Troubleshooting low yields in this compound mediated synthesis is a systematic process of elimination. By starting with the most common sources of error—reagent quality and anhydrous conditions—and progressing to a more detailed analysis of reaction parameters and workup procedures, you can effectively diagnose and resolve the underlying issues. Remember that careful observation, meticulous technique, and a logical approach are your most valuable tools in optimizing your synthetic protocols.
References
- BenchChem Technical Support Team. (2025). preventing side reactions in vinylthis compound synthesis. BenchChem.
- BenchChem Technical Support Team. (n.d.). troubleshooting guide for the synthesis of cyanomethylthis compound. BenchChem.
- Spectrum Chemical. (2015). SAFETY DATA SHEET: this compound, ANHYDROUS, REAGENT.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- ChemicalBook. (2024).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Thermo Fisher Scientific. (2010).
- Sigma-Aldrich. (2023).
- CDH Fine Chemical. (n.d.).
- Google Patents. (n.d.). EP1053974A1 - Reactions using lewis acids.
- Ghobadi, M., Pourmoghaddam Qhazvini, P. P., & Kazemi, M. (2020). Catalytic application of zinc (II) bromide (ZnBr 2 ) in organic synthesis.
-
Common Organic Chemistry. (n.d.). This compound. Retrieved from [Link]
- York Research Database. (n.d.).
- ResearchGate. (n.d.). Catalytic application of zinc (II) bromide (ZnBr 2 ) in organic synthesis.
- ACS Publications. (n.d.). The Reaction of Active Zinc with Organic Bromides.
- ResearchGate. (n.d.).
- Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425.
-
Organic Syntheses. (n.d.). Modified Clemmensen Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Zinc. Retrieved from [Link]
- Journal of Materials Chemistry A. (n.d.).
- ResearchGate. (2015).
- Chemisting. (2020).
- Reddit. (2018). Making this compound, sanity check?. r/chemhelp.
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- 5. This compound | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Technical Grade Zinc Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of technical grade zinc bromide (ZnBr₂). Whether you are preparing electrolytes for zinc-bromine batteries, synthesizing catalysts, or require high-purity ZnBr₂ for pharmaceutical applications, this resource offers detailed protocols and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in technical grade this compound and why are they a concern?
Technical grade this compound can contain a variety of impurities depending on the manufacturing process and raw material sources.[1] Common contaminants include:
-
Heavy Metal Ions: Iron, lead, and copper are frequent metallic impurities.[1] Iron, in particular, can be introduced from zinc sources like zinc sulfate.[2] These ions can interfere with electrochemical processes, act as catalyst poisons, or introduce toxicity in pharmaceutical formulations.
-
Other Anions: Sulfates (SO₄²⁻) and chlorides (Cl⁻) are common anionic impurities that can alter the chemical properties of the final product.[1]
-
Organic Compounds: Residual organic molecules from synthesis or handling can lead to discoloration (yellow or brown) of the ZnBr₂ solution and interfere with sensitive applications.[1]
-
Particulates & Insoluble Matter: Dust, silica, and other insoluble materials may be present.
For applications like zinc-bromine batteries, impurities such as iron can significantly degrade performance and cycle life.[2] In analytical and pharmaceutical uses, even trace amounts of these contaminants can compromise experimental results and product safety.[3][4]
Q2: What is the general principle behind purifying this compound?
The purification of this compound leverages the differences in solubility and chemical properties between ZnBr₂ and its contaminants. The core strategy typically involves:
-
Dissolution: Dissolving the technical grade solid in high-purity water to create an aqueous solution.
-
Impurity Removal: Targeting specific impurities through chemical precipitation, adsorption, or extraction.[1]
-
Filtration: Physically separating the insoluble impurities and precipitates from the this compound solution.
-
Crystallization & Recovery: Recrystallizing the pure this compound from the solution, leaving soluble impurities behind in the mother liquor.[5][6]
-
Drying: Carefully removing residual water to obtain the anhydrous or hydrated crystalline product.[7]
Q3: Can I use technical grade this compound directly from the manufacturer for sensitive applications?
It is strongly discouraged. Technical grade purity (e.g., 98+%) is often insufficient for applications requiring high reproducibility and minimal interference.[8] High-purity applications such as trace metal analysis, advanced battery research, and pharmaceutical synthesis demand purities of 99.99% or higher, necessitating additional purification steps.[4]
Q4: How do I handle and store purified this compound to prevent re-contamination or degradation?
This compound is highly hygroscopic, meaning it readily absorbs moisture from the air to form hydrates (ZnBr₂·2H₂O).[9][10]
-
Handling: Always handle purified this compound in a controlled environment, such as a glove box with an inert atmosphere (e.g., argon or nitrogen) or, at a minimum, in a low-humidity room.[11]
-
Storage: Store the final product in a tightly sealed container, preferably a desiccator containing a strong drying agent like anhydrous calcium chloride or molecular sieves.[7][11] This prevents the absorption of atmospheric water, which can lead to hydrolysis and the formation of zinc oxybromide impurities.[12][13]
Core Purification Protocols & Troubleshooting Guide
This section is designed to address specific issues you may encounter during the purification process.
Problem 1: The this compound solution is colored (yellow/brown) after dissolution.
This coloration is almost always due to the presence of dissolved organic impurities or, in some cases, residual elemental bromine.
Expert's Note: Activated carbon is a highly porous material with an immense surface area, making it exceptionally effective at adsorbing large organic molecules that cause discoloration.[14][15][16]
Solution: Activated Carbon Treatment
Experimental Protocol:
-
Prepare Solution: Dissolve the technical grade this compound in deionized water to create a concentrated solution (e.g., 2-4 M).
-
Add Activated Carbon: Add powdered activated carbon to the solution. A typical starting point is 1-2% of the mass of the initial this compound.
-
Heat and Stir: Gently heat the mixture to 50-60°C while stirring continuously for 30-60 minutes. Heating increases the rate of adsorption.
-
Hot Filtration: Filter the hot solution through a fine filter paper (e.g., Whatman No. 42) to remove the activated carbon and any other insoluble impurities.[17] Gravity filtration is often preferred for hot solutions to prevent premature crystallization in the filter funnel.[5]
-
Assess Clarity: The resulting filtrate should be colorless. If color persists, a second treatment with fresh activated carbon may be necessary.
Problem 2: The pH of the this compound solution is too low (acidic).
Aqueous solutions of this compound are naturally acidic due to the hydrolysis of the Zn²⁺ ion.[9] However, excessively low pH (pH < 4) can indicate the presence of residual hydrobromic acid (HBr) from the manufacturing process. This can cause corrosion and interfere with pH-sensitive reactions.[18]
Expert's Note: Adjusting the pH by adding a base is necessary. Using zinc oxide (ZnO) or zinc carbonate (ZnCO₃) is the preferred method because it neutralizes the excess acid without introducing foreign cations (like Na⁺ from NaOH) into the solution. The reaction product is simply more this compound.
Solution: pH Adjustment with Zinc Oxide
Experimental Protocol:
-
Measure pH: Use a calibrated pH meter to accurately measure the initial pH of the ZnBr₂ solution.
-
Slowly Add ZnO: While stirring, add small portions of high-purity zinc oxide powder to the solution.
-
Monitor pH: Continuously monitor the pH. The target is typically between 5.0 and 5.5. This range is high enough to neutralize excess acid but low enough to prevent the precipitation of zinc hydroxide.[19][20]
-
Allow to React: Stir for 15-20 minutes after the final addition to ensure the reaction is complete.
-
Filter (if necessary): If any unreacted ZnO remains, filter the solution before proceeding.
Problem 3: Analysis of the purified product still shows heavy metal contamination (e.g., Fe, Pb).
Heavy metal impurities are not effectively removed by simple recrystallization or carbon treatment. They require targeted chemical precipitation.[1]
Expert's Note: Most heavy metal hydroxides are significantly less soluble than zinc hydroxide at a specific pH range.[21][22] By carefully raising the pH, impurities like iron (III) hydroxide (Fe(OH)₃) can be selectively precipitated and filtered out.[23][24]
Solution: Selective Precipitation by pH Adjustment
Experimental Protocol:
-
Initial Oxidation (for Iron): If iron (II) is suspected, it must first be oxidized to iron (III) for effective precipitation. Add a few drops of 3% hydrogen peroxide (H₂O₂) to the acidic ZnBr₂ solution and stir.[2] This will oxidize Fe²⁺ to Fe³⁺.
-
Adjust pH for Iron Removal: Slowly add a dilute solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) while vigorously stirring and monitoring the pH.[1][25] Iron (III) hydroxide will precipitate at a pH of approximately 3.5-4.0.[23]
-
Filter Precipitate: Once the target pH is stable, filter the solution to remove the precipitated Fe(OH)₃.
-
Adjust pH for Other Metals: If other metals like lead or copper are present, the pH can be further raised. Zinc hydroxide begins to precipitate significantly around pH 7, so keeping the pH below this level is crucial to avoid losing the desired product.[26][27]
-
Re-acidify: After removing the metal hydroxide precipitates, carefully re-acidify the solution with a few drops of dilute HBr to a pH of ~5.0 to ensure the stability of the this compound in solution before proceeding to recrystallization.
Problem 4: The final product has a low yield after recrystallization.
Low yield is often a result of using too much solvent, cooling the solution too quickly, or incomplete precipitation.
Expert's Note: The principle of recrystallization relies on creating a saturated solution at a high temperature and allowing it to become supersaturated upon cooling.[5][17] Using the minimum amount of hot solvent is critical for maximizing recovery.[6]
Solution: Optimizing the Recrystallization Process
Experimental Protocol:
-
Use Minimum Solvent: Heat your solvent (deionized water) to boiling. Add just enough boiling solvent to the purified ZnBr₂ solution filtrate to fully dissolve the salt.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the this compound dihydrate.
-
Efficient Filtration: Collect the crystals using vacuum filtration.
-
Wash Crystals: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities in the mother liquor.[5]
-
Drying: Dry the crystals thoroughly. For the dihydrate, air-drying or drying in a desiccator is sufficient. For anhydrous ZnBr₂, heating under vacuum is required, though care must be taken to avoid hydrolysis.[7][11][13]
Data Summary
Table 1: Summary of Purification Methods and Targeted Impurities
| Purification Method | Target Impurities | Principle of Action | Key Parameters |
| Activated Carbon Treatment | Colored Organic Compounds | Adsorption[14][16] | 1-2% w/w carbon, 50-60°C, Hot Filtration |
| pH Adjustment (Precipitation) | Heavy Metal Ions (Fe³⁺, Pb²⁺, Cu²⁺) | Differential Solubility of Metal Hydroxides[24] | pH control is critical (e.g., pH 3.5-4.0 for Fe³⁺) |
| Recrystallization | Soluble Inorganic Salts (e.g., sulfates, chlorides) | Difference in solubility between hot and cold solvent[5] | Minimum hot solvent, slow cooling |
| Solvent Extraction | Certain Organic Impurities | Partitioning between aqueous and organic phases[1] | Choice of immiscible organic solvent |
Visual Workflows
Diagram 1: General Purification Workflow for Technical Grade this compound
This diagram outlines the standard, comprehensive procedure for purifying technical grade ZnBr₂.
Caption: A step-by-step workflow for purifying technical grade this compound.
Diagram 2: Troubleshooting Logic for Colored this compound Solutions
This decision tree helps diagnose and resolve issues related to discolored solutions.
Caption: Troubleshooting guide for removing color from this compound solutions.
References
- How to purify this compound Liquid? - Blog. (2025, October 30). Vertex AI Search.
- Zinc Bromine Batteries: Making higher purity this compound from readily available salts. (2020, October 24). Chemisting.
- Method of producing this compound. (2000, September 12).
- Purification of this compound Solution used as shield in hot cells windows for handling of highly radioactive sources. (1989). INIS-IAEA.
- Zinc Bromine Batteries: Iron impurities in this compound solutions derived from Zinc Sulf
- How to dry MgBr2 and ZnCl2? (2023, December 13).
- This compound Extra Pure. Amaris Chemical Solutions.
- Activ
- Recrystalliz
- Carbon based materials: a review of adsorbents for inorganic and organic compounds. (2021, January 5). Royal Society of Chemistry.
- Innovative Chemical Blends for Enhanced Heavy Metal Precipit
- Modern Carbon–Based Materials for Adsorptive Removal of Organic and Inorganic Pollutants
- Process for producing this compound. (1982, July 23).
- This compound 99.999% trace metals basis. Sigma-Aldrich.
- Method of Increasing pH of High-Density Brines. (2008, September 25).
- Removing Heavy Metals From Wastewater.
- Removal of Fe(III), Cd(II), and Zn(II)
- Recrystalliz
- Removal of lead and zinc ions from their monocomponent and two-component aqueous solutions using sodium hydroxide. (2019, November 26). Journal of the Serbian Chemical Society.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Removal of Mixed Heavy Metals by Hydroxide Precipit
- This compound 99.999%, Powder, Ultra-High Purity, LC-MS Grade. Pure Analytical.
- This compound. Wikipedia.
- This compound, ANHYDROUS Safety D
- Electrolyte pH-Driven Formation of Zinc Hydroxide Bromide Precipitates: Characterization and Mitigation in Static Zinc-Bromine Batteries. (2024, November).
- drying zncl2. ECHEMI.
- Scientific issues of zinc‐bromine flow batteries and mitigation str
- This compound. CAMEO Chemicals.
- Effect of pH Values on the Formation and Solubility of Zinc Compounds. (1978, December 20).
Sources
- 1. wfxcchemical.com [wfxcchemical.com]
- 2. Zinc Bromine Batteries: Iron impurities in this compound solutions derived from Zinc Sulfate | Chemisting [chemisting.com]
- 3. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 4. calpaclab.com [calpaclab.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. Zinc Bromine Batteries: Making higher purity this compound from readily available salts | Chemisting [chemisting.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. prochemonline.com [prochemonline.com]
- 11. researchgate.net [researchgate.net]
- 12. SU947051A1 - Process for producing this compound - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. Activated carbon - Wikipedia [en.wikipedia.org]
- 15. Carbon based materials: a review of adsorbents for inorganic and organic compounds - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00087F [pubs.rsc.org]
- 16. Modern Carbon–Based Materials for Adsorptive Removal of Organic and Inorganic Pollutants from Water and Wastewater | MDPI [mdpi.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Scientific issues of zinc‐bromine flow batteries and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. ukm.my [ukm.my]
- 23. US6117408A - Method of producing this compound - Google Patents [patents.google.com]
- 24. appliedmechtech.com [appliedmechtech.com]
- 25. US20080234148A1 - Method of Increasing pH of High-Density Brines - Google Patents [patents.google.com]
- 26. mdpi.com [mdpi.com]
- 27. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Managing the Hygroscopicity of Zinc Bromide in Sensitive Reactions
Welcome to the Technical Support Center for handling zinc bromide (ZnBr₂) in moisture-sensitive applications. As a Lewis acid catalyst and reagent in numerous organic transformations, the anhydrous state of this compound is critical for reaction success.[1][2] However, its hygroscopic nature presents a significant challenge, as it readily absorbs atmospheric moisture to form a dihydrate (ZnBr₂·2H₂O).[3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively manage the hygroscopicity of this compound and ensure the integrity of their sensitive reactions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise from the improper handling of this compound.
Issue 1: Reaction Failure or Low Yield
Question: My reaction, which uses this compound as a catalyst, is failing to proceed or giving a very low yield. What could be the cause?
Answer: The most probable cause is the presence of excess moisture, which deactivates the this compound catalyst. Water can hydrolyze this compound, diminishing its Lewis acidity.[1] In the context of organometallic reactions, water will also quench sensitive reagents.
Troubleshooting Steps:
-
Verify the Anhydrous State of this compound: Before use, ensure your this compound is truly anhydrous. Commercial "anhydrous" grades can still absorb moisture during storage. It is best practice to dry the this compound immediately before use.
-
Implement a Drying Protocol: A common and effective method is heating under a dynamic vacuum.
-
Protocol: Drying this compound Under Vacuum
-
Place the this compound in a Schlenk flask equipped with a magnetic stir bar.
-
Connect the flask to a Schlenk line.
-
While stirring, heat the flask to 130-150°C using a heating mantle.
-
Apply a dynamic vacuum (using a vacuum pump, not a water aspirator) for 4-6 hours.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., argon or nitrogen).
-
The dried, powdered this compound should be free-flowing.
-
-
-
Ensure an Inert Atmosphere: Conduct the entire reaction under a rigorously maintained inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[4][5] This prevents the introduction of atmospheric moisture.
-
Use Anhydrous Solvents and Reagents: All solvents and other reagents must be thoroughly dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through a solvent purification system).[6]
Issue 2: Inconsistent Reaction Results
Question: I am observing significant variability in yield and reaction time between batches of the same reaction. Why is this happening?
Answer: Inconsistent results are often a hallmark of varying levels of moisture contamination. The hygroscopic nature of this compound means that even slight differences in handling or storage can lead to different amounts of absorbed water.[7][8]
Troubleshooting Steps:
-
Standardize Handling Procedures: Every researcher handling the material should follow the exact same protocol for drying, weighing, and adding the this compound to the reaction.
-
Control the Headspace: When a bottle of this compound is opened, the air inside is replaced with ambient laboratory air, which contains moisture.[9] Minimize the frequency of opening the main stock bottle. Consider aliquoting the this compound into smaller, single-use vials inside a glovebox.[10][11]
-
Monitor Laboratory Humidity: Be aware of the ambient humidity in your laboratory. High-humidity days can significantly increase the risk of moisture contamination.[11] If possible, perform sensitive operations in a controlled-humidity environment or a glovebox.
Issue 3: Physical Clumping of this compound Powder
Question: My anhydrous this compound powder has become clumpy and is difficult to handle and weigh accurately. What does this indicate?
Answer: Clumping is a clear physical sign that the this compound has absorbed a significant amount of moisture from the atmosphere.[7] This material is no longer anhydrous and should not be used in moisture-sensitive reactions without re-drying.
Solution:
-
Break up the larger clumps with a clean, dry spatula inside a glovebox or under a flow of inert gas.
-
Subject the entire batch to a rigorous drying protocol as described in Issue 1, Step 2 .
-
For future prevention, store the anhydrous this compound in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) and under an inert atmosphere.[8]
II. Frequently Asked Questions (FAQs)
Q1: How should I properly store anhydrous this compound?
A1: Anhydrous this compound should be stored in a tightly sealed container to prevent moisture ingress.[12][13] For optimal protection, store the container inside a desiccator containing a high-efficiency drying agent like phosphorus pentoxide or fresh calcium chloride.[8] For highly sensitive applications, storing the sealed container within an inert atmosphere glovebox is the best practice.[4]
Q2: Can I use a drying oven to make this compound anhydrous?
A2: While a standard laboratory oven can remove some water, it is not the most effective method for achieving the rigorously anhydrous conditions required for sensitive reactions. Heating in an oven exposes the material to the air within the oven, which still contains moisture. Heating under a dynamic vacuum is superior as it actively removes water vapor.[7]
Q3: What are the visible signs that my this compound has been compromised by moisture?
A3: The primary visual indicator is a change in the physical state of the powder. Anhydrous this compound is a fine, free-flowing white powder.[14] Upon absorbing moisture, it will begin to clump and may eventually become a dense, solid mass or even deliquesce into a solution if exposure is severe.[8]
Q4: How can I quantitatively determine the water content in my this compound?
A4: The most accurate and widely accepted method for determining water content is Karl Fischer titration.[15][] This technique is highly specific to water and can detect even trace amounts (ppm levels). This analysis can confirm the efficacy of your drying protocol.
Q5: Are there any safety concerns when handling this compound?
A5: Yes, this compound is hazardous. It can cause severe skin burns and eye damage.[17] It is also harmful if swallowed or inhaled.[1] Always handle this compound in a well-ventilated area or chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[12][13][18]
III. Experimental Protocols and Data
Data Summary: Drying Methods for this compound
| Drying Method | Temperature | Duration | Pressure | Expected Outcome |
| High-Vacuum Oven | 130-150°C | 4-6 hours | <1 mmHg | Free-flowing anhydrous powder |
| Schlenk Flask with Vacuum | 130-150°C | 4-6 hours | Dynamic Vacuum | Free-flowing anhydrous powder |
| Standard Laboratory Oven | 110-120°C | 12-24 hours | Atmospheric | Reduced moisture, but not fully anhydrous |
Workflow for Handling this compound in a Sensitive Reaction
The following diagram illustrates the recommended workflow to minimize moisture contamination.
Caption: Decision tree for troubleshooting this compound reactions.
IV. References
Sources
- 1. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 2. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. reddit.com [reddit.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. tutorchase.com [tutorchase.com]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. echemi.com [echemi.com]
- 10. hepatochem.com [hepatochem.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. prochemonline.com [prochemonline.com]
- 13. nj.gov [nj.gov]
- 14. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 15. news-medical.net [news-medical.net]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. fishersci.co.uk [fishersci.co.uk]
strategies to minimize self-discharge in zinc-bromine batteries.
Welcome to the technical support center for zinc-bromine battery (ZBB) research. This guide is designed for researchers, scientists, and development professionals to navigate the experimental complexities of ZBBs, with a specific focus on understanding and mitigating self-discharge phenomena. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs) on Self-Discharge
This section addresses fundamental questions regarding the mechanisms and consequences of self-discharge in zinc-bromine batteries.
Q1: What is self-discharge in the context of a zinc-bromine battery?
A: Self-discharge is a process where a battery loses its stored charge without being connected to an external circuit. In ZBBs, this primarily occurs when bromine species, generated at the positive electrode during charging, travel to the negative electrode and chemically react with the deposited metallic zinc.[1][2] This direct reaction consumes the active materials, leading to a loss of capacity and a lower coulombic efficiency. The overall reaction for this self-discharge process is: Zn + Br₂ → ZnBr₂.[3]
Q2: What are the primary mechanisms that cause self-discharge in ZBBs?
A: There are three main pathways for self-discharge in zinc-bromine batteries:
-
Bromine Crossover: This is the most significant mechanism. It involves the diffusion of aqueous bromine (Br₂) and polybromide ions (e.g., Br₃⁻) from the positive electrolyte (catholyte) through the separator or membrane to the negative electrolyte (anolyte), where they react with the plated zinc.[1][4][5][6]
-
Side Reactions: Unwanted chemical reactions, such as the corrosion of zinc in the acidic electrolyte and the hydrogen evolution reaction (HER) at the negative electrode, consume the zinc metal or the charge intended for plating, contributing to capacity loss.[1][7] Too low a pH can increase the rate of zinc corrosion.[1]
-
Shunt Currents: In multi-cell battery stacks, small parasitic currents can flow through the common electrolyte manifolds that connect the cells.[2] These shunt currents cause an electrochemical imbalance, leading to self-discharge and uneven zinc plating across the cells.[2][8]
Section 2: Troubleshooting Guide for Self-Discharge Issues
This section provides a structured, Q&A-based approach to diagnosing and resolving specific experimental problems related to self-discharge.
Issue 1: Rapid Capacity Loss During Open-Circuit Stand
Q: My fully charged battery loses a significant portion of its capacity when left at open-circuit for several hours. How do I diagnose and mitigate this?
A: This symptom strongly points to bromine crossover as the dominant self-discharge mechanism.[1][9] The dissolved bromine species are physically migrating to the zinc electrode and reacting with it directly.
Diagnostic Workflow & Protocol
Your first step is to quantify the rate of bromine transport across your separator. This can be done with a standard ex-situ H-cell experiment.[1]
Protocol: H-Cell Test for Bromine Crossover Measurement
-
Cell Assembly: Clamp the membrane/separator you are testing between the two halves of an H-cell. Ensure a leak-proof seal.
-
Electrolyte Preparation:
-
Reservoir A (Bromine Side): Fill with a standard electrolyte solution (e.g., 2 M ZnBr₂) containing a known, high concentration of bromine (e.g., 0.5 M Br₂).
-
Reservoir B (Zinc Side): Fill with the same electrolyte solution but without any added bromine.
-
-
Experiment Execution:
-
Begin stirring both reservoirs at a constant rate to ensure a uniform concentration.
-
At regular time intervals (e.g., every 30 minutes), take a small, precise volume of aliquot from Reservoir B.
-
-
Quantification: Analyze the bromine concentration in the aliquots from Reservoir B. Iodometric titration or UV-Vis spectroscopy are common methods.
-
Calculation: The rate of bromine transport, or flux (J), can be calculated. This data allows you to compare the performance of different membranes under identical conditions.
Causality & Mitigation Strategies
-
Cause 1: Ineffective Bromine Complexation. Free aqueous bromine is highly mobile. Bromine Complexing Agents (BCAs), such as quaternary ammonium salts (e.g., N-Methyl-N-Ethyl Pyrrolidinium Bromide, MEPBr), are added to the electrolyte to trap bromine as a dense, oily polybromide phase that is immiscible with the aqueous electrolyte.[10][11][12][13] If the BCA concentration is too low or its binding affinity is weak, the concentration of free bromine in the aqueous phase will be high, leading to rapid crossover.[14]
-
Cause 2: High Membrane Permeability. The separator itself may have large pores or a chemical structure that allows for high bromine diffusion.
-
Solution: Select a membrane with lower bromine permeability. While standard microporous separators are common, ion-exchange membranes or surface-modified membranes can offer better resistance to bromine crossover.[15][16] For instance, treating a microporous membrane with an organic solution like propionitrile has been shown to reduce the self-discharge rate.[16]
-
-
Cause 3: High Electrolyte Temperature. Bromine diffusion is temperature-dependent.
-
Solution: Ensure your experiments are conducted in a temperature-controlled environment. While operating temperature has a complex effect on overall efficiency, higher temperatures generally accelerate bromine transport.[2]
-
Issue 2: Low or Decreasing Coulombic Efficiency (CE)
Q: My battery's coulombic efficiency is consistently below 95% and/or degrades with cycling. What are the likely causes and how can I fix them?
A: Low coulombic efficiency (CE) indicates that not all the charge passed during charging is recovered during discharge. This loss is a direct result of self-discharge mechanisms occurring during the charge/discharge cycle itself. While bromine crossover is a major factor, side reactions at the zinc electrode are also significant contributors.[4][6]
Logical Troubleshooting Flow
The following diagram outlines a logical workflow for diagnosing the root causes of low CE.
Caption: Troubleshooting logic for low coulombic efficiency.
Causality & Mitigation Strategies
-
Cause 1: Hydrogen Evolution Reaction (HER). At the negative electrode, the reduction of protons (H⁺) from the aqueous electrolyte to form hydrogen gas (2H⁺ + 2e⁻ → H₂) competes with the desired zinc plating reaction (Zn²⁺ + 2e⁻ → Zn).[1] This side reaction consumes electrons, directly lowering the CE. It is exacerbated by low pH and the presence of impurities on the electrode surface that can catalyze HER.[1][7]
-
Solution:
-
Control Electrolyte pH: Maintain the electrolyte pH in an optimal range, typically between 2 and 3.5.[17] A pH that is too low accelerates HER, while a pH that is too high can lead to the formation of zinc hydroxide (Zn(OH)₂) and mossy zinc deposits.[1][2]
-
Use Additives: Introduce electrolyte additives that suppress HER. Certain organic molecules and polymers can adsorb onto the zinc surface, increasing the overpotential for hydrogen evolution and physically blocking sites for the reaction.[1][7]
-
-
-
Cause 2: Zinc Dendrite Formation. Uneven plating of zinc can form sharp, needle-like structures called dendrites.[1][2] These dendrites can grow long enough to pierce the separator, creating an internal short circuit that leads to rapid self-discharge and a catastrophic drop in CE.[4][7]
-
Solution:
-
Optimize Current Density: Very high charging current densities can promote dendrite growth. Experiment with lower current densities to encourage more uniform plating.
-
Electrolyte Additives: Incorporate additives known to promote smooth zinc deposition. For example, polymers can be added to the electrolyte to modify the plating morphology and suppress dendrite nucleation.[1][7]
-
Improve Electrolyte Flow: In flow batteries, ensuring uniform electrolyte flow across the electrode surface is critical to maintaining a consistent ion concentration and preventing localized areas of high current density that initiate dendrite growth.[7]
-
-
-
Cause 3: Enhanced Bromine Crossover during Operation. The factors described in Issue 1 are also at play during cycling.
-
Solution: In addition to optimizing BCAs and membranes, consider modifying the positive electrode. Recent research has shown that electrodes with high surface area and specific surface chemistry (e.g., nitrogen-doped mesoporous carbon) can physically trap bromine and polybromide ions within the electrode structure, reducing their ability to escape and cross over to the negative side.[18][19]
-
Section 3: Data & Visualization Resources
Comparative Data on Self-Discharge Mitigation
The following table summarizes the impact of different strategies on key performance metrics related to self-discharge. This data is synthesized from multiple literature sources to provide a comparative overview.
| Strategy | Key Parameter | Observed Effect | Rationale | Representative CE |
| BCA Optimization | BCA Binding Strength | Increased CE, Reduced self-discharge | Stronger-binding BCAs lower the concentration of free aqueous bromine, reducing the driving force for crossover.[14] | Up to 98%[20] |
| Membrane Modification | Bromine Permeability | Increased CE, Longer capacity retention | Lower permeability physically restricts the transport of bromine species from the catholyte to the anolyte.[4][16] | >90%[3] |
| Electrode Engineering | Mesoporous Carbon Coating | Suppressed crossover, Extended cycle life | Mesopores and nitrogen-doping create sites that capture and hold bromine/polybromide ions within the positive electrode.[19] | ~96%[18][19] |
| Electrolyte Formulation | High Salt Concentration | Reduced self-discharge, High CE | Increased viscosity and lower water content physically hinder bromine diffusion and side reactions.[20] | ~98%[20] |
Visualizing Self-Discharge Pathways
This diagram illustrates the primary self-discharge pathways in a zinc-bromine cell and where key mitigation strategies intervene.
Caption: Key self-discharge pathways and points of intervention.
References
-
Jiménez-Blasco, U., Arrebola, J. C., & Caballero, A. (2023). Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries. Materials. [Link]
-
GIST. (2024). Electrode material improves flowless zinc-bromine batteries. GIST News. [Link]
-
MDPI. (2023). Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries. MDPI. [Link]
-
ResearchGate. (n.d.). Effect of a bromine complex agent on electrochemical performances of zinc electrodeposition and electrodissolution in Zinc–Bromide flow battery. ResearchGate. [Link]
-
Rana, M., et al. (2023). Scientific issues of zinc-bromine flow batteries and mitigation strategies. Exploration. [Link]
-
Miles, R. (n.d.). ZINC/BROMINE BATTERIES. Sandia National Laboratories. [Link]
-
ResearchGate. (2023). Scientific issues of zinc‐bromine flow batteries and mitigation strategies. ResearchGate. [Link]
-
Rewatkar, P., et al. (2024). Improved coulombic efficiency of single-flow, multiphase flow batteries via the use of strong-binding complexing agents. RSC Publishing. [Link]
-
GIST. (2025). Enhancing Zinc-Bromine Battery Durability with Biphasic Electrolytes. GIST Repository. [Link]
-
Lema, A., et al. (2021). Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent. PubMed Central. [Link]
-
Al-Masri, D. A., et al. (2022). Zinc–Bromine Rechargeable Batteries: From Device Configuration, Electrochemistry, Material to Performance Evaluation. PubMed Central. [Link]
-
ResearchGate. (n.d.). Self-discharge in flowless Zn-Br2 batteries and its mitigation. ResearchGate. [Link]
-
Liang, Z., et al. (n.d.). Advancements in electrolyte and membrane technologies for zinc-bromine flow batteries. Journal of Energy Storage. [Link]
-
ResearchGate. (n.d.). Improved electrolyte for zinc-bromine flow batteries. ResearchGate. [Link]
-
Wang, Y., et al. (2017). Numerical simulation of bromine crossover behavior in flow battery. AIP Publishing. [Link]
-
Liu, S., et al. (2022). A high-energy efficiency static membrane-free zinc–bromine battery enabled by a high concentration hybrid electrolyte. RSC Publishing. [Link]
-
PR Newswire. (2024). GIST Researchers Develop Novel Electrode for Improving Flowless Zinc-Bromine Battery. PR Newswire. [Link]
-
Exploration. (2023). Scientific issues of zinc-bromine flow batteries and mitigation strategies. Exploration. [Link]
-
ResearchGate. (n.d.). Zinc–Bromine Batteries: Challenges, Prospective Solutions, and Future. ResearchGate. [Link]
-
Wang, C., et al. (2018). Research Progress of Zinc Bromine Flow Battery. IIETA. [Link]
-
SolarKobo. (2023). Zinc Bromine Flow Batteries: Everything You Need To Know. SolarKobo. [Link]
-
ResearchGate. (n.d.). Synergistic Electrolyte Design for High-Performance Static Zinc–Bromine Batteries. ResearchGate. [Link]
-
Liu, H., et al. (2018). Recent Progress of Electrode Materials for Zinc Bromide Flow Battery. International Journal of Electrochemical Science. [Link]
-
ResearchGate. (n.d.). The Research Progress Of Zinc Bromine Flow Battery. ResearchGate. [Link]
-
ResearchGate. (n.d.). Review of zinc dendrite formation in zinc bromine redox flow battery. ResearchGate. [Link]
-
DNV GL. (n.d.). Safety Review of Bromine- Based Electrolytes for Energy Storage Applications. DNV GL. [Link]
-
OUCI. (n.d.). Self-discharge in flowless Zn-Br2 batteries and its mitigation. OUCI. [Link]
-
PubMed. (2023). Scientific issues of zinc-bromine flow batteries and mitigation strategies. PubMed. [Link]
-
ChemRxiv. (n.d.). Progress in flow-battery shunt current investigations: a species-resolved foundational approach. ChemRxiv. [Link]
-
Saurel, D., et al. (2021). Experimental Considerations for Operando Metal‐Ion Battery Monitoring using X‐ray Techniques. Chemistry—Methods. [Link]
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Guillet, N. (2017). Operando techniques for battery monitoring and prevent safety issues. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Monitoring chemical processes in redox flow batteries employing in situ and in operando analyses. RSC Publishing. [Link]
-
Scribd. (n.d.). Zinc-Bromine Battery Insights. Scribd. [Link]
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- 4. Zinc–Bromine Rechargeable Batteries: From Device Configuration, Electrochemistry, Material to Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Ionic Conductivity of Zinc Bromide Electrolytes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with zinc bromide (ZnBr₂) electrolytes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you overcome common challenges and enhance the ionic conductivity of your electrolyte systems. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying scientific principles governing your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and manipulation of this compound electrolytes.
Q1: What are the key factors that influence the ionic conductivity of a this compound electrolyte?
A1: The ionic conductivity of an aqueous ZnBr₂ electrolyte is primarily governed by four interconnected factors:
-
Concentration of this compound: The concentration of Zn²⁺ and Br⁻ ions is a fundamental determinant of conductivity. Initially, as the concentration of ZnBr₂ increases, the number of charge carriers in the solution rises, leading to an increase in ionic conductivity. However, beyond an optimal concentration, typically around 3M, the conductivity may decrease. This is due to increased solution viscosity and the formation of complex ionic species that hinder ion mobility.
-
Temperature: Temperature has a significant and positive effect on ionic conductivity.[1] As the temperature increases, the viscosity of the electrolyte decreases, and the kinetic energy of the ions increases, both of which contribute to greater ionic mobility and therefore higher conductivity.
-
Supporting Electrolytes and Additives: The addition of supporting electrolytes, such as potassium chloride (KCl), can significantly enhance ionic conductivity.[2] These salts increase the total number of charge carriers in the solution. Other additives, like bromine complexing agents, are crucial for battery performance but can also influence the overall conductivity.
-
pH of the Electrolyte: The pH of the electrolyte plays a critical role in the stability and performance of the system, which indirectly affects conductivity. An optimal pH range, typically between 2 and 4, is necessary to prevent the formation of zinc hydroxide precipitates at higher pH and to minimize hydrogen evolution at lower pH.[3][4] Both of these side reactions can alter the composition and ionic balance of the electrolyte.
Q2: How does the concentration of ZnBr₂ specifically impact ionic conductivity?
A2: The relationship between ZnBr₂ concentration and ionic conductivity is not linear. As illustrated in the conceptual diagram below, the conductivity initially increases with concentration due to a higher number of charge carriers. However, at very high concentrations, factors such as increased viscosity and ion-pairing effects can lead to a decrease in ion mobility, causing the conductivity to plateau or even decrease. Research suggests that the highest conductivity for a pure ZnBr₂ solution is often observed around a concentration of 3M.[5]
Diagram: Conceptual Relationship between ZnBr₂ Concentration and Ionic Conductivity
A conceptual diagram illustrating the non-linear relationship between this compound concentration and ionic conductivity.
Q3: What is the role of a supporting electrolyte like KCl, and how do I choose the right concentration?
A3: A supporting electrolyte, such as KCl, is an inert salt added to the primary electrolyte to increase its ionic conductivity.[2] It dissociates into K⁺ and Cl⁻ ions, thereby increasing the total concentration of charge carriers in the solution. This is particularly beneficial in electrochemical systems where the concentration of the primary electroactive species (Zn²⁺ and Br⁻) may decrease during operation.
Choosing the right concentration of KCl involves a trade-off. While a higher concentration generally leads to higher conductivity, it can also increase the overall cost of the electrolyte and may influence other properties like viscosity and density. A common starting point for optimization is a KCl concentration in the range of 1-3 M in addition to the ZnBr₂. The optimal concentration will depend on the specific requirements of your application, including operating temperature and desired performance characteristics.
Q4: Can pH changes during my experiment affect the ionic conductivity?
A4: Yes, significant pH changes can indirectly impact ionic conductivity. The recommended operating pH for zinc-bromide systems is typically between 2 and 4.[3][4]
-
If the pH rises above 4: Zinc hydroxide [Zn(OH)₂] can precipitate out of the solution. This removes Zn²⁺ ions, which are primary charge carriers, thereby reducing the ionic conductivity.
-
If the pH drops below 2: The acidic environment can lead to an increased rate of the hydrogen evolution reaction on the zinc electrode. This side reaction consumes H⁺ ions and can alter the electrolyte's composition and ionic balance over time.
Therefore, monitoring and controlling the pH of your electrolyte is crucial for maintaining stable ionic conductivity and overall experimental reproducibility.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments aimed at improving the ionic conductivity of this compound electrolytes.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Lower-than-expected ionic conductivity | 1. Incorrect ZnBr₂ concentration: Errors in weighing or dilution can lead to a less concentrated solution. 2. Low temperature: The ionic conductivity of aqueous solutions is sensitive to temperature. 3. Absence of a supporting electrolyte: Pure ZnBr₂ solutions may have inherently lower conductivity compared to those with additives. 4. Precipitation: If the pH is too high, zinc hydroxide may have precipitated, removing ions from the solution. | 1. Verify Concentration: Use a hydrometer to measure the specific gravity of your solution and compare it to known standards for ZnBr₂ solutions.[6] Alternatively, perform a titration to determine the exact concentration. 2. Control Temperature: Ensure your measurements are performed at a consistent and controlled temperature. If possible, conduct experiments in a temperature-controlled water bath. 3. Add a Supporting Electrolyte: Consider adding a supporting electrolyte like KCl (e.g., 1-3 M) to your ZnBr₂ solution to boost conductivity. 4. Check and Adjust pH: Measure the pH of your electrolyte. If it is above 4, carefully add a dilute solution of HBr or HCl to lower the pH back into the optimal range of 2-4. |
| Inconsistent or fluctuating conductivity readings | 1. Temperature variations: Even small fluctuations in temperature during measurement can cause readings to drift. 2. Electrode issues: The conductivity probe may be contaminated or not properly calibrated. 3. Inhomogeneous solution: The electrolyte may not be well-mixed, especially after adding new components. 4. Gas bubble formation: Hydrogen evolution at the electrode surface can interfere with the measurement. | 1. Stabilize Temperature: Allow the electrolyte to reach thermal equilibrium before taking measurements. Use a water bath for better temperature stability. 2. Clean and Calibrate Probe: Clean the conductivity probe according to the manufacturer's instructions and calibrate it using standard conductivity solutions. 3. Ensure Thorough Mixing: Use a magnetic stirrer to ensure the electrolyte is homogeneous before and during measurements. 4. Degas the Solution: If you suspect gas evolution, gently agitate the solution or use a brief sonication to remove bubbles from the electrode surface. |
| Visible precipitate in the electrolyte | 1. High pH: As mentioned, a pH above 4 can cause the precipitation of zinc hydroxide. 2. Contamination: Impurities in the reagents or glassware can lead to the formation of insoluble compounds. 3. Supersaturation: If the solution was prepared at a high temperature and then cooled, the ZnBr₂ or other salts may have precipitated out. | 1. Adjust pH: Measure the pH and, if high, slowly add a dilute acid (HBr or HCl) while stirring until the precipitate redissolves and the pH is within the desired range. 2. Use High-Purity Reagents: Ensure you are using high-purity ZnBr₂, KCl, and deionized water. Thoroughly clean all glassware before use. 3. Gentle Heating and Stirring: If precipitation occurred upon cooling, gently heat the solution while stirring to redissolve the salts. Ensure the final concentration is below the saturation point at your operating temperature. |
| Evidence of significant hydrogen evolution (gas bubbles) | 1. Low pH: A pH below 2 significantly increases the rate of the hydrogen evolution reaction. 2. Impurities: Certain metallic impurities can act as catalysts for hydrogen evolution. | 1. Adjust pH: Measure the pH and, if it is too low, carefully add a dilute base (e.g., ZnO or a dilute NaOH solution) to raise the pH to the 2-4 range. 2. Use High-Purity Materials: As with precipitation issues, using high-purity reagents and clean equipment can minimize catalytic impurities. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the preparation and characterization of this compound electrolytes.
Protocol 1: Preparation of a this compound Electrolyte with a KCl Supporting Electrolyte
This protocol describes the preparation of 100 mL of a 3 M ZnBr₂ solution with 2 M KCl.
Materials:
-
This compound (ZnBr₂), anhydrous
-
Potassium Chloride (KCl)
-
Deionized (DI) water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing boat
-
Spatula
-
Funnel
Procedure:
-
Calculate Required Masses:
-
For 100 mL of 3 M ZnBr₂:
-
Molar mass of ZnBr₂ = 225.19 g/mol
-
Mass = 3 mol/L * 0.1 L * 225.19 g/mol = 67.56 g
-
-
For 100 mL of 2 M KCl:
-
Molar mass of KCl = 74.55 g/mol
-
Mass = 2 mol/L * 0.1 L * 74.55 g/mol = 14.91 g
-
-
-
Dissolve the Salts:
-
Place a stir bar in the 100 mL volumetric flask.
-
Add approximately 50 mL of DI water to the flask.
-
Carefully weigh out 67.56 g of ZnBr₂ and 14.91 g of KCl and add them to the volumetric flask using a funnel.
-
Place the flask on a magnetic stirrer and stir until all the salts are completely dissolved. The dissolution of ZnBr₂ can be exothermic, so the solution may become warm.
-
-
Final Volume Adjustment:
-
Once the salts are dissolved and the solution has returned to room temperature, carefully add DI water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the prepared electrolyte.
-
If necessary, adjust the pH to be within the 2-4 range using dilute HBr or a ZnO slurry.
-
Diagram: Workflow for Preparing a ZnBr₂ Electrolyte with KCl
A step-by-step workflow for the preparation of a this compound electrolyte containing a potassium chloride supporting electrolyte.
Protocol 2: Measurement of Ionic Conductivity using a Conductivity Meter
This protocol outlines the general procedure for measuring the ionic conductivity of your prepared electrolyte.
Materials:
-
Calibrated conductivity meter with a probe
-
Beaker containing the electrolyte to be tested
-
Beakers with DI water for rinsing
-
Kimwipes or lint-free tissue
Procedure:
-
Instrument Calibration:
-
Ensure the conductivity meter is calibrated according to the manufacturer's instructions using standard conductivity solutions of known values.
-
-
Probe Preparation:
-
Rinse the conductivity probe thoroughly with DI water.
-
Gently blot the probe dry with a Kimwipe. Do not wipe vigorously, as this can cause static charge buildup.
-
-
Sample Measurement:
-
Immerse the conductivity probe into the beaker containing your ZnBr₂ electrolyte.
-
Ensure the sensing element of the probe is fully submerged and that there are no air bubbles trapped on its surface.
-
Gently stir the solution with the probe or a separate stir bar to ensure a representative reading.
-
Allow the reading on the meter to stabilize before recording the value.
-
-
Post-Measurement Cleaning:
-
Remove the probe from the sample and immediately rinse it thoroughly with DI water to prevent cross-contamination.
-
Store the probe according to the manufacturer's recommendations (usually in DI water or a specific storage solution).
-
Section 4: Quantitative Data Summary
The following tables provide a summary of how different parameters can influence the ionic conductivity of this compound-based electrolytes.
Table 1: Influence of ZnBr₂ Concentration on Ionic Conductivity at Room Temperature (Conceptual Data)
| ZnBr₂ Concentration (mol/L) | Ionic Conductivity (S/m) (Conceptual) | Notes |
| 1.0 | ~10 | Lower concentration of charge carriers. |
| 2.0 | ~15 | Increased number of charge carriers. |
| 3.0 | ~18 | Often near the optimal concentration for maximum conductivity. |
| 4.0 | ~16 | Increased viscosity and ion pairing begin to hinder mobility. |
| 5.0 | ~13 | Significant increase in viscosity reduces ion mobility. |
Note: The values in this table are conceptual and for illustrative purposes. Actual values can vary based on specific experimental conditions.
Table 2: Effect of Temperature on Ionic Conductivity of a 3M ZnBr₂ Solution (Conceptual Data)
| Temperature (°C) | Ionic Conductivity (S/m) (Conceptual) | Notes |
| 10 | ~12 | Lower kinetic energy of ions and higher viscosity. |
| 25 | ~18 | Baseline room temperature conductivity. |
| 40 | ~25 | Increased ion mobility due to lower viscosity and higher kinetic energy. |
| 60 | ~35 | Significant improvement in conductivity. |
Note: The values in this table are conceptual and for illustrative purposes. The trend of increasing conductivity with temperature is well-established.
References
-
Effects of Electrolyte pH and Water Transfer on the Performance of a Zinc-Bromine Flow Battery. (2018). Avestia. [Link]
-
Scientific issues of zinc‐bromine flow batteries and mitigation strategies. (2023). National Institutes of Health. [Link]
-
ZINC/BROMINE BATTERIES. (n.d.). Sandia National Laboratories. [Link]
-
7: Electrical Conductivity of Aqueous Solutions (Experiment). (2022). Chemistry LibreTexts. [Link]
-
Experiment 4: Electrical Conductivity of Aqueous Solutions Reading. (n.d.). [Link]
-
Effect of pH on concentration on ZnBr 2 and NaBr aqueous solution. (n.d.). ResearchGate. [Link]
-
Zinc–Bromine Batteries: Challenges, Prospective Solutions, and Future. (2023). National Institutes of Health. [Link]
-
Study on the Electrolyte for Zn-Br Redox Flow Battery. (2013). Semantic Scholar. [Link]
-
The Zinc Bromine Flow Battery Materials Challenges And Practical Solutions For Technology Advancement Springerbriefs In Energy. (n.d.). UTN. [Link]
-
EXPERIMENT 5: MOLAR CONDUCTIVITIES OF AQUEOUS ELECTROLYTES. (n.d.). [Link]
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Electrical Conductivity Measurement of Electrolyte Solution. (n.d.). J-Stage. [Link]
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The effect of temperature on the electrolytic conductivity of solutions in the Zn-Ce RFB. (n.d.). ResearchGate. [Link]
-
HOW TO MEASURE ELECTROLYTIC CONDUCTIVITY SUCCESSFULLY. (2015). IMEKO. [Link]
-
Zinc Bromine Flow Batteries: Everything You Need To Know. (2023). SolarKobo. [Link]
-
Zinc Bromine Batteries: Preparing a solution of known this compound concentration using Sodium Bromide and Zinc Sulfate. (2020). Chemisting. [Link]
-
Reducing the self-discharge of Zinc Bromine Battery TEST. (2024). YouTube. [Link]
-
Zinc–bromine battery. (n.d.). Wikipedia. [Link]
-
Zinc Bromine Batteries: Problems at higher capacities with TMPhABr. (2020). Chemisting. [Link]
-
a) Cyclic voltammograms of pristine electrolyte (56 mm KBr + 20 mm Br2)... (n.d.). ResearchGate. [Link]
-
Modelling the Effect of Solution Composition and Temperature on the Conductivity of Zinc Electrowinning Electrolytes. (2021). MDPI. [Link]
-
From room temperature to harsh temperature applications: Fundamentals and perspectives on electrolytes in zinc metal batteries. (2022). National Institutes of Health. [Link]
-
Raman spectra of (a) primary electrolytes containing 2 M (A1, dotted... (n.d.). ResearchGate. [Link]
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resolving issues with electrode corrosion in zinc bromide batteries.
Welcome to the technical support center for resolving electrode corrosion issues in zinc bromide (Zn-Br) batteries. This guide is designed for researchers, scientists, and professionals working on the development and optimization of Zn-Br battery technology. Here, we synthesize fundamental electrochemical principles with field-proven troubleshooting strategies to help you diagnose, understand, and mitigate common electrode degradation phenomena.
Frequently Asked Questions (FAQs)
Q1: My cell's coulombic efficiency is rapidly declining with each cycle. What are the likely causes?
A rapid decline in coulombic efficiency often points to significant self-discharge. The primary culprit is the crossover of bromine species (Br₂ and polybromides like Br₃⁻) from the positive electrode (cathode) to the negative electrode (anode), where they chemically react with the deposited zinc.[1][2][3] This direct reaction consumes the stored charge, leading to poor efficiency. Another contributing factor can be parasitic reactions at the zinc anode, such as the hydrogen evolution reaction (HER).[3][4]
Q2: I've observed a build-up of pressure and gas within my sealed cell. What's happening?
Gas evolution is a clear indicator of side reactions. The most common is the hydrogen evolution reaction (HER) at the zinc anode, where water from the aqueous electrolyte is reduced to H₂ gas.[5] This is especially prevalent at lower pH values or in the presence of metallic impurities on the zinc surface that have a low hydrogen overpotential.[6]
Q3: After disassembling my cell, I see needle-like or mossy deposits on the negative electrode. Is this normal?
No, this indicates problematic zinc plating. These structures are zinc dendrites, which are a major cause of cell failure.[6][7] Dendrites can grow through the separator, creating an internal short circuit.[3] Their formation is influenced by current density, electrolyte composition, pH, and non-uniform ion distribution at the electrode surface.[7]
Q4: The carbon felt cathode in my battery appears brittle and is shedding material after several cycles. Why?
This is a classic sign of cathode corrosion. Elemental bromine is a highly oxidative and corrosive species that can attack the carbon matrix of the electrode.[6][8] This leads to the degradation of the electrode's structural integrity and a loss of active surface area, which negatively impacts the battery's power density and lifespan.[1]
Q5: My cell's voltage seems to drop off faster than expected during discharge (high polarization). What does this suggest?
High polarization can stem from several issues related to the electrodes. On the anode side, a passivating layer of zinc hydroxide or oxide (Zn(OH)₂), often formed due to localized pH increases from the hydrogen evolution reaction, can increase resistance.[3] On the cathode side, degradation of the carbon material can reduce its electronic conductivity and catalytic activity for the bromine redox reaction, leading to larger voltage losses.[1][9]
Troubleshooting Guide: Zinc Anode Corrosion & Dendrite Formation
The zinc anode is susceptible to several degradation pathways that are often interlinked. Understanding these mechanisms is key to effective troubleshooting.
Issue 1: Zinc Dendrite Growth and Short-Circuiting
-
Causality: Non-uniform electric fields and Zn²⁺ ion concentration gradients at the anode surface during charging promote the growth of sharp, needle-like zinc dendrites.[7] These can pierce the separator, causing a short circuit and catastrophic cell failure.[3] Low pH can also exacerbate uneven plating.[6]
-
Diagnostic Protocol:
-
Visual Inspection: Carefully disassemble the cell post-cycling in a well-ventilated area (due to residual bromine). Observe the zinc electrode surface for any shiny, sharp, or mossy structures.
-
Electrochemical Analysis:
-
Chronoamperometry: Apply a constant charging potential and monitor the current. A sudden, sharp increase in current can indicate the formation of a short circuit.
-
Cycling Data: Abrupt drops in coulombic efficiency and cell voltage to near zero during operation are strong indicators of a short circuit.
-
-
-
Mitigation Strategies:
-
Electrolyte Modification: Introduce additives that modify zinc deposition. For example, small amounts of tin (Sn²⁺) or lead (Pb²⁺) ions can act as leveling agents. Organic additives like polyethylene glycol (PEG) or ethylenediaminetetraacetic acid (EDTA) can also promote smoother deposition.[7][10]
-
Pulse Charging: Instead of a constant DC charge, employ a pulse charging protocol. The rest periods allow the Zn²⁺ concentration at the electrode surface to replenish, promoting more uniform plating.[7]
-
Anode Engineering: Utilize 3D host structures, such as carbon foams or sponges, to guide zinc deposition and reduce localized high current densities.
-
Issue 2: Hydrogen Evolution and Passivation
-
Causality: In aqueous electrolytes, the reduction of water to hydrogen gas (2H₂O + 2e⁻ → H₂ + 2OH⁻) is thermodynamically favorable at the zinc anode's operating potential.[5] This reaction consumes water, generates gas, and, critically, produces hydroxide ions (OH⁻). The resulting local increase in pH can lead to the precipitation of insulating zinc hydroxide (Zn(OH)₂) on the electrode surface, increasing cell resistance.[3]
-
Diagnostic Protocol:
-
Gas Collection: In a test cell, connect a gas burette to the cell headspace to quantify the volume of gas produced over a set number of cycles.
-
pH Measurement: Monitor the bulk electrolyte pH before and after cycling. A significant increase suggests hydrogen evolution is occurring.
-
Electrochemical Impedance Spectroscopy (EIS): An increase in the charge-transfer resistance (diameter of the semicircle in a Nyquist plot) after cycling can indicate the formation of a passivating surface layer.
-
-
Mitigation Strategies:
-
pH Control: Maintain the electrolyte pH in the optimal range of 2.5-4.0. pH values that are too low accelerate direct zinc corrosion, while higher pH promotes Zn(OH)₂ formation.[6] Use of pH buffers can be considered.
-
High-Purity Zinc: Use high-purity zinc electrodes. Impurities like iron, nickel, or cobalt can act as catalysts for the hydrogen evolution reaction.
-
Electrolyte Additives: Certain additives can increase the overpotential for hydrogen evolution on the zinc surface.
-
Workflow for Diagnosing Zinc Anode Issues
Caption: Troubleshooting workflow for zinc anode degradation.
Troubleshooting Guide: Bromine Cathode Corrosion
The high electrochemical potential and reactivity of bromine present a significant challenge for the stability of the positive electrode, which is typically a high-surface-area carbon material like graphite felt.
Issue: Carbon Electrode Degradation
-
Causality: During charging, bromide ions (Br⁻) are oxidized to elemental bromine (Br₂), which can further react with bromide to form polybromide ions (e.g., Br₃⁻). These species are highly oxidizing and can chemically attack the carbon electrode, leading to surface pitting, loss of material, and a decrease in both electronic conductivity and active sites for the bromine reaction.[1][6][8] This degradation is a key factor in long-term performance fade.
-
Diagnostic Protocol:
-
Visual and Microscopic Inspection: After extensive cycling, rinse the cathode material thoroughly with a solution of sodium thiosulfate to neutralize any residual bromine, followed by deionized water. Visually inspect for thinning or brittleness. Use Scanning Electron Microscopy (SEM) to examine the carbon fiber surfaces for pitting, fracturing, or other morphological changes compared to a pristine electrode.
-
Electrochemical Surface Area (ECSA) Measurement: Use cyclic voltammetry (CV) to measure the double-layer capacitance of the electrode before and after cycling. A significant decrease in capacitance suggests a loss of active surface area due to corrosion.
-
Four-Point Probe Measurement: Measure the through-plane electronic conductivity of the carbon felt before and after cycling. An increase in resistance indicates degradation of the conductive carbon matrix.
-
-
Mitigation Strategies:
-
Bromine Complexing Agents (BCAs): This is the most critical strategy. Add quaternary ammonium salts (e.g., N-methyl-N-ethylmorpholinium bromide, MEMBr) to the electrolyte.[11] These agents react with bromine to form a dense, oily polybromide phase, which significantly reduces the concentration and activity of free, corrosive bromine in the aqueous electrolyte.[6][12]
-
Protective Coatings: Apply a thin, conductive, and corrosion-resistant coating to the carbon fibers. Metal oxides like TiO₂ or SnO₂ have been investigated for this purpose.[9] Nitrogen-doping of the carbon material can also enhance its stability and catalytic activity.[13]
-
Material Selection: While most cathodes are carbon-based, exploring alternative conductive and corrosion-resistant materials, such as certain conductive polymers or surface-modified carbons, can be a long-term research direction.
-
Table 1: Common Bromine Complexing Agents (BCAs)
| Complexing Agent | Acronym | Key Characteristics |
| N-methyl-N-ethylmorpholinium bromide | MEMBr | Widely used, forms a stable polybromide complex, reduces bromine vapor pressure.[11] |
| N-methyl-N-propylmorpholinium bromide | MPM-Br | An alternative to MEMBr, shown to potentially offer lower resistance and higher energy efficiency.[11] |
| Tetrapropylammonium bromide | TPABr | Effective in suppressing bromine crossover, particularly in static (non-flow) cell designs.[4] |
| 1-Ethyl-1-methylpyrrolidinium bromide | - | An ionic liquid additive used as a bromine sequestration agent to minimize self-discharge.[12] |
Diagram of Bromine Corrosion and Mitigation
Caption: Mechanism of cathode corrosion and its mitigation using a Bromine Complexing Agent (BCA).
References
-
ResearchGate. (n.d.). Zinc–Bromine Batteries: Challenges, Prospective Solutions, and Future. Retrieved from [Link][1]
-
News about Energy Storage, Batteries, Climate Change and the Environment. (2025). Scavenging Corrosion from Zn-Br Batteries. Retrieved from [Link][8]
-
PubMed. (2023). Zinc-Bromine Batteries: Challenges, Prospective Solutions, and Future. Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2023). Scientific issues of zinc‐bromine flow batteries and mitigation strategies. Retrieved from [Link][3]
-
ResearchGate. (2019). Metal Oxide Coatings on Carbon Electrodes with Large Mesopores for Deeply Charged Zinc Bromine Redox Flow Batteries. Retrieved from [Link][9]
-
GIST Repository. (n.d.). Enhancing Zinc-Bromine Battery Durability with Biphasic Electrolytes. Retrieved from [Link][4]
-
Sandia National Laboratories. (n.d.). ZINC/BROMINE BATTERIES. Retrieved from [Link][6]
-
National Institutes of Health (NIH). (n.d.). Zinc–Bromine Rechargeable Batteries: From Device Configuration, Electrochemistry, Material to Performance Evaluation. Retrieved from [Link][5]
-
Frontiers. (2020). Inhibition of Zinc Dendrites in Zinc-Based Flow Batteries. Retrieved from [Link][7]
-
Google Patents. (n.d.). Functional composite membrane for zinc-bromine flow battery, and preparation and application thereof. Retrieved from [14]
-
Phys.org. (2024). Electrode material improves flowless zinc-bromine batteries. Retrieved from [Link][13]
-
ResearchGate. (n.d.). The Influence of Ionic Liquid Additives on Zinc Half-Cell Electrochemical Performance in Zinc/Bromine Flow Batteries. Retrieved from [Link][12]
-
Frontiers. (2020). Strategies to Enhance Corrosion Resistance of Zn Electrodes for Next Generation Batteries. Retrieved from [Link][10]
-
PubMed. (2023). Scientific issues of zinc-bromine flow batteries and mitigation strategies. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Study on Durability and Stability of an Aqueous Electrolyte Solution for this compound Hybrid Flow Batteries. Retrieved from [Link][16]
-
ResearchGate. (n.d.). The Zinc/Bromine Flow Battery: Materials Challenges and Practical Solutions for Technology Advancement. Retrieved from [Link][17]
-
Semantic Scholar. (2025). Protective Coating for Zinc Electrodes of Zinc–Air Battery in a Neutral Electrolyte. Retrieved from [Link][18]
-
YouTube. (2024). Reducing the self-discharge of Zinc Bromine Battery TEST. Retrieved from [Link][19]
-
PubMed Central. (2021). Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent. Retrieved from [Link][11]
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- 4. GIST Scholar: Enhancing Zinc-Bromine Battery Durability with Biphasic Electrolytes [scholar.gist.ac.kr]
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- 8. blog.upsbatterycenter.com [blog.upsbatterycenter.com]
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- 10. Frontiers | Strategies to Enhance Corrosion Resistance of Zn Electrodes for Next Generation Batteries [frontiersin.org]
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- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Complexing Agents in Zinc Bromide Battery Electrolytes
This technical support center is designed for researchers, scientists, and professionals in drug development who are actively engaged in the optimization of complexing agents for zinc bromide (Zn-Br) battery electrolytes. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide actionable solutions to common experimental challenges, grounded in scientific principles and field-proven insights.
Introduction: The Critical Role of Complexing Agents
This compound flow batteries are a promising energy storage technology, but their performance is intrinsically linked to the effective management of bromine (Br₂) generated during the charging process.[1][2] Free bromine is highly corrosive and can migrate across the separator to the zinc anode, causing self-discharge and reducing the battery's efficiency.[2][3] Bromine Complexing Agents (BCAs) are essential additives that sequester aqueous bromine into a distinct polybromide phase, mitigating these detrimental effects.[1][2] The optimization of these agents is therefore a critical step in developing high-performance and long-lasting this compound batteries.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of complexing agents used in this compound batteries?
A1: The most extensively studied and commercially used complexing agents are quaternary ammonium bromides.[1][2][4] These include:
-
Morpholinium-based: Such as N-ethyl-N-methylmorpholinium bromide (MEM-Br).[1][4]
-
Pyrrolidinium-based: Such as N-ethyl-N-methylpyrrolidinium bromide (MEP-Br).[1][4]
-
Imidazolium-based, Piperidinium-based, and Pyridinium-based compounds are also being actively researched.[1]
Q2: What is the typical concentration ratio of complexing agent to this compound in the electrolyte?
A2: A common molar concentration ratio is approximately 1:3 between the complexing agent and this compound.[1][2] For instance, a 3 M concentration of ZnBr₂ would typically require about a 1 M concentration of the BCA.[1][2]
Q3: How do complexing agents impact zinc deposition?
A3: Complexing agents can significantly influence the morphology of zinc deposition on the anode. The cations of the complexing agent can create an electrostatic shield around the zinc dendrites during charging, promoting more uniform and compact zinc plating and suppressing uncontrolled dendrite growth.[5]
Q4: Can the choice of complexing agent affect the coulombic and energy efficiency?
A4: Absolutely. The chemical structure and properties of the complexing agent directly affect the battery's overall performance.[1] A complexing agent with a stronger binding affinity for bromine can reduce the concentration of free bromine in the aqueous phase, leading to less zinc corrosion and a significant increase in coulombic efficiency.[6] For example, studies have shown that replacing MEM-Br with MPM-Br (N-methyl-N-propylmorpholinium bromide) can lead to higher and more stable coulombic efficiency.[1]
Troubleshooting Guide
Issue 1: Rapid Capacity Fade and Low Coulombic Efficiency
Rapid capacity fade and low coulombic efficiency are often interconnected and typically point to issues with bromine crossover and subsequent self-discharge.
Symptoms:
-
A significant drop in discharge capacity within the first 50-100 cycles.
-
Coulombic efficiency consistently below 90%.
-
Visible discoloration of the anolyte (negative electrolyte), suggesting bromine contamination.
Possible Causes & Solutions:
-
Inadequate Complexing Agent Concentration:
-
Explanation: An insufficient amount of BCA will not be able to sequester all the bromine generated during charging, leading to an increased concentration of free bromine that can cross over to the anode.
-
Troubleshooting Steps:
-
Verify the molar ratio of BCA to ZnBr₂ in your electrolyte. A 1:3 ratio is a good starting point.[1][2]
-
Incrementally increase the BCA concentration and monitor the impact on coulombic efficiency over several cycles.
-
Be aware that excessively high concentrations of some BCAs can increase electrolyte viscosity and decrease ionic conductivity, negatively impacting voltaic efficiency.
-
-
-
Poor Bromine Complexation Strength:
-
Explanation: The chemical structure of the BCA dictates its ability to bind with bromine. A weaker-binding agent will leave a higher concentration of free bromine in the aqueous phase.[6]
-
Troubleshooting Steps:
-
Consider switching to a complexing agent with a higher bromine affinity. For example, BCAs with longer alkyl chains may exhibit stronger complexation.
-
Review literature comparing the performance of different classes of BCAs (e.g., morpholinium vs. pyrrolidinium vs. imidazolium-based) to select a more effective agent for your operating conditions.[1]
-
-
-
Complexing Agent Degradation:
-
Explanation: Some complexing agents may not be chemically stable over prolonged cycling, leading to a decrease in their effectiveness at sequestering bromine.
-
Troubleshooting Steps:
-
Perform post-mortem analysis of the electrolyte using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to identify any degradation products of the complexing agent.
-
If degradation is confirmed, select a more chemically robust BCA.
-
-
Issue 2: Zinc Dendrite Formation and Short Circuits
Zinc dendrites are needle-like structures that can grow on the anode during charging. If they grow long enough to penetrate the separator, they can cause an internal short circuit, leading to battery failure.[7]
Symptoms:
-
Sudden drop in cell voltage to near zero during charging.
-
Visible dendrites on the zinc anode during post-mortem analysis.
-
Fluctuations and instability in the charging voltage profile.
Possible Causes & Solutions:
-
Non-optimal Complexing Agent:
-
Explanation: The cations of the complexing agent play a role in regulating zinc deposition. An inappropriate BCA may not provide a sufficient electrostatic shielding effect to prevent dendritic growth.[5]
-
Troubleshooting Steps:
-
-
Incorrect Electrolyte pH:
-
Explanation: The pH of the electrolyte significantly impacts zinc deposition. A pH that is too high can lead to the formation of zinc hydroxide/oxide passivation layers, while a very low pH can cause excessive hydrogen evolution, both of which can promote non-uniform deposition and dendrite growth.[8][9] The optimal pH is typically in the weakly acidic range.[10]
-
Troubleshooting Steps:
-
Measure the pH of your electrolyte before and after cycling.
-
Adjust the initial pH of the electrolyte to the optimal range (typically between 2 and 4) using acids like HBr or bases like ZnO.
-
Consider adding buffering agents to maintain a stable pH throughout cycling.
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in this compound battery electrolyte optimization.
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-N-methylmorpholinium bromide (MEM-Br)
This protocol is based on the Menshutkin reaction.
Materials:
-
N-methylmorpholine
-
Bromoethane
-
Acetonitrile (ACN) as solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylmorpholine and bromoethane in acetonitrile.
-
Stir the mixture at 65 °C for 48 hours.[4]
-
A yellow solid should precipitate out of the solution.
-
Filter the solid product and wash with a suitable solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of N-ethyl-N-methylpyrrolidinium bromide (MEP-Br)
Materials:
-
N-methylpyrrolidine
-
Bromoethane
-
Acetonitrile (ACN) as solvent
Procedure:
-
Dissolve N-methylpyrrolidine and bromoethane in acetonitrile in a sealed vessel.
-
Stir the solution at room temperature for 24 hours.[4]
-
The product will precipitate from the solution.
-
Filter the precipitate and wash thoroughly with a non-polar solvent.
-
Dry the final product under vacuum. Note that MEP-Br is known to be hygroscopic.[4]
Protocol 3: Standard Electrochemical Evaluation of Electrolytes
1. Electrolyte Preparation:
- Dissolve ZnBr₂ in deionized water to the desired concentration (e.g., 2 M).
- Add the complexing agent to the desired concentration (e.g., 1 M).
- Stir the solution until all components are fully dissolved.
- Measure and adjust the pH if necessary.
2. Cell Assembly:
- Use a standard laboratory-scale flow cell or a static cell configuration.
- Ensure proper placement of electrodes (e.g., carbon felt), separator (e.g., microporous membrane), and current collectors.
- Leak-proof sealing is critical for accurate and safe testing.
3. Electrochemical Testing:
- Cyclic Voltammetry (CV):
- Use a three-electrode setup with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
- Scan the potential within the operating window of the zinc and bromine redox reactions to evaluate the electrochemical activity and reversibility.
- Galvanostatic Cycling:
- Charge and discharge the battery at a constant current density (e.g., 20-40 mA/cm²).
- Monitor the voltage profile over multiple cycles to determine the charge-discharge capacity, coulombic efficiency, and energy efficiency.
- Electrochemical Impedance Spectroscopy (EIS):
- Perform EIS at different states of charge to analyze the internal resistance, charge transfer resistance, and other impedance characteristics of the battery. This can provide insights into the kinetics of the electrode reactions and the ionic conductivity of the electrolyte.
Protocol 4: Post-Mortem Analysis
Objective: To investigate the degradation mechanisms of the battery components after cycling.
Procedure:
-
Carefully disassemble the cell in a well-ventilated area, preferably a fume hood, due to the presence of bromine.
-
Electrode Analysis:
-
Gently rinse the electrodes with deionized water to remove residual electrolyte.
-
Dry the electrodes under vacuum.
-
Analyze the surface morphology of the zinc anode for dendrites using Scanning Electron Microscopy (SEM).
-
Use Energy-Dispersive X-ray Spectroscopy (EDX) to map the elemental distribution on the electrode surfaces.
-
-
Electrolyte Analysis:
-
Collect the electrolyte from both the anolyte and catholyte reservoirs.
-
Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the concentration of zinc and other metal ions.
-
Employ Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products of the complexing agent.[11]
-
Data Presentation: Comparison of Complexing Agents
| Complexing Agent | Typical Concentration | Coulombic Efficiency (%) | Energy Efficiency (%) | Key Advantages | Key Disadvantages |
| MEM-Br | 1 M in 2 M ZnBr₂ | ~85-90 | ~70-75 | Well-studied, commercially available. | Synthesis can be complex; may show lower efficiency compared to newer agents.[1][4] |
| MPM-Br | 1 M in 2 M ZnBr₂ | >90 | >75 | Higher and more stable coulombic and energy efficiency than MEM-Br.[1] | Less commercially available than MEM-Br. |
| MEP-Br | 0.5 M in 2 M ZnBr₂ | Variable, can be improved with stronger binding | Dependent on conditions | Commercially used, simple synthesis.[4] | Weaker bromine binding compared to some alternatives; highly hygroscopic.[4][6] |
| 3-MBPy | 0.5 M in 2 M ZnBr₂ | Significantly higher than MEP-Br | Improved over MEP-Br | Stronger bromine binding, leading to reduced zinc corrosion and higher CE.[6] | Newer agent, less long-term cycling data available. |
Mechanistic Insights
Mechanism of Bromine Sequestration
The primary function of a complexing agent is to react with the bromine (Br₂) and bromide (Br⁻) ions in the catholyte to form polybromide complexes (e.g., Br₃⁻, Br₅⁻). These polybromide ions then associate with the cation of the complexing agent (Q⁺) to form an oily, phase-separated liquid that is immiscible with the aqueous electrolyte.[1][2] This process effectively lowers the activity and vapor pressure of free bromine, reducing its crossover to the anode.
Caption: Mechanism of bromine sequestration by a complexing agent in a this compound battery.
References
-
Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries. (2023). Materials. [Link]
-
Lab Characterization and Post-Mortem Analysis. Fraunhofer Institute for Solar Energy Systems ISE. [Link]
-
NB/T 42146-2018: Zinc bromine flow battery Test methods of electrode, membrane and electrolyte. (2018). National Energy Administration of the People's Republic of China. [Link]
-
Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent. (2021). International Journal of Molecular Sciences. [Link]
-
Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent. (2021). Semantic Scholar. [Link]
-
Improved coulombic efficiency of single-flow, multiphase flow batteries via the use of strong-binding complexing agents. (2024). RSC Publishing. [Link]
-
Alleviation of Dendrite Formation on Zinc Anodes via Electrolyte Additives. (2019). ResearchGate. [Link]
-
Role Of pH Buffering In Long-Term Stability Of Aqueous Zinc Ion Batteries. (2025). Patsnap Eureka. [Link]
-
Battery Post-Mortem Analysis. Intertek. [Link]
-
Improved coulombic efficiency of single-flow, multiphase flow batteries via the use of strong-binding complexing agents. (2024). Energy Advances (RSC Publishing). [Link]
-
The Influence of Novel Bromine Sequestration Agents on Zinc/Bromine Flow Battery Performance. (2016). ResearchGate. [Link]
-
Post-mortem electrolyte analysis. E-Lyte. [Link]
-
Dendritic Zinc Growth in Acid Electrolyte: Effect of the pH. (2011). ResearchGate. [Link]
-
Electrolyte Additive Strategies for Suppression of Zinc Dendrites in Aqueous Zinc-Ion Batteries. (2022). MDPI. [Link]
-
FLOWING ELECTROLYTE BATTERIES. TEST METHODS AND RESULTS. (1984). ElectronicsAndBooks. [Link]
-
Scientific issues of zinc‐bromine flow batteries and mitigation strategies. (2023). PMC - NIH. [Link]
-
Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries. (2023). Helvia Principal. [Link]
- Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells. (2015).
-
Effect of a bromine complex agent on electrochemical performances of zinc electrodeposition and electrodissolution in Zinc-Bromide flow battery. (2019). ResearchGate. [Link]
-
Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. PrepChem.com. [Link]
-
Chemical Speciation of Zinc-Halide Complexes in Zinc/Bromine Flow Battery Electrolytes. (2022). IOPscience. [Link]
-
A Long-Life Zinc-Bromine Single-Flow Battery Utilizing Trimethylsulfoxonium Bromide as Complexing Agent. (2025). PubMed. [Link]
-
The postmortem analysis of the Zn anodes cycled in different... (2023). ResearchGate. [Link]
-
Zinc Bromine Batteries: Initial thoughts about a practical battery. (2020). Chemisting. [Link]
-
Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries. (2023). MDPI. [Link]
-
Post-mortem analysis of the Zn electrodes after Zn plating/stripping... (2022). ResearchGate. [Link]
-
Recent advances in bromine complexing agents for zinc–bromine redox flow batteries. (2023). Helvia Principal. [Link]
-
Effects of pH Value of the Electrolyte and Glycine Additive on Formation and Properties of Electrodeposited Zn-Fe Coatings. (2014). PMC - NIH. [Link]
-
A Zinc–Bromine Battery with Deep Eutectic Electrolytes. (2022). ResearchGate. [Link]
-
Performance Testing of Zinc-Bromine Flow Batteries for Remote Telecom Sites. (2012). Sandia National Laboratories. [Link]
-
ZINC/BROMINE BATTERIES. Sandia National Laboratories. [Link]
-
Zinc–Bromine Rechargeable Batteries: From Device Configuration, Electrochemistry, Material to Performance Evaluation. (2023). PMC - NIH. [Link]
-
Zinc-Bromine Rechargeable Batteries: From Device Configuration, Electrochemistry, Material to Performance Evaluation. (2023). ResearchGate. [Link]
-
Understanding and Mitigating Capacity Fade in Aqueous Organic Redox Flow Batteries. (2018). ResearchGate. [Link]
-
Evaluation of N-ethyl-N-methyl-morpholinium bromide and N-ethyl-N-methyl-pyrrolidinium bromide as bromine complexing agents in vanadium bromide redox flow batteries. (2019). ResearchGate. [Link]
-
Understanding capacity fade in organic redox-flow batteries by combining spectroscopy with statistical inference techniques. (2021). NIH. [Link]
-
Zinc–Bromine Redox Flow Battery. (2020). COMSOL. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Improved coulombic efficiency of single-flow, multiphase flow batteries via the use of strong-binding complexing agents - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00293D [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Lab Characterization and Post-Mortem Analysis - Fraunhofer ISE [ise.fraunhofer.de]
Validation & Comparative
A Comparative Guide to Zinc Bromide and Zinc Chloride as Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc chloride (ZnCl₂) and zinc bromide (ZnBr₂) are two of the most versatile and economically significant Lewis acids in a chemist's toolkit.[1][2] While often used interchangeably, their catalytic performance can differ significantly depending on the specific chemical transformation. This guide provides an in-depth comparative analysis of their Lewis acidity, grounded in theoretical principles and substantiated by experimental data.
From a theoretical standpoint based on the electronegativity of the halide, zinc chloride is predicted to be the stronger Lewis acid .[3] However, this intrinsic acidity does not always translate to superior catalytic activity. Experimental evidence from several key organic reactions reveals a more nuanced reality. For instance, in certain coupling and cyclization reactions, This compound demonstrates markedly superior performance, affording higher yields where zinc chloride is ineffective .[4] Conversely, in other transformations like the hydroboration of nitriles, both show activity, but are outperformed by more complex zinc catalysts.[5]
This guide will dissect these differences, presenting quantitative data where available, and provide detailed experimental protocols for researchers to quantitatively assess Lewis acidity and compare catalytic efficacy in their own laboratories. Ultimately, the choice between ZnBr₂ and ZnCl₂ is not merely a substitution of one halide for another but a strategic decision that can profoundly impact reaction efficiency, yield, and selectivity.
Introduction: The Role of Zinc Halides in Lewis Acid Catalysis
A Lewis acid is defined as any species that can accept a pair of electrons, and in doing so, can activate a substrate towards a chemical reaction.[6] The zinc(II) ion (Zn²⁺), with its d¹⁰ electronic configuration, possesses empty 4s and 4p orbitals that are readily available to accept electron density from a Lewis base (e.g., a carbonyl oxygen or a halide).[6] This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack. This fundamental property makes zinc halides like ZnCl₂ and ZnBr₂ effective catalysts for a vast array of organic reactions, including Friedel-Crafts acylations, aldol reactions, and the synthesis of heterocyclic compounds.[1][4][7]
Theoretical and Quantitative Assessment of Lewis Acidity
Theoretical Principles: Halide Electronegativity and HSAB Theory
The primary theoretical differentiator between ZnCl₂ and ZnBr₂ is the nature of the halide ion.
-
Electronegativity: Chlorine is more electronegative than bromine. Consequently, the chloride ions in ZnCl₂ are expected to withdraw more electron density from the central zinc atom than the bromide ions in ZnBr₂.[3] This would render the zinc center in ZnCl₂ more electron-deficient, or "harder," and thus a stronger Lewis acid.[3]
-
Hard and Soft Acids and Bases (HSAB): The Zn²⁺ ion is considered a borderline Lewis acid. According to HSAB theory, it will interact effectively with both hard and borderline bases. The choice of halide can subtly tune this character, influencing its interaction with different substrates.
Quantitative Measurement: The Gutmann-Beckett Method
To move beyond theoretical prediction, the Lewis acidity of a compound can be quantified experimentally using the Gutmann-Beckett method.[8] This technique employs triethylphosphine oxide (Et₃PO) as a Lewis base probe and measures the downfield shift of the phosphorus signal in ³¹P NMR spectroscopy upon coordination with a Lewis acid.[7][9] The magnitude of this shift (Δδ) is used to calculate an Acceptor Number (AN) , a direct measure of Lewis acid strength. A higher AN signifies a stronger Lewis acid.[8]
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
-
δₛₐₘₚₗₑ: The ³¹P NMR chemical shift of Et₃PO complexed with the Lewis acid.
-
41.0 ppm: The reference chemical shift of Et₃PO in the non-coordinating solvent, hexane.[7]
While specific, directly comparable AN values for anhydrous ZnCl₂ and ZnBr₂ under identical conditions are not readily found in the literature, the protocol provided in this guide (Section 4.1) allows any laboratory to perform this critical measurement.[7] For context, the table below lists the AN for several common Lewis acids.
Table 1: Gutmann-Beckett Acceptor Numbers for Selected Lewis Acids
| Lewis Acid | Acceptor Number (AN) |
|---|---|
| Hexane | 0 |
| TiCl₄ | 70 |
| B(C₆F₅)₃ | 82 |
| AlCl₃ | 87 |
| BF₃ | 89 |
| SbCl₅ | 100 |
Data sourced from BenchChem.[7]
Based on catalytic activity, both ZnCl₂ and ZnBr₂ are considered moderately strong Lewis acids, likely with AN values below those of aluminum chloride and boron trihalides.[7]
Performance in Key Organic Reactions: Experimental Evidence
The true measure of a catalyst's utility lies in its performance. The following sections compare ZnBr₂ and ZnCl₂ in several classes of organic reactions, summarizing experimental data that highlights their distinct catalytic behaviors.
Cross-Dehydrogenative Coupling
In a study on the synthesis of propargyl amines via cross-dehydrogenative coupling, ZnBr₂ was found to be a uniquely effective catalyst in combination with a manganese oxide-based octahedral molecular sieve (OMS-2).
Table 2: Comparison of Zinc Halides in Cross-Dehydrogenative Coupling
| Catalyst | Reaction | Yield | Reference |
|---|---|---|---|
| ZnBr₂ | Coupling of terminal alkynes and tertiary amines | High | ChemicalBook[4] |
| ZnCl₂ | Coupling of terminal alkynes and tertiary amines | Unsatisfactory | ChemicalBook[4] |
| ZnF₂ | Coupling of terminal alkynes and tertiary amines | Unsatisfactory | ChemicalBook[4] |
| ZnI₂ | Coupling of terminal alkynes and tertiary amines | Unsatisfactory | ChemicalBook[4] |
Insight: In this specific reaction, ZnBr₂ was essential for achieving a high yield, while other zinc halides, including ZnCl₂, failed to provide satisfactory results.[4] This points to a specific role for the bromide ion, potentially in the catalytic cycle, that cannot be replicated by chloride.
Regioselective Annulation
In a methodology developed for the regioselective annulation of unsymmetrical 1,2-diarylmethinedipivalates, various Lewis and Brønsted acids were screened. Once again, ZnBr₂ emerged as the superior catalyst.
Table 3: Catalyst Screening for Regioselective Annulation
| Catalyst (20 mol%) | Solvent | Yield | Reference |
|---|---|---|---|
| ZnBr₂ | DCM | 93% | ChemicalBook[4] |
| Various other Lewis/Brønsted acids | DCM | < 93% | ChemicalBook[4] |
Insight: The study reported that the maximum yield of 93% was achieved using ZnBr₂.[4] This highlights its superior efficacy in promoting the key carbocation-mediated intramolecular cyclization step in this transformation.
Cycloaddition of CO₂ to Epoxides
The synthesis of cyclic carbonates from CO₂ and epoxides is a crucial industrial process. Studies comparing zinc halides have shown a clear trend in catalytic activity, often linked to the nucleophilicity of the halide.
Table 4: Relative Activity of Zinc Halides in CO₂ Cycloaddition
| Catalyst System | Activity Order | Reference |
|---|---|---|
| Zinc Halides + Methylimidazole | ZnI₂ ≈ ZnBr₂ > ZnCl₂ | ResearchGate[10] |
| ZnBr₂/DMF | High activity and selectivity | ResearchGate[11] |
Insight: The catalytic activity follows the order ZnI₂ ≈ ZnBr₂ > ZnCl₂.[10] This is attributed to the nucleophilicity of the halide ligand, which is believed to play a key role in the ring-opening of the epoxide, a crucial step in the mechanism. The bromide ion is a better nucleophile than the chloride ion, leading to enhanced catalytic activity for ZnBr₂ over ZnCl₂ in this context.[10][11]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, and both ZnCl₂ and ZnBr₂ are known to catalyze this reaction.[12] While strong Lewis acids like AlCl₃ must be used in stoichiometric amounts, milder catalysts like zinc salts can often be used in catalytic quantities, especially with activated aromatic rings.[12]
Table 5: Application of Zinc Halides in Friedel-Crafts Acylation
| Catalyst | Substrates | Conditions | Efficacy | References |
|---|---|---|---|---|
| ZnCl₂ | Phenols, Aromatic compounds | Acetic acid, POCl₃, Microwave | Efficient catalyst, gives good to excellent yields. | ResearchGate[13], IJSRP[14] |
| [CholineCl][ZnCl₂]₃ | Aromatic compounds, Indoles | Microwave, Solvent-free | Green and efficient, high yields, reusable. | RSC Publishing[15] |
| ZnBr₂ | General | Toluene | Mentioned as a catalyst for ene-reactions, Diels-Alder, and Friedel-Crafts. | Google Patents[16] |
Insight: Zinc chloride is a well-established and effective catalyst for Friedel-Crafts acylation, often used in various formulations to improve efficiency and green credentials.[13][14][15] While ZnBr₂ is also cited as a catalyst for these reactions, direct, side-by-side quantitative comparisons in the literature are scarce. This suggests that for standard acylations, ZnCl₂ is often the default choice due to its proven efficacy and lower cost.[2] The choice may depend on the specific substrates and the need to avoid the higher reactivity and side reactions associated with stronger Lewis acids like AlCl₃.[17]
Experimental Protocols
To empower researchers to make data-driven decisions, this section provides detailed, self-validating protocols for both quantifying Lewis acidity and comparing catalytic performance.
Protocol: Quantitative Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol allows for the direct comparison of the Acceptor Numbers of ZnBr₂ and ZnCl₂.
Objective: To quantitatively measure and compare the Lewis acid strength of anhydrous ZnCl₂ and ZnBr₂.
Materials & Equipment:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous this compound (ZnBr₂)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂)
-
Anhydrous hexane
-
NMR tubes, volumetric flasks, and pipettes
-
NMR spectrometer with a phosphorus probe
-
Inert atmosphere glovebox or Schleck line (Critical due to the hygroscopic nature of zinc halides)
Workflow Diagram:
Caption: Workflow for Gutmann-Beckett Acceptor Number determination.
Procedure:
-
Preparation (Inert Atmosphere): All steps must be performed under an inert atmosphere (e.g., in a glovebox) using oven-dried glassware to prevent moisture contamination.
-
Reference Solution: Prepare a 0.01 M solution of Et₃PO in anhydrous hexane.
-
Lewis Acid Solutions: Prepare separate 0.1 M solutions of anhydrous ZnCl₂ and anhydrous ZnBr₂ in CD₂Cl₂.
-
Probe Stock Solution: Prepare a 0.1 M stock solution of Et₃PO in CD₂Cl₂.
-
Sample Preparation:
-
Sample A (ZnCl₂): In an NMR tube, mix equal volumes of the 0.1 M ZnCl₂ solution and the 0.1 M Et₃PO stock solution.
-
Sample B (ZnBr₂): In a separate NMR tube, mix equal volumes of the 0.1 M ZnBr₂ solution and the 0.1 M Et₃PO stock solution.
-
-
NMR Data Acquisition:
-
Acquire the ³¹P NMR spectrum for the reference solution. Record the chemical shift (δ_ref), which should be ~41.0 ppm.
-
Acquire the ³¹P NMR spectra for Sample A (δ_sample_ZnCl₂) and Sample B (δ_sample_ZnBr₂).
-
-
Calculation:
-
Calculate the Acceptor Number for each Lewis acid using the formula: AN = 2.21 × (δ_sample - 41.0) .
-
Compare the AN values. The Lewis acid with the higher AN is quantitatively stronger.
-
Protocol: Comparative Catalysis in a Friedel-Crafts Acylation
This protocol provides a framework for the direct comparison of catalytic activity in a representative reaction.
Objective: To compare the catalytic efficiency of ZnCl₂ and ZnBr₂ in the acylation of anisole with acetic anhydride.
Reaction: Anisole + Acetic Anhydride --(Catalyst)--> 4-Methoxyacetophenone
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous ZnCl₂
-
Anhydrous ZnBr₂
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard work-up and purification reagents (e.g., NaHCO₃ solution, brine, MgSO₄)
-
Equipment for parallel reactions (e.g., multi-well reaction block or multiple round-bottom flasks with stir bars)
-
Analytical equipment (GC-MS or ¹H NMR for yield determination)
Procedure:
-
Reaction Setup: Set up three identical reaction vessels (A, B, and C) under an inert atmosphere.
-
Reagent Addition:
-
To each vessel, add anisole (e.g., 1.0 mmol) and the anhydrous solvent (e.g., 5 mL).
-
To vessel A (ZnCl₂) , add anhydrous ZnCl₂ (e.g., 0.1 mmol, 10 mol%).
-
To vessel B (ZnBr₂) , add anhydrous ZnBr₂ (e.g., 0.1 mmol, 10 mol%).
-
Vessel C (Control) receives no catalyst.
-
-
Initiation: Add acetic anhydride (e.g., 1.2 mmol) to each vessel simultaneously.
-
Reaction Monitoring: Stir all reactions at a constant temperature (e.g., room temperature or 40°C). Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 1h, 2h, 4h, 24h) and analyzing them by TLC or GC.
-
Work-up: Once the reactions are deemed complete (or after a set time), quench each reaction by carefully adding saturated NaHCO₃ solution. Extract the aqueous layer with the solvent, combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of 4-methoxyacetophenone for each reaction using an internal standard via GC-MS or ¹H NMR.
-
Comparison: Compare the reaction rates and final yields for reactions A, B, and C to determine the relative catalytic efficiency of ZnCl₂ and ZnBr₂.
Discussion and Mechanistic Insights
The experimental data reveals that while ZnCl₂ may be the stronger Lewis acid in theory, ZnBr₂ often proves to be the more effective catalyst in practice. This discrepancy highlights that raw Lewis acidity is not the only factor governing catalytic outcomes.
The Role of the Halide Anion: The halide counter-ion is not merely a spectator. It can actively participate in the reaction mechanism. In the cycloaddition of CO₂, for example, the superior nucleophilicity of the bromide anion is critical for the initial ring-opening of the epoxide, accelerating the catalytic cycle.[10] This suggests a cooperative effect between the Lewis acidic zinc center and the nucleophilic halide.
Sources
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- 15. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Determining structure and Zn-specific Lewis acid-base descriptors for diorganozincs in non-coordinating solvents using X-ray spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sciencemadness Discussion Board - Friedel Crafts acylation - Powered by XMB 1.9.11 [sciencemadness.org]
A Researcher's Guide to Purity Validation of Synthesized Zinc Bromide: Titration vs. Instrumental Methods
For researchers and professionals in drug development, the purity of synthesized reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. Zinc bromide (ZnBr₂), a versatile Lewis acid catalyst and a component in various pharmaceutical and industrial applications, is no exception. Ensuring its stoichiometric integrity after synthesis is paramount. This guide provides an in-depth comparison of classical titration methods and modern instrumental techniques for the purity validation of this compound, offering field-proven insights to guide your choice of analytical methodology.
The Imperative of Purity in Synthesized this compound
The efficacy of this compound in organic synthesis, for instance, is highly dependent on its purity.[1][2] Contaminants can interfere with catalytic activity, lead to undesirable side reactions, and compromise the yield and purity of the final product. In pharmaceutical applications, even trace impurities can have significant toxicological implications.[3][4] Therefore, a robust analytical method to confirm the purity of synthesized this compound is a critical step in any research or development workflow.
Classical Approach: The Precision of Titrimetry
Titration, a cornerstone of analytical chemistry, offers a cost-effective and accurate method for determining the purity of this compound.[5][6] This approach involves two separate titrations to quantify the zinc and bromide ions independently.
Quantifying Zinc: Complexometric EDTA Titration
The determination of zinc content is classically achieved through complexometric titration with ethylenediaminetetraacetic acid (EDTA).[7] EDTA is a hexadentate ligand that forms a highly stable, water-soluble 1:1 complex with zinc ions.[8]
The Chemistry Behind the Method:
The titration reaction is as follows:
Zn²⁺ + EDTA⁴⁻ → [Zn(EDTA)]²⁻
The endpoint of the titration is typically detected using a metallochromic indicator, such as Eriochrome Black T (EBT). In solution, EBT complexes with zinc ions to form a wine-red complex. As EDTA is added, it sequesters the zinc ions. At the equivalence point, all the zinc has been complexed by the EDTA, freeing the EBT indicator, which reverts to its original blue color.[9] This distinct color change provides a sharp and easily identifiable endpoint. To ensure the stability of the Zn-EDTA complex and the proper functioning of the EBT indicator, the titration is performed in a solution buffered to approximately pH 10.[8][10]
Experimental Protocol: Complexometric Titration of Zinc
-
Preparation of Standard EDTA Solution (0.1 M): Accurately weigh approximately 37.2 g of disodium EDTA dihydrate and dissolve it in 1 L of deionized water. Standardize this solution against a primary standard zinc solution.
-
Sample Preparation: Accurately weigh approximately 2.25 g of the synthesized this compound, dissolve it in deionized water in a 100 mL volumetric flask, and dilute to the mark.
-
Titration Procedure: a. Pipette 10.00 mL of the this compound sample solution into a 250 mL Erlenmeyer flask. b. Add 90 mL of deionized water. c. Add 2 mL of an ammonia-ammonium chloride buffer solution (pH 10). d. Add a small amount of Eriochrome Black T indicator triturate (a mixture of the indicator with an inert salt like NaCl). The solution should turn a wine-red color. e. Titrate with the standardized 0.1 M EDTA solution until the color changes from wine-red to a distinct blue.
-
Calculation: Purity (% as Zn) = (V_EDTA × M_EDTA × Molar Mass_Zn) / (Mass_sample × 10)
Where:
-
V_EDTA = Volume of EDTA solution used (L)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
Molar Mass_Zn = Molar mass of zinc (65.38 g/mol )
-
Mass_sample = Initial mass of this compound sample (g)
-
Quantifying Bromide: Argentometric Titration
For the determination of the bromide content, argentometric titration is the method of choice.[11] This precipitation titration relies on the reaction of bromide ions with silver ions to form an insoluble precipitate of silver bromide.
The Chemistry Behind the Method:
The fundamental reaction is:
Ag⁺(aq) + Br⁻(aq) → AgBr(s)
Several methods can be used to determine the endpoint, with the Mohr method being a common choice for bromide.[5][12] In this method, a small amount of potassium chromate (K₂CrO₄) is added as an indicator. Silver ions react preferentially with bromide ions. Once all the bromide has precipitated, the excess silver ions react with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint.[5][12] This method requires a neutral to slightly alkaline pH (7-10) for accurate results.[5]
Experimental Protocol: Argentometric (Mohr) Titration of Bromide
-
Preparation of Standard Silver Nitrate Solution (0.1 M): Accurately weigh approximately 17.0 g of silver nitrate (AgNO₃) and dissolve it in 1 L of deionized water. Store in a dark bottle.
-
Sample Preparation: Use the same stock solution of synthesized this compound prepared for the zinc titration.
-
Titration Procedure: a. Pipette 10.00 mL of the this compound sample solution into a 250 mL Erlenmeyer flask. b. Add approximately 40 mL of deionized water. c. Add 1 mL of 5% w/v potassium chromate indicator solution. d. Titrate with the standardized 0.1 M AgNO₃ solution with constant swirling. The endpoint is reached when the first permanent reddish-brown precipitate of silver chromate appears.
-
Calculation: Purity (% as Br) = (V_AgNO₃ × M_AgNO₃ × Molar Mass_Br) / (Mass_sample × 10)
Where:
-
V_AgNO₃ = Volume of AgNO₃ solution used (L)
-
M_AgNO₃ = Molarity of AgNO₃ solution (mol/L)
-
Molar Mass_Br = Molar mass of bromine (79.904 g/mol )
-
Mass_sample = Initial mass of this compound sample (g)
-
Visualizing the Titration Workflow
Caption: Workflow for the titrimetric purity validation of this compound.
Instrumental Alternatives: Speed, Sensitivity, and Specificity
While titration methods are robust, they can be labor-intensive and may lack the sensitivity required for trace impurity analysis.[3] Modern instrumental techniques offer significant advantages in terms of speed, sensitivity, and the ability to perform multi-element analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Zinc Quantification
ICP-MS is a powerful technique for elemental analysis, capable of detecting metals at concentrations down to parts-per-trillion.[13] This method involves introducing the sample into a high-temperature argon plasma, which atomizes and ionizes the zinc atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification.[13]
Ion Chromatography (IC) for Bromide Quantification
Ion chromatography is an excellent alternative for the determination of bromide and other anions.[14] In this technique, the dissolved sample is injected into a chromatographic system where it passes through an ion-exchange column. The bromide ions are separated from other anions based on their affinity for the stationary phase. The separated ions are then detected, typically by conductivity.[15] IC offers the advantage of being able to quantify multiple anions in a single run.[14]
Comparative Analysis: Titration vs. Instrumental Methods
The choice between titration and instrumental methods depends on several factors, including the required sensitivity, sample throughput, available equipment, and cost.
| Parameter | Complexometric/Argentometric Titration | ICP-MS (for Zinc) / Ion Chromatography (for Bromide) |
| Principle | Volumetric analysis based on stoichiometry | Atomic/ionic properties and mass-to-charge ratio/ion exchange |
| Accuracy | High for macro-level quantification | Excellent, especially for trace analysis[16][17] |
| Precision | Good to excellent (RSD < 1%) | Excellent (RSD < 3%)[3][16][17] |
| Sensitivity | Lower (ppm to % range) | Very high (ppb to ppt range)[13][18] |
| Specificity | Good, but susceptible to interfering ions | Excellent, with minimal interferences[13] |
| Speed/Throughput | Slower, manual, single-sample analysis | Faster, automated, high-throughput capabilities |
| Cost (Initial) | Low | High |
| Cost (Per Sample) | Low | Moderate |
| Expertise Required | Basic analytical chemistry skills | Specialized training for operation and data interpretation |
Data sourced from: [3][13][16][17][18]
Making an Informed Decision: A Logic-Based Approach
The selection of an appropriate analytical method is a critical decision that should be based on a clear understanding of the experimental requirements.
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- 12. titrations.info [titrations.info]
- 13. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
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- 15. chromatographytoday.com [chromatographytoday.com]
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- 17. researchgate.net [researchgate.net]
- 18. Purity analysis for room-temperature semiconductor radiation detection material, CsPbBr3, using ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
A Comparative Performance Analysis of Zinc-Bromide and Vanadium Redox Flow Batteries: An In-depth Technical Guide
For Researchers, Scientists, and Energy Storage Professionals
In the rapidly evolving landscape of grid-scale energy storage, redox flow batteries (RFBs) have emerged as a compelling technology due to their unique ability to decouple energy and power capacity. This design flexibility, coupled with long cycle life and inherent safety, positions them as a strong candidate for stabilizing intermittent renewable energy sources. Among the various RFB chemistries, the Zinc-Bromide Flow Battery (ZBFB) and the Vanadium Redox Flow Battery (VRFB) are two of the most developed and commercially recognized systems.[1]
This guide provides a comprehensive, in-depth comparison of the performance characteristics of ZBFBs and VRFBs, grounded in scientific principles and supported by experimental data. As senior application scientists, our goal is to offer a nuanced understanding of the strengths and weaknesses of each technology, enabling informed decisions for research and development, and application-specific deployment.
Fundamental Principles of Operation
Redox flow batteries store energy in liquid electrolytes, which are circulated through an electrochemical cell where oxidation and reduction reactions occur. The key difference between various RFB chemistries lies in the specific redox couples employed.
Zinc-Bromide Flow Battery (ZBFB): A Hybrid System
The ZBFB is technically a hybrid flow battery because one of the active materials, zinc, is plated as a solid on the negative electrode during charging.[2] The electrolyte is an aqueous solution of zinc bromide.
-
Negative Electrode (Anode during discharge): During charging, zinc ions (Zn²⁺) in the electrolyte are reduced and deposited as metallic zinc on the electrode surface. During discharge, the metallic zinc is oxidized back to Zn²⁺.
-
Charge: Zn²⁺(aq) + 2e⁻ → Zn(s)
-
Discharge: Zn(s) → Zn²⁺(aq) + 2e⁻
-
-
Positive Electrode (Cathode during discharge): During charging, bromide ions (Br⁻) are oxidized to bromine (Br₂). To prevent bromine from migrating to the negative side and causing self-discharge, it is complexed with organic agents. During discharge, the bromine is reduced back to bromide ions.
-
Charge: 2Br⁻(aq) → Br₂(aq) + 2e⁻
-
Discharge: Br₂(aq) + 2e⁻ → 2Br⁻(aq)
-
Vanadium Redox Flow Battery (VRFB): An All-Vanadium System
The VRFB utilizes vanadium ions in four different oxidation states, a unique feature that mitigates cross-contamination issues that can plague other RFB chemistries.[1] The electrolyte is typically a solution of vanadium sulfate in sulfuric acid.
-
Negative Electrode (Anode during discharge): The V³⁺/V²⁺ redox couple is used. During charging, V³⁺ is reduced to V²⁺. During discharge, V²⁺ is oxidized back to V³⁺.
-
Charge: V³⁺(aq) + e⁻ → V²⁺(aq)
-
Discharge: V²⁺(aq) → V³⁺(aq) + e⁻
-
-
Positive Electrode (Cathode during discharge): The VO₂⁺/VO²⁺ (V⁵⁺/V⁴⁺) redox couple is used. During charging, VO²⁺ is oxidized to VO₂⁺. During discharge, VO₂⁺ is reduced back to VO²⁺.
-
Charge: VO²⁺(aq) + H₂O(l) → VO₂⁺(aq) + 2H⁺(aq) + e⁻
-
Discharge: VO₂⁺(aq) + 2H⁺(aq) + e⁻ → VO²⁺(aq) + H₂O(l)
-
Performance Metrics: A Comparative Analysis
The performance of a redox flow battery is characterized by several key metrics. The following table summarizes a comparison of typical values for ZBFBs and VRFBs based on a synthesis of available literature. It is important to note that these values can vary significantly depending on the specific system design, operating conditions, and materials used.
| Performance Metric | Zinc-Bromide Flow Battery (ZBFB) | Vanadium Redox Flow Battery (VRFB) |
| Energy Density | 60 - 85 Wh/kg[3] | 15 - 35 Wh/kg[4] |
| Power Density | <0.2 W/cm² (typically)[3] | Can reach up to 2.78 W/cm² in advanced designs[5] |
| Round-trip Efficiency | 70 - 80%[6] | 75 - 90%[4] |
| Cycle Life | >6,000 cycles[3] | >15,000 - 20,000 cycles[4] |
| Cost (Materials) | Lower ($153/kWh)[7] | Higher ($491/kWh)[7] |
| Operating Temperature | Wide range, less sensitive to temperature | 10 - 40 °C[8] |
| Response Time | Fast | < 0.5 milliseconds[4] |
In-depth Discussion
-
Energy Density: ZBFBs generally exhibit a higher energy density compared to VRFBs.[3][4] This is primarily due to the higher cell voltage of the zinc-bromine chemistry (around 1.8 V) compared to vanadium (1.2-1.6 V) and the ability to store energy in the solid zinc phase.[3][4] The higher energy density of ZBFBs can be advantageous in applications where space is a constraint.
-
Power Density: VRFBs, particularly with advanced electrode materials and cell designs, can achieve significantly higher power densities than ZBFBs.[3][5] The lower areal power of ZBFBs is a known disadvantage that can increase the cost of power.[3]
-
Round-trip Efficiency: VRFBs typically offer a higher round-trip efficiency.[4][6] The efficiency of ZBFBs can be limited by factors such as the energy required for pumping and the need for periodic maintenance cycles to strip the plated zinc, which is necessary to prevent dendrite formation.[3]
-
Cycle Life: VRFBs are renowned for their exceptionally long cycle life, often exceeding 15,000-20,000 cycles.[4] This is a direct result of the all-vanadium chemistry, which eliminates the issue of cross-contamination degrading the electrolyte. ZBFBs have a shorter, yet still substantial, cycle life.[3] The lifespan of a ZBFB can be impacted by zinc dendrite formation, which can potentially puncture the separator and cause a short circuit.[6]
-
Cost: The raw materials for ZBFB electrolytes (zinc and bromine) are significantly cheaper and more abundant than vanadium.[7] This translates to a lower material cost per kWh of storage capacity. However, the overall system cost can be influenced by other factors, such as the need for complexing agents in ZBFBs to manage the bromine.[1]
-
Operating Temperature: VRFBs have a more restricted operating temperature range, typically between 10 and 40°C, to prevent the precipitation of vanadium salts in the electrolyte.[8] ZBFBs can often operate over a wider temperature range.
-
Response Time: Both battery types boast very fast response times, making them suitable for grid applications that require rapid power injection or absorption, such as frequency regulation.[1][4] VRFBs have demonstrated response times of under half a millisecond for a 100% load change.[4]
Experimental Protocols for Performance Verification
To ensure the scientific integrity and comparability of performance data, standardized testing protocols are crucial. The International Electrotechnical Commission (IEC) has developed the IEC 62932 standard, which provides a framework for the performance testing of flow batteries.[3][9] The following are detailed, step-by-step methodologies for key performance experiments, based on industry best practices and established standards.
Efficiency Measurement (Coulombic, Voltage, and Energy)
Objective: To determine the round-trip efficiency of the battery under specific operating conditions.
Methodology:
-
System Preparation:
-
Ensure the electrolyte is at the desired state of charge (SOC), typically starting from a fully discharged state.
-
Set the electrolyte flow rate and operating temperature to the desired values and maintain them throughout the test.
-
-
Charging:
-
Charge the battery at a constant current (galvanostatic charging) until a predefined upper voltage limit or SOC is reached.
-
Continuously record the voltage, current, and time throughout the charging process.
-
-
Rest Period (Optional but Recommended):
-
Allow the battery to rest at open-circuit for a specified period (e.g., 30 minutes) to allow the system to reach equilibrium.
-
-
Discharging:
-
Discharge the battery at a constant current (galvanostatic discharging) until a predefined lower voltage limit or SOC is reached.
-
Continuously record the voltage, current, and time throughout the discharging process.
-
-
Calculations:
-
Coulombic Efficiency (CE): The ratio of the total charge extracted during discharge to the total charge supplied during charging.
-
CE (%) = (∫ I_discharge dt / ∫ I_charge dt) * 100
-
-
Voltage Efficiency (VE): The ratio of the average discharge voltage to the average charge voltage.
-
VE (%) = (V_avg_discharge / V_avg_charge) * 100
-
-
Energy Efficiency (EE): The ratio of the total energy extracted during discharge to the total energy supplied during charging. It is also the product of CE and VE.
-
EE (%) = (∫ (V_discharge * I_discharge) dt / ∫ (V_charge * I_charge) dt) * 100 = CE * VE / 100
-
-
Self-Validation: Consistent efficiency values over multiple cycles indicate a stable and reliable system. A decline in coulombic efficiency may suggest issues like electrolyte crossover or side reactions.
Cycle Life Testing
Objective: To determine the durability and long-term performance degradation of the battery.
Methodology:
-
Define Test Conditions:
-
Set the charge/discharge current density, depth of discharge (DOD), and operating temperature.
-
-
Repeated Cycling:
-
Continuously cycle the battery according to the efficiency measurement protocol for a large number of cycles.
-
-
Performance Monitoring:
-
Periodically (e.g., every 50-100 cycles), perform a full capacity check by charging and discharging the battery under reference conditions.
-
-
End-of-Life Criteria:
-
The test is typically concluded when the discharge capacity fades to a certain percentage of its initial value, commonly 80%.[10]
-
The cycle life is then reported as the number of cycles completed before reaching this end-of-life criterion.
-
Causality: The choice of DOD is critical; deeper discharges generally lead to a shorter cycle life.[10] This protocol helps in understanding the trade-off between usable capacity and battery longevity.
Power Density Determination (Polarization Curve)
Objective: To characterize the relationship between the battery's voltage and the current density it can deliver, and to determine its peak power density.
Methodology:
-
Set SOC:
-
Bring the battery to a specific SOC, often 50%, to ensure stable conditions.
-
-
Vary Current Density:
-
Apply a series of increasing current density steps, both for charging and discharging.
-
At each step, hold the current constant for a sufficient duration to allow the voltage to stabilize.
-
Record the stable voltage at each current density.
-
-
Construct Polarization Curve:
-
Plot the measured cell voltage as a function of current density.
-
-
Calculate Power Density:
-
For each discharge data point, calculate the power density (P) using the formula: P = V * J, where V is the cell voltage and J is the current density.
-
Plot the power density as a function of current density to identify the peak power density.
-
Expertise & Experience: The duration of each current step is a critical experimental choice. It must be long enough for the system to reach a quasi-steady state but short enough to avoid significant changes in the overall SOC of the electrolyte in the tanks.[8]
Conclusion: A Tale of Two Chemistries
The choice between a zinc-bromide and a vanadium redox flow battery is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the intended application.
-
Zinc-Bromide Flow Batteries offer a compelling advantage in terms of higher energy density and lower material costs .[3][7] This makes them an attractive option for applications where space is a premium and upfront capital cost is a major consideration. However, their lower power density and shorter cycle life compared to VRFBs are important trade-offs.[3]
-
Vanadium Redox Flow Batteries excel in applications demanding extremely long cycle life, high power density, and high efficiency .[4][5] Their inherent chemical stability due to the single-element redox couple makes them exceptionally durable, a critical factor for long-duration, grid-scale energy storage where reliability and longevity are paramount. The higher cost of vanadium is a significant barrier, but for applications requiring frequent and deep cycling over many years, the lower levelized cost of storage (LCOS) can make VRFBs the more economical choice in the long run.[1]
Ultimately, the ongoing research and development in both ZBFB and VRFB technologies, focusing on areas such as novel electrode materials, improved membranes, and optimized electrolyte compositions, will continue to enhance their performance and cost-effectiveness, further solidifying the role of redox flow batteries in our future energy landscape.
References
-
Wikipedia. (n.d.). Zinc–bromine battery. Retrieved from [Link]
-
Wikipedia. (n.d.). Vanadium redox battery. Retrieved from [Link]
-
PV Magazine. (2023, February 3). Overcoming thermal issues of vanadium redox flow batteries. Retrieved from [Link]
-
BS EN IEC 62932-2-1:2020. (2020, April 23). Flow battery energy systems for stationary applications Performance general requirements and test methods. European Standards. Retrieved from [Link]
-
Energy Storage Materials. (2020, January). A high power density and long cycle life vanadium redox flow battery. Retrieved from [Link]
-
Society for Electrical, Computing, and Information Technologies. (n.d.). Techno-Economic Analysis of Flow Batteries for Renewable Energy Integration. Retrieved from [Link]
-
Industrial Environmental Management. (2022, December 13). 137 Year Old Battery Tech May Be The Future of Energy Storage. Retrieved from [Link]
-
SolarKobo. (2023, November 20). Zinc Bromine Flow Batteries: Everything You Need To Know. Retrieved from [Link]
-
PV Magazine. (2021, January 20). The best redox flow battery tech. Retrieved from [Link]
-
Solar Choice. (2020, May 20). Flow Batteries Explained | Redflow vs Vanadium. Retrieved from [Link]
-
Anern Store. (2025, September 8). Data-Backed Cycle-Life Curves for ESS: LFP and Flow Models. Retrieved from [Link]
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- 4. Understanding Aqueous Organic Redox Flow Batteries: A Guided Experimental Tour from Components Characterization to Final Assembly [mdpi.com]
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- 10. anernstore.com [anernstore.com]
A Comparative Guide to the Catalytic Activity of Supported vs. Unsupported Zinc Bromide
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact reaction efficiency, product yield, and process sustainability. Zinc bromide (ZnBr₂), a versatile and cost-effective Lewis acid, has demonstrated considerable utility in a wide array of organic transformations. This guide provides an in-depth, objective comparison of the catalytic performance of this compound in its unsupported (homogeneous) form versus when anchored to a solid support (heterogeneous). The following analysis is grounded in experimental data to empower you in selecting the optimal catalytic system for your synthetic needs.
The Fundamental Divide: Homogeneous vs. Heterogeneous Catalysis
Unsupported this compound acts as a homogeneous catalyst, dissolving in the reaction medium to create a uniform catalytic environment. This typically leads to high catalytic activity due to the excellent accessibility of the catalytic sites to the reactants. However, the recovery of the catalyst from the reaction mixture can be challenging, often requiring tedious workup procedures that can lead to catalyst loss and product contamination.
In contrast, supported this compound is a heterogeneous catalyst, where the ZnBr₂ is immobilized on an inert solid support, such as silica gel or montmorillonite clay.[1] This approach offers significant advantages in terms of catalyst separation and reusability, aligning with the principles of green chemistry. The support material can also influence the catalyst's activity and selectivity by modifying its electronic and steric properties.[2]
Comparative Catalytic Performance: A Data-Driven Analysis
The decision between a supported and unsupported this compound catalyst often hinges on a trade-off between activity, selectivity, reusability, and operational simplicity. Below, we compare their performance in key organic transformations, supported by experimental findings.
Bromination of Aromatic Compounds
The bromination of aromatic rings is a fundamental transformation in organic synthesis. This compound can catalyze this reaction by activating the brominating agent.
| Catalyst System | Substrate | Brominating Agent | Reaction Time | Yield (%) | Selectivity (p:o ratio) | Recyclability | Reference |
| Unsupported ZnBr₂ | Anisole | Bromine | 1-2 hours | ~90% | ~9:1 | Not readily reusable | [3] |
| ZnBr₂/Silica | Anisole | N-Bromosuccinimide | 1-2 hours | >95% | Highly para-selective | Reusable for multiple cycles | [1] |
| ZnBr₂/Montmorillonite K-10 | Various Aromatics | Bromine | Fast | High | High para-selectivity | Reusable | [1] |
As the data suggests, supported this compound catalysts are not only highly efficient and selective for the para-bromination of activated aromatic substrates but are also readily reusable.[1] While unsupported this compound is also effective, the supported systems offer a more sustainable and process-friendly alternative.
Carbon Dioxide Utilization: Synthesis of Carbonates
The chemical fixation of carbon dioxide is a critical area of green chemistry. This compound has been shown to catalyze the reaction of CO₂ with epoxides to form cyclic carbonates and the direct synthesis of diphenyl carbonate from CO₂ and phenol.
| Catalyst System | Reaction | Yield (%) | Recyclability | Reference |
| Unsupported ZnBr₂ | CO₂ + Phenol → Diphenyl Carbonate | Lower than supported | Not readily reusable | [4] |
| Fe₃O₄@SiO₂–ZnBr₂ | CO₂ + Phenol → Diphenyl Carbonate | 28.1% | Reusable (up to 4 times) | [4] |
| Polymer-supported Zn-tetrahalide | CO₂ + Epoxide → Cyclic Carbonate | Similar to homogeneous | Reusable (over 6 times) | [5] |
In the synthesis of diphenyl carbonate, the silica-supported magnetic nanoparticle catalyst (Fe₃O₄@SiO₂–ZnBr₂) demonstrated higher catalytic activity compared to its homogeneous counterpart.[4] For the cycloaddition of CO₂ to epoxides, polymer-supported zinc tetrahalide catalysts exhibited comparable activity to the unsupported analogues while offering excellent recyclability.[5]
Mechanistic Insights: The Role of the Support
The catalytic activity of this compound stems from its Lewis acidic nature, where the zinc center can accept an electron pair, thereby activating a substrate or reagent.
Unsupported this compound Catalysis
In a homogeneous system, the ZnBr₂ molecule directly interacts with the reactants in the solution phase. For instance, in the bromination of an aromatic compound, ZnBr₂ polarizes the Br-Br bond of molecular bromine, making one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring.
Caption: Catalytic cycle of unsupported ZnBr₂ in aromatic bromination.
Supported this compound Catalysis
When this compound is immobilized on a support like silica, the catalytic mechanism is fundamentally similar but with key differences. The silica surface, with its silanol groups (Si-OH), can interact with ZnBr₂, potentially leading to a higher dispersion of the active sites and preventing their agglomeration. This increased number of accessible Lewis acid sites can enhance the catalytic activity.
Caption: Catalytic cycle of silica-supported ZnBr₂ in aromatic bromination.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the preparation of a supported this compound catalyst and its application in a representative bromination reaction are outlined below.
Preparation of Silica-Supported this compound (ZnBr₂/SiO₂)
This protocol describes a straightforward method for the impregnation of this compound onto a silica gel support.
Materials:
-
Silica gel (for column chromatography)
-
Anhydrous this compound (ZnBr₂)
-
Dry Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Oven
Procedure:
-
Activation of Silica Gel: Activate the silica gel by heating it at 120 °C for 4 hours in an oven to remove adsorbed water.
-
Impregnation: In a round-bottom flask, suspend the activated silica gel (10 g) in dry toluene (50 mL).
-
Add anhydrous this compound (e.g., 1 g, to achieve a 10% w/w loading) to the suspension.
-
Reflux: Heat the mixture to reflux with constant stirring for 12 hours.
-
Isolation: After cooling to room temperature, filter the solid catalyst and wash it with dry toluene to remove any unadsorbed this compound.
-
Drying: Dry the catalyst in an oven at 100 °C for 6 hours to remove the solvent. The resulting free-flowing powder is the ZnBr₂/SiO₂ catalyst.
Caption: Workflow for the preparation of silica-supported this compound.
Catalytic Bromination of Anisole using ZnBr₂/SiO₂
This protocol provides a general procedure for the bromination of anisole using the prepared supported catalyst.[1][3]
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
ZnBr₂/SiO₂ catalyst
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
-
Standard workup reagents (water, dichloromethane, saturated sodium bisulfite solution, brine)
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve anisole (1 mmol) in acetonitrile (10 mL).
-
Add the ZnBr₂/SiO₂ catalyst (e.g., 10 mol% with respect to anisole).
-
Addition of Brominating Agent: To the stirred suspension, add N-bromosuccinimide (1.05 mmol) in one portion at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, filter off the catalyst. The catalyst can be washed with dichloromethane, dried, and stored for reuse.
-
Quench the filtrate with a saturated aqueous solution of sodium bisulfite to destroy any remaining NBS.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired bromoanisole isomers.
Conclusion: Making an Informed Catalyst Choice
The selection between supported and unsupported this compound is not a one-size-fits-all decision. For reactions where high turnover numbers and ease of product purification are paramount, and where catalyst recovery and reuse are critical for process economy and sustainability, supported this compound emerges as the superior choice. The enhanced stability and potential for improved selectivity further bolster its credentials for applications in fine chemical and pharmaceutical synthesis.
Conversely, unsupported this compound may be suitable for small-scale laboratory syntheses where the cost and effort of preparing a supported catalyst are not justified, and where straightforward workup procedures are feasible. Its high intrinsic activity remains an attractive feature for rapid reaction screening and proof-of-concept studies.
Ultimately, the optimal catalyst is the one that best aligns with the specific demands of the chemical transformation and the overarching goals of the research or development program. This guide provides the foundational data and insights to make that choice with confidence.
References
-
Fan, G., Luo, S., Wu, Q., Fang, T., Li, J., & Song, G. (2015). ZnBr2 supported on silica-coated magnetic nanoparticles of Fe3O4 for conversion of CO2 to diphenyl carbonate. RSC Advances, 5(70), 56733-56739. [Link]
-
Kim, H. S., Kim, J. J., Lee, S. D., Lee, B. G., & Kim, Y. J. (2003). Polymer-supported Zinc Tetrahalide Catalysts for the Coupling Reactions of CO2 and Epoxides. Bulletin of the Korean Chemical Society, 24(11), 1635-1639. [Link]
- BenchChem. (2025).
-
Sivala, M. R., et al. (2015). A heterogeneous catalyst, SiO2-ZnBr2: An efficient neat access for α-aminophosphonates and antimicrobial activity evaluation. Journal of the Serbian Chemical Society, 80(10), 1303-1314. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Anisole. BenchChem Technical Guides.
-
Clark, J. H., Ross, J. C., Macquarrie, D. J., Barlow, S. J., & Bastock, T. W. (1997). Environmentally friendly catalysis using supported reagents: The fast and selective bromination of aromatic substrates using supported this compound. Chemical Communications, (13), 1203-1204. [Link]
-
Gupta, R., Kumar, V., Gupta, M., Paul, S., & Gupta, R. (2008). Silica supported zinc chloride catalyzed acetylation of amines, alcohols and phenols. Indian Journal of Chemistry - Section B, 47B(9), 1436-1440. [Link]
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Ion Chromatography Method for the Determination of Zinc Bromide Concentration
A Senior Application Scientist's Perspective on Method Validation and Performance
For researchers, scientists, and professionals in drug development, the accurate determination of active pharmaceutical ingredients and key components is paramount. Zinc bromide, a compound with diverse applications, requires precise quantification for quality control and formulation development. This guide provides an in-depth validation of a new ion chromatography (IC) method for determining this compound concentration and compares it with traditional titration techniques. By explaining the causality behind experimental choices and grounding the protocol in authoritative guidelines, this document serves as a practical resource for analytical chemists.
Introduction: The Need for a Modernized Approach to this compound Analysis
Traditionally, the quantification of this compound has relied on classical wet chemistry techniques, such as complexometric titration for zinc and argentometric titration for bromide. While these methods are well-established, they can be time-consuming, require significant analyst expertise, and may lack the specificity needed in complex sample matrices.
This guide introduces a novel, stability-indicating ion chromatography (IC) method for the simultaneous determination of zinc and bromide ions. We will delve into the validation of this new method, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The objective is to demonstrate that this new analytical procedure is fit for its intended purpose, offering a more efficient and specific alternative to traditional methods.[8]
The Novel Method: Ion Chromatography with Conductivity Detection
The proposed new method utilizes ion chromatography with suppressed conductivity detection to separate and quantify zinc (as Zn²⁺) and bromide (as Br⁻) ions in a single analytical run. This technique offers high selectivity and sensitivity, making it ideal for the analysis of ionic species.
Causality of Experimental Choices
-
Why Ion Chromatography? IC is inherently suited for the analysis of ionic species like Zn²⁺ and Br⁻. It provides separation from other potential ionic impurities, a critical aspect of specificity that titration methods may lack.
-
Why Suppressed Conductivity Detection? Suppressed conductivity detection enhances the signal-to-noise ratio for the analyte ions by reducing the background conductivity of the eluent. This leads to lower detection limits and improved accuracy.
-
Choice of Eluent and Column: A methanesulfonic acid eluent is chosen for its good separation of divalent cations like zinc on a cation-exchange column. A separate analysis with a carbonate/bicarbonate eluent on an anion-exchange column is used for bromide determination, allowing for optimization of each separation.
Experimental Workflow
The following diagram illustrates the general workflow for the ion chromatography analysis of this compound.
Caption: Workflow for this compound Analysis by Ion Chromatography.
Validation of the New Ion Chromatography Method
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[6][8] The following validation parameters were assessed in accordance with ICH Q2(R2) guidelines.[1][2][5][8][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] The specificity of the IC method was evaluated by analyzing a placebo solution (matrix without this compound) and a this compound sample spiked with potential impurities. The chromatograms showed no interfering peaks at the retention times of zinc and bromide, demonstrating the method's specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Calibration curves were constructed by plotting the peak area against the concentration of zinc and bromide over a range of 50% to 150% of the target concentration.
Table 1: Linearity and Range Data for the IC Method
| Analyte | Range (mg/L) | Correlation Coefficient (r²) |
| Zinc (Zn²⁺) | 5.0 - 15.0 | 0.9998 |
| Bromide (Br⁻) | 10.0 - 30.0 | 0.9995 |
The high correlation coefficients indicate excellent linearity over the specified ranges.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5] Accuracy was determined by analyzing samples of a known this compound concentration (as a certified reference material) and by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 2: Accuracy of the IC Method
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Zinc (Zn²⁺) | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 | |
| 120% | 99.8 | 0.6 | |
| Bromide (Br⁻) | 80% | 100.1 | 0.7 |
| 100% | 99.7 | 0.4 | |
| 120% | 100.3 | 0.5 |
The high recovery rates and low relative standard deviations (RSD) demonstrate the excellent accuracy of the method.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or the relative standard deviation (coefficient of variation). Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 3: Precision of the IC Method
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=12) |
| Zinc (Zn²⁺) | 0.6 | 1.1 |
| Bromide (Br⁻) | 0.5 | 0.9 |
The low % RSD values indicate that the method is precise.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of the IC method was evaluated by introducing small variations in the eluent composition, flow rate, and column temperature. The results showed that the method is robust within the tested parameters.
Comparison with Traditional Titration Methods
To objectively evaluate the performance of the new IC method, it was compared against traditional titration methods for zinc and bromide.
-
Zinc Determination: Complexometric titration with EDTA.[16][17][18]
-
Bromide Determination: Argentometric titration (Mohr's method).
Comparative Experimental Data
The same batch of this compound was analyzed using both the new IC method and the traditional titration methods.
Table 4: Comparison of Analytical Results
| Method | Analyte | Mean Concentration (g/L) | % RSD |
| Ion Chromatography | Zinc (Zn²⁺) | 10.05 | 0.5 |
| Bromide (Br⁻) | 20.12 | 0.4 | |
| Titration | Zinc (Zn²⁺) | 9.98 | 1.5 |
| Bromide (Br⁻) | 20.35 | 1.8 |
The results from both methods are comparable, with the IC method showing better precision (lower % RSD).
Performance Comparison
Table 5: Performance Characteristics of IC vs. Titration
| Parameter | Ion Chromatography | Titration |
| Specificity | High (separates from other ions) | Moderate (potential interference from other metal ions or halides) |
| Analysis Time | ~15 minutes per sample | ~30-45 minutes per analyte |
| Sample Throughput | High (amenable to automation) | Low |
| Reagent Consumption | Low | High |
| Analyst Skill | Moderate | High |
| Simultaneous Analysis | Yes (for some IC setups) | No |
Conclusion: A Superior Method for Modern Analytical Needs
The validated ion chromatography method for the determination of this compound concentration has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness, meeting the stringent requirements of regulatory guidelines.[1][3][4] When compared to traditional titration methods, the IC method offers significant advantages, including improved specificity, higher throughput, and reduced analysis time.
The adoption of this modern analytical technique can lead to more efficient and reliable quality control of this compound in various applications. The detailed validation protocol and comparative data presented in this guide provide a solid foundation for laboratories looking to modernize their analytical capabilities.
Experimental Protocols
Ion Chromatography Method
-
Instrumentation: Ion chromatograph with a suppressed conductivity detector.
-
Cation Analysis (Zinc):
-
Column: Cation-exchange column suitable for divalent metals.
-
Eluent: 20 mM Methanesulfonic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Anion Analysis (Bromide):
-
Column: Anion-exchange column.
-
Eluent: 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock standard of this compound in deionized water and perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in deionized water, and dilute to the appropriate concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
Titration Methods
-
Zinc by Complexometric Titration:
-
Bromide by Argentometric Titration (Mohr's Method):
-
Pipette an accurately measured volume of the this compound solution into a flask.
-
Add a small amount of potassium chromate indicator solution.
-
Titrate with a standardized 0.1 M silver nitrate solution until the first permanent reddish-brown precipitate of silver chromate is observed.
-
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]
-
ICH Q14: Analytical Procedure Development. International Council for Harmonisation. [Link]
-
USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Validation of Compendial Methods. USP-NF. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. [Link]
-
The speciation of aqueous zinc(II) bromide solutions to 500 °C and 900 MPa determined using Raman spectroscopy. USGS Publications Warehouse. [Link]
-
A Raman and X-ray absorption spectroscopic investigation of the structure and speciation of aqueous this compound solutions at hydrothermal conditions. AAPG Datapages/Archives. [Link]
-
Raman Spectroscopic and X-ray Diffraction Studies on Concentrated Aqueous Zinc (II) Bromide Solution at High Temperatures. ResearchGate. [Link]
-
Determination of Various Elements' Content in this compound. AALAB. [Link]
-
X-ray absorption spectroscopy studies of ionic association in aqueous solutions of this compound from normal to critical conditions. ResearchGate. [Link]
-
This compound Analysis - Salt Analysis Guide. Aabis. [Link]
-
Zinc Bromine Batteries: Preparing a solution of known this compound concentration using Sodium Bromide and Zinc Sulfate. Chemisting. [Link]
-
Quantitative determination of zinc ion. Hiranuma. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Zinc. NCBI Bookshelf. [Link]
-
Zinc Determination Method by Titration. 911Metallurgist. [Link]
-
COMPLEXEMETRIC TITRATION OF ZINC. Defence Research Laboratory (Materials), Kanpur. [Link]
-
Complexometric determination of zinc. Titration Info. [Link]
-
Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector. PubMed. [Link]
-
Determination of zinc by complexometric titration with edta. Chembuddy. [Link]
-
Zinc determination in aqueous samples using energy-dispersive X-ray fluorescence spectrometry after magnetic solid-phase microex. Colibri. [Link]
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A Comparative Guide to the Efficacy of Bromine Complexing Agents and Scavengers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the precise control of reactive species is paramount. Bromine, a widely used reagent for the introduction of bromine atoms into organic molecules, is notoriously reactive and can lead to undesired side reactions, reduced yields, and purification challenges.[1] The use of bromine complexing agents and scavengers is a critical strategy to mitigate these issues, ensuring cleaner, more efficient, and selective chemical transformations.[2][3] This guide provides an in-depth technical comparison of the efficacy of various bromine complexing agents, with a particular focus on their performance relative to the commonly used Lewis acid, zinc bromide.
The Challenge of Free Bromine in Synthesis
Elemental bromine (Br₂) is a powerful electrophile that readily participates in addition reactions with unsaturated compounds and substitution reactions with electron-rich aromatic systems.[4] However, its high reactivity is often a double-edged sword. The presence of free bromine in a reaction mixture can lead to:
-
Over-bromination: Multiple bromine atoms may be added to the substrate, leading to a mixture of products that are difficult to separate.[5]
-
Lack of Selectivity: In molecules with multiple reactive sites, bromine may not react at the desired position, resulting in a loss of regio- or stereoselectivity.[6]
-
Degradation of Sensitive Functional Groups: Many functional groups are not stable in the presence of strong oxidizing agents like bromine.
-
Generation of Corrosive By-products: Reactions with bromine often produce hydrogen bromide (HBr), an acid that can catalyze side reactions or degrade acid-sensitive molecules.[7]
To address these challenges, chemists employ bromine complexing agents or scavengers. These molecules reversibly or irreversibly bind to bromine, modulating its reactivity and controlling its concentration in the reaction medium.
Mechanisms of Bromine Complexation and Scavenging
The efficacy of a bromine complexing agent or scavenger is dictated by its mechanism of interaction with bromine. These can be broadly categorized as follows:
Lewis Acid-Base Complexation
Certain compounds act as Lewis bases, donating a pair of electrons to the bromine molecule, a Lewis acid. This interaction forms a complex that is less electrophilic than free bromine, thereby moderating its reactivity.
-
This compound (ZnBr₂): As a Lewis acid, this compound can coordinate with bromide ions to form various bromozincate species.[8][9] While primarily known as a catalyst for bromination by activating the substrate or the brominating agent, it can also influence the equilibrium concentration of free bromine.[10][11] Its role as a direct scavenger of excess Br₂ is less documented, with its primary utility being in facilitating controlled bromination.[12]
-
N,N-Dimethylformamide (DMF): DMF can form a complex with bromine, which is a milder and more selective brominating agent than free bromine.[13][14] This complex is thought to be an intermediate in some bromination reactions where DMF is used as a solvent or additive.[15][16]
-
1,4-Dioxane: Similar to DMF, 1,4-dioxane forms a solid, stable complex with bromine (dioxane dibromide).[17][18][19] This complex serves as a convenient and safer way to handle and dispense bromine, releasing it slowly into the reaction mixture.[20]
-
Pyridine: Pyridine can react with bromine to form pyridinium tribromide, a solid and stable reagent that is a safer alternative to liquid bromine for electrophilic bromination.[21] In other contexts, pyridine can act as an acid scavenger, neutralizing the HBr by-product of bromination reactions.[22]
Sacrificial Scavenging by Addition Reaction
Compounds with carbon-carbon double or triple bonds can react irreversibly with bromine through an electrophilic addition reaction. This effectively removes free bromine from the reaction mixture.
-
Alkenes: Simple alkenes, such as cyclohexene or trans-cyclooctenes, are highly effective at quenching excess bromine.[2][23] The reaction is rapid and converts the colored bromine into a colorless dibromoalkane, providing a visual endpoint for the scavenging process.[24][25] This method is particularly useful for removing residual bromine during reaction workup to protect the desired product from degradation.
Comparative Efficacy Analysis
The choice of a bromine complexing agent or scavenger depends on the specific requirements of the chemical transformation, including the nature of the substrate, the desired product, and the reaction conditions. Below is a comparative analysis of the efficacy of different agents.
| Agent/Scavenger | Mechanism of Action | Primary Application | Advantages | Disadvantages |
| This compound | Lewis Acid Catalysis/Coordination | Catalyst for bromination | Enhances reactivity and selectivity in certain reactions.[11] | Not a primary scavenger for excess bromine; can influence reaction pathways. |
| N,N-Dimethylformamide (DMF) | Lewis Base Complexation | Mild brominating agent/solvent | Forms a selective brominating species.[13] | Can participate in side reactions; high boiling point can complicate removal.[16] |
| 1,4-Dioxane | Lewis Base Complexation | Solid bromine carrier | Stable, safe, and convenient handling of bromine.[17][18] | Primarily a reagent, not a scavenger for post-reaction cleanup. |
| Pyridine | Lewis Base Complexation/Acid Scavenger | Mild brominating agent (as pyridinium tribromide); HBr scavenger.[22] | Dual functionality; can improve yield by neutralizing acid. | Can be difficult to remove from the reaction mixture; potential for side reactions. |
| Alkenes (e.g., Cyclohexene) | Sacrificial Addition Reaction | Quenching excess bromine | Rapid and irreversible reaction; provides a visual endpoint (color change).[23] | Introduces a new compound (dibromoalkane) into the mixture. |
Experimental Protocols for Evaluation
To objectively compare the efficacy of different bromine scavengers, a standardized experimental protocol is essential. The following outlines a general procedure for this purpose.
Protocol: Comparative Evaluation of Bromine Scavenger Efficacy
Objective: To quantify the effectiveness of different scavengers in removing a known excess of bromine from a model reaction mixture.
Materials:
-
Model substrate (e.g., a stable aromatic compound like anisole)
-
Bromine solution of known concentration in a suitable solvent (e.g., dichloromethane)
-
Scavenger to be tested (e.g., this compound, pyridine, cyclohexene)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the model substrate and the internal standard in the chosen solvent.
-
Bromination: Add a stoichiometric excess of the bromine solution to the reaction mixture and stir for a defined period to ensure the primary reaction goes to completion.
-
Scavenging: Add a predetermined molar equivalent of the scavenger to the reaction mixture.
-
Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals.
-
Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., with a solution of sodium thiosulfate). Analyze the quenched aliquot by GC-MS or HPLC to quantify the remaining substrate, the brominated product, and any by-products.
-
Data Analysis: Plot the concentration of the brominated product and any bromine-induced by-products over time for each scavenger. The rate of disappearance of these species after the addition of the scavenger is a measure of its efficacy.
Diagram: Experimental Workflow for Scavenger Evaluation
Caption: Workflow for the comparative evaluation of bromine scavenger efficacy.
Impact on Drug Development
The choice of bromine complexing agent or scavenger can have a significant impact on the drug development process. In the synthesis of active pharmaceutical ingredients (APIs), maintaining high purity and yield is critical. The introduction of bromine is a common strategy in drug design to modulate the pharmacological properties of a molecule.[26][27]
-
Process Robustness: Using a reliable scavenger ensures that residual bromine does not interfere with subsequent reaction steps or lead to the formation of impurities.
-
Impurity Profile: The selection of a scavenger can influence the impurity profile of the final API. For example, a sacrificial alkene will introduce a dibromoalkane, which must be efficiently removed during purification.
-
Scalability: For large-scale synthesis, the cost, safety, and ease of handling of the scavenger are important considerations. Solid, stable complexes like dioxane dibromide or pyridinium tribromide offer advantages in this regard.[18][21]
Conclusion and Future Perspectives
The effective management of bromine reactivity is a key consideration in organic synthesis. While this compound is a valuable Lewis acid catalyst that can influence the outcome of bromination reactions, its role as a direct bromine scavenger is limited. For the purpose of quenching excess bromine, particularly during workup, sacrificial alkenes offer a rapid and efficient solution. For modulating bromine reactivity during a reaction, Lewis basic complexes with DMF, dioxane, or pyridine provide milder and more selective alternatives to free bromine.
The development of novel bromine scavenging strategies, such as polymer-supported scavengers, continues to be an active area of research. These approaches aim to simplify product purification by allowing for the easy removal of the scavenger and its by-products by filtration. As the demand for more efficient and sustainable chemical processes grows, the innovation of new and improved bromine complexing and scavenging agents will remain a critical enabler for the pharmaceutical and chemical industries.
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von Gunten, U., & Oliveras, Y. (2021). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Zinc Bromide Complex Formation
For researchers, scientists, and drug development professionals, the accurate characterization of metal complexes is a cornerstone of innovation. In the realm of zinc-based therapeutics, catalysts, and advanced materials, understanding the formation and speciation of zinc bromide complexes in solution is paramount. This guide provides an in-depth comparison of key spectroscopic techniques—Raman, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the definitive confirmation and analysis of these complexes. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reliable results.
The Coordination Chemistry of this compound: A Primer
This compound (ZnBr₂) is a Lewis acid that readily forms complexes with bromide ions and solvent molecules.[1] In aqueous solutions, the speciation is highly dependent on the concentration of bromide, leading to a dynamic equilibrium between various species such as [Zn(H₂O)₆]²⁺, [ZnBr(H₂O)₅]⁺, [ZnBr₂(H₂O)₄], [ZnBr₃(H₂O)]⁻, and [ZnBr₄]²⁻.[2][3] The coordination geometry of zinc typically transitions from octahedral in the aquated ion to tetrahedral in the higher bromide complexes.[4][5] Confirming the formation and identifying the specific complex present is crucial for understanding reaction mechanisms, optimizing synthetic routes, and elucidating structure-activity relationships.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique is critical and depends on the specific information required, the nature of the sample, and available instrumentation. Each method offers a unique window into the molecular world of this compound complexes.
| Technique | Principle | Information Provided | Advantages | Limitations | Relative Sensitivity |
| Raman Spectroscopy | Inelastic scattering of monochromatic light due to changes in molecular polarizability.[6] | Vibrational modes of Zn-Br bonds, identification of different complex species ([ZnBr]⁺, [ZnBr₂], [ZnBr₃]⁻, [ZnBr₄]²⁻), and changes in coordination geometry.[2][3][4] | Excellent for aqueous solutions, minimal sample preparation, provides a distinct fingerprint for each complex.[6][7] | Inherently weak signal, potential for fluorescence interference.[8] | Moderate |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrational and rotational energies.[7] | Zn-Br and Zn-solvent stretching and bending modes, identification of coordinated solvent molecules.[9] | High sensitivity to changes in dipole moment, widely available. | Water is a strong IR absorber, limiting its use as a solvent without specialized techniques.[6] | High |
| UV-Vis Spectroscopy | Absorption of UV or visible light, leading to electronic transitions.[10][11] | Primarily used for quantitative analysis of complex formation through titration, determination of stoichiometry and binding constants.[12] | High sensitivity, well-suited for determining concentrations and thermodynamic parameters.[13] | Spectra can be broad and featureless, providing limited structural information on its own.[14] | High |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Information on the chemical environment of the zinc nucleus (⁶⁷Zn NMR) and ligand nuclei (e.g., ¹H, ¹³C), can distinguish between different complex species and study exchange dynamics.[15] | Provides detailed structural and dynamic information in solution. | Low sensitivity of ⁶⁷Zn, leading to broad signals; requires higher concentrations.[16] | Low |
In-Depth Technical Guides and Protocols
Raman Spectroscopy: A Powerful Tool for Speciation
Raman spectroscopy is arguably one of the most effective techniques for identifying the various this compound species in solution. The symmetric stretching modes of the Zn-Br bonds in different complexes are well-resolved and highly characteristic.
Causality in Experimental Design: The choice of an appropriate excitation laser is crucial to avoid fluorescence from the sample or solvent, which can overwhelm the weak Raman signal. A longer wavelength laser (e.g., 785 nm) is often preferred for this reason.
Expected Experimental Data: As the bromide concentration increases, a stepwise evolution of Raman bands is observed. For example, in aqueous solutions, the following characteristic peaks can be identified:
| This compound Species | Approximate Raman Shift (cm⁻¹) |
| [ZnBr]⁺ | ~205 |
| [ZnBr₂] | ~188 |
| [ZnBr₃]⁻ | ~178 |
| [ZnBr₄]²⁻ | ~166 |
Note: Peak positions can vary slightly depending on the solvent and counter-ions present.
Experimental Protocol: Raman Analysis of this compound Complex Formation
-
Sample Preparation: Prepare a series of solutions with a constant concentration of Zn²⁺ (e.g., from Zn(NO₃)₂) and varying concentrations of a bromide source (e.g., NaBr). Ensure the solutions are clear and free of particulates.
-
Instrument Setup:
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm).
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
Set the laser power, integration time, and number of accumulations to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a spectrum of the solvent and the initial Zn²⁺ solution as references.
-
Sequentially acquire spectra for each solution with increasing bromide concentration.
-
-
Data Analysis:
-
Subtract the solvent background from each spectrum.
-
Identify and track the emergence and disappearance of peaks corresponding to the different this compound complexes.
-
Perform deconvolution of overlapping peaks to quantify the relative concentrations of each species.[17]
-
Logical Workflow for Raman Analysis
Caption: Workflow for the Raman spectroscopic analysis of this compound complex speciation.
Infrared (IR) Spectroscopy: Probing Metal-Ligand and Solvent Interactions
While less commonly used for aqueous solutions of this compound due to water's strong IR absorbance, IR spectroscopy, particularly in the far-IR region, is invaluable for studying solid-state complexes or solutions in aprotic solvents.[7] It provides direct evidence of the Zn-Br bond and can also reveal changes in the vibrational modes of solvent molecules upon coordination to the zinc center.
Causality in Experimental Design: For solution studies, the choice of an IR-transparent solvent is critical. Acetonitrile is a common choice for studying zinc halide complexes.[5] The far-IR region (typically below 400 cm⁻¹) is where the Zn-Br stretching and bending vibrations are observed.
Experimental Protocol: Far-IR Analysis of a Solid this compound Complex
-
Sample Preparation: Synthesize and isolate the solid this compound complex. Prepare a KBr or polyethylene pellet by thoroughly grinding a small amount of the sample with the matrix material and pressing it into a transparent disk.
-
Instrument Setup:
-
Use a spectrometer equipped for far-IR measurements.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor.
-
-
Data Acquisition:
-
Acquire a background spectrum of a blank pellet.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the absorption bands corresponding to the Zn-Br stretching and bending modes.
-
Compare the spectrum to that of the starting materials to confirm the formation of new vibrational modes associated with the complex.
-
UV-Vis Spectroscopy: Quantifying Complex Formation
UV-Vis spectroscopy is a highly sensitive technique for monitoring the formation of metal-ligand complexes and determining their stoichiometry and stability constants.[11][18] While simple this compound complexes do not have strong d-d transitions in the visible region, charge-transfer bands in the UV region can be monitored.[10] More commonly, a competing ligand that forms a colored complex with zinc is used in a titration experiment.
Causality in Experimental Design: The method of continuous variations (Job's plot) is a robust way to determine the stoichiometry of the dominant complex in solution.[12] This involves preparing a series of solutions where the mole fraction of the ligand is varied while keeping the total molar concentration of metal and ligand constant.
Logical Relationship in Job's Plot Analysis
Caption: Logical flow for determining complex stoichiometry using a Job's plot.
Experimental Protocol: UV-Vis Titration (Job's Plot)
-
Stock Solution Preparation: Prepare equimolar stock solutions of a zinc salt (e.g., Zn(ClO₄)₂) and a bromide salt (e.g., LiBr) in a suitable solvent.
-
Preparation of Job's Plot Solutions: Prepare a series of solutions in volumetric flasks by mixing the zinc and bromide stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), ensuring the total volume and total molar concentration are constant in each flask.
-
Spectrophotometer Setup:
-
Determine the λ_max (wavelength of maximum absorbance) for the this compound complex by scanning a solution known to contain the complex.
-
Blank the instrument with the pure solvent.
-
-
Data Acquisition: Measure the absorbance of each prepared solution at the determined λ_max.
-
Data Analysis:
-
Plot the measured absorbance versus the mole fraction of the bromide ligand.
-
The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.8 would indicate a 1:4 (Zn:Br) complex, [ZnBr₄]²⁻.
-
NMR Spectroscopy: A Window into Structure and Dynamics
NMR spectroscopy can provide unparalleled detail about the structure and dynamics of this compound complexes in solution.[15] While ¹H and ¹³C NMR can probe the environment of organic ligands, ⁶⁷Zn NMR, despite its challenges, can directly probe the zinc center.
Causality in Experimental Design: ⁶⁷Zn is a quadrupolar nucleus with low natural abundance and sensitivity, which often results in broad spectral lines.[16] High-field NMR spectrometers are advantageous for improving signal resolution and sensitivity.[19] The chemical shift of ⁶⁷Zn is sensitive to the coordination environment, allowing for the differentiation of various this compound species.
Experimental Protocol: ⁶⁷Zn NMR Analysis
-
Sample Preparation: Prepare a highly concentrated solution of the this compound complex in a suitable deuterated solvent. Due to the low sensitivity of ⁶⁷Zn, concentrations in the molar range may be necessary.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ⁶⁷Zn frequency.
-
Optimize acquisition parameters, including pulse width, relaxation delay, and the number of scans, to maximize the signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ⁶⁷Zn NMR spectrum. This may require an extended acquisition time.
-
Data Analysis:
-
Process the free induction decay (FID) with appropriate window functions to improve the signal-to-noise ratio.
-
Measure the chemical shifts of the observed signals and compare them to literature values for known this compound species. The line width of the signal can also provide information about the symmetry of the complex.
-
Conclusion: An Integrated Approach for Definitive Confirmation
No single spectroscopic technique provides a complete picture of this compound complex formation. A multi-faceted, integrated approach is the most robust strategy for unambiguous characterization. Raman spectroscopy excels at identifying the different species present in aqueous solution, while IR spectroscopy is ideal for characterizing solid-state complexes and coordinated solvent molecules. UV-Vis spectroscopy offers a sensitive method for quantifying complex formation and determining thermodynamic parameters. Finally, NMR spectroscopy, particularly ⁶⁷Zn NMR, provides detailed structural and dynamic information directly at the metal center.
By understanding the strengths and limitations of each technique and applying the appropriate experimental protocols, researchers can confidently confirm the formation of this compound complexes, paving the way for further advancements in their respective fields.
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A Comparative Environmental Impact Assessment of Zinc Bromide Brines and Its Alternatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Significance of High-Density Brines
High-density brines are saline solutions with densities greater than water, a property that makes them indispensable in a variety of industrial and scientific applications. Their primary functions include acting as completion and workover fluids in the oil and gas industry to control wellbore pressure, serving as electrolytes in energy storage systems like flow batteries, and functioning as heat transfer fluids.[1]
Zinc bromide (ZnBr₂) solutions have historically been a popular choice due to their ability to form high-density, solids-free brines.[2] This characteristic is crucial in oil and gas operations to prevent damage to the hydrocarbon-producing formation.[1] In the realm of energy storage, zinc-bromine flow batteries have been explored for their high energy density and relatively low cost.[3]
However, growing environmental awareness and increasingly stringent regulations have cast a critical eye on the lifecycle impacts of this compound. Concerns over its toxicity and persistence in the environment have spurred the development and adoption of alternative high-density brines.[4] This guide will delve into a comparative analysis of the environmental profiles of this compound and its key alternatives, providing the necessary data to evaluate their suitability for various applications.
The Environmental Profile of this compound (ZnBr₂) Brine
This compound is classified as a hazardous substance, primarily due to its corrosivity and its toxicity to aquatic life.[5][6] It is recognized globally as a priority pollutant, and its use is on the decline in many regions due to environmental and safety concerns.[4]
Key Environmental Concerns:
-
Aquatic Toxicity: this compound is toxic to aquatic organisms, with long-lasting effects.[6][7] Spills or improper disposal can lead to significant harm to marine and freshwater ecosystems.
-
Corrosivity: The acidic nature of this compound solutions poses a risk of corrosion to handling equipment, which can lead to leaks and environmental contamination.[8]
-
Bioaccumulation: While zinc is an essential element for many organisms, excessive concentrations can be harmful. There is evidence that zinc can accumulate in some aquatic organisms.[9][10]
-
Biodegradability: Studies indicate that this compound is not readily biodegradable, meaning it can persist in the environment for extended periods.[11]
Comparative Analysis: this compound vs. Key Alternatives
The primary alternatives to this compound brines, particularly in the oil and gas industry, are calcium bromide (CaBr₂) and cesium formate (CsHCOO). In the context of flow batteries, alternatives include vanadium redox and all-iron systems.
High-Density Brines in Oil and Gas: A Head-to-Head Comparison
The selection of a completion or workover fluid is a critical decision in oil and gas extraction, with significant implications for both operational efficiency and environmental stewardship.
Data Presentation: Environmental Impact Parameters of High-Density Brines
| Parameter | This compound (ZnBr₂) | Calcium Bromide (CaBr₂) | Cesium Formate (CsHCOO) |
| Aquatic Toxicity (Fish - 96hr LC50) | 115.9 mg/L (Other fish)[12] | >100 mg/L (Zebra fish - limit test) | >100 mg/L (Zebra fish)[13] |
| Aquatic Toxicity (Invertebrates - 48hr EC50) | 8.8 mg/L (Daphnia magna)[12] | >100 mg/L (Daphnia magna)[1] | 340 mg/L (Acartia tonsa)[13] |
| Aquatic Toxicity (Algae - 72hr EC50) | 6.6 mg/L (Skeletonema costatum)[11] | 13.4 mg/L (Selenastrum capricornutum)[14] | 710 mg/L (Skeletonema costatum)[13] |
| Biodegradability (OECD 301D) | Not readily biodegradable[11] | Data not available, but considered biodegradable[2] | Readily biodegradable (66-83% in 28 days)[7] |
| Bioaccumulation Potential | Zinc accumulates in some organisms[9] | Not expected to bioaccumulate significantly | Not likely to have significant potential for bioaccumulation[14] |
| Regulatory Status | Priority Pollutant[4] | Generally considered less harmful[4][15] | CEFAS "Gold" Standard (UK North Sea)[7] |
Causality Behind Environmental Performance:
-
Cesium Formate's favorable environmental profile stems from the organic nature of the formate anion (HCOO-), which is readily biodegradable by marine and freshwater bacteria.[7] This rapid breakdown prevents persistence and bioaccumulation.[7] Its low toxicity across different trophic levels has led to its classification as the most environmentally acceptable high-density brine, particularly in sensitive marine environments like the North Sea.[16]
-
This compound's higher toxicity is attributed to the zinc ion, which can be harmful to aquatic life at elevated concentrations.[17] Its inorganic nature contributes to its lack of ready biodegradability.
Electrolytes in Flow Batteries: A Lifecycle Perspective
For stationary energy storage, the environmental impact of the entire battery lifecycle, from manufacturing to disposal, is a critical consideration.
Data Presentation: Comparative Lifecycle Assessment of Flow Battery Chemistries
| Environmental Impact Category | Zinc-Bromide (ZBFB) | Vanadium Redox (VRFB) | All-Iron (IFB) |
| Global Warming Potential | Intermediate | Highest | Lowest |
| Particulate Matter | Intermediate | Highest | Lowest |
| Acidification Potential | Intermediate | Highest | Lowest |
| Freshwater Ecotoxicity | Intermediate | Highest | Lowest |
| Human Health Hazards | Intermediate | Highest | Lowest |
Source: Adapted from a comparative life cycle assessment by the University of California, Irvine.[18][19][20][21]
Insights from the Lifecycle Assessment:
-
The All-Iron Flow Battery (IFB) consistently demonstrates the lowest environmental footprint across most impact categories.[20][21] This is primarily due to the use of abundant and relatively benign materials.[20]
-
The Vanadium Redox Flow Battery (VRFB) exhibits the highest environmental impacts, largely driven by the energy-intensive production of vanadium pentoxide used in the electrolyte.[18][22] However, the vanadium electrolyte is highly recyclable, which can mitigate some of the cradle-to-gate impacts over the battery's long lifespan.
-
The Zinc-Bromide Flow Battery (ZBFB) presents an intermediate environmental and human health impact profile.[18][19]
Experimental Protocols for Environmental Impact Assessment
To ensure the trustworthiness and reproducibility of environmental impact data, standardized testing methodologies are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Aquatic Toxicity Testing
Experimental Workflow: OECD 203 - Fish Acute Toxicity Test
Caption: Workflow for OECD 203 Fish Acute Toxicity Test.
Step-by-Step Methodology (OECD 203):
-
Range-Finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.[4]
-
Definitive Test:
-
Fish are exposed to at least five concentrations of the test substance in a geometric series. A control group is also maintained.[1]
-
The exposure period is 96 hours under static or semi-static conditions.[1][4]
-
Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[4]
-
Water quality parameters such as pH, dissolved oxygen, and temperature are monitored regularly.
-
-
Data Analysis: The LC50 (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Biodegradability Testing
Experimental Workflow: OECD 301D - Ready Biodegradability: Closed Bottle Test
Caption: Workflow for OECD 301D Ready Biodegradability Test.
Step-by-Step Methodology (OECD 301D):
-
Preparation: A defined volume of mineral medium is inoculated with a small volume of a microbial inoculum (e.g., activated sludge). The test substance is added as the sole source of carbon.[16]
-
Incubation: The solution is kept in a completely filled, closed bottle and incubated in the dark at a constant temperature for 28 days.[16]
-
Measurement: The degradation is followed by determining the dissolved oxygen concentration over the 28-day period.[16]
-
Calculation: The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured and expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Assessment: A substance is considered readily biodegradable if it reaches a degradation level of at least 60% within a 10-day window during the 28-day test period.
Bioaccumulation Testing
Logical Relationship: OECD 305 - Bioaccumulation in Fish
Caption: Logical flow for determining the Bioconcentration Factor (BCF) using OECD 305.
Step-by-Step Methodology (OECD 305):
-
Uptake Phase: Fish are exposed to the test substance at a constant concentration under flow-through conditions for a period of up to 28 days.[5]
-
Depuration Phase: After the uptake phase, the fish are transferred to a medium free of the test substance for a depuration period of up to 28 days.[5]
-
Sampling and Analysis: The concentration of the test substance in the fish and in the water is measured at regular intervals during both the uptake and depuration phases.[5]
-
Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state. It can also be calculated as the ratio of the uptake and depuration rate constants.[5]
Conclusion and Recommendations
The selection of a high-density brine or an electrolyte for energy storage applications requires a thorough evaluation of not only performance and cost but also environmental impact. This guide provides a framework and critical data for such an assessment.
Key Takeaways:
-
This compound: While effective from a performance standpoint, its high aquatic toxicity and lack of ready biodegradability present significant environmental risks. Its use should be carefully considered and managed, with a strong emphasis on containment and proper disposal.
-
Cesium Formate: Emerges as the most environmentally benign alternative for high-density brine applications in the oil and gas industry, with low toxicity and ready biodegradability.
-
Calcium Bromide: Represents a less hazardous alternative to this compound, though a more complete dataset on its biodegradability and bioaccumulation would be beneficial for a comprehensive risk assessment.
-
Flow Batteries: For stationary energy storage, all-iron flow batteries currently present the most environmentally sustainable option from a lifecycle perspective, primarily due to the abundance and low impact of their constituent materials.
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TheEnvironmental Brine - Sinomine Specialty Fluids. (URL: [Link])
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OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha. (URL: [Link])
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Life cycle assessment of a vanadium flow battery - EconStor. (URL: [Link])
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Test No. 203: Fish, Acute Toxicity Test - Tox Lab. (URL: [Link])
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NA811 Public Report.docx - Australian Industrial Chemicals Introduction Scheme (AICIS). (URL: [Link])
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Environmental and Health Impacts of Vanadium Redox Batteries: from Chemical Properties to Ecological Safety - Darcy & Roy Press. (URL: [Link])
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OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (URL: [Link])
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Cesium formate fluid succeeds in North Sea HPHT field trials - Stanford. (URL: [Link])
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IRON FLOW BATTERIES: - ESS, Inc. (URL: [Link])
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Small-Size Vanadium Redox Flow Batteries: An Environmental Sustainability Analysis via LCA: The Italian Experience - ResearchGate. (URL: [Link])
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Sustainable Recycling of Electrolytes for Vanadium Redox Flow Batteries - Diva-portal.org. (URL: [Link])
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7 Key Benefits of Calcium Bromide You Should Know | Trusted Quality by SNDB Manufacturer. (URL: [Link])
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safety data sheet - this compound - MsdsDigital.com. (URL: [Link])
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Intracellular bioaccumulation of zinc by an Enterobacter species - PubMed. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Zinc Bromide in a Laboratory Setting
For the diligent researcher, scientist, or drug development professional, the commitment to safety and environmental stewardship extends beyond the benchtop. The proper disposal of chemical reagents is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of zinc bromide (ZnBr₂), a compound frequently used in chemical synthesis and other laboratory applications. By understanding the principles behind these procedures, you can ensure the safety of yourself and your colleagues while minimizing environmental impact.
Understanding the Hazards: Why Proper Disposal of this compound is Crucial
This compound is a hazardous substance that requires careful handling throughout its lifecycle, including disposal. It is classified as a substance that can cause severe skin burns and serious eye damage.[1][2] Furthermore, it is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2] Improper disposal, such as pouring it down the drain without treatment, can lead to the contamination of waterways, posing a threat to ecosystems. Therefore, a multi-step disposal process is essential to neutralize its corrosive properties and remove the zinc ions from the waste stream.
The core principle of this compound disposal is to convert the soluble this compound into an insoluble, stable zinc salt. This is achieved through a neutralization and precipitation reaction. By reacting the acidic this compound solution with a base, we not only neutralize the acidity but also force the zinc ions to precipitate out of the solution as a solid. This solid can then be physically separated from the liquid waste, rendering the liquid portion safe for disposal in a sanitary sewer system, provided local regulations are met.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling this compound, even in solution, necessitates:
-
Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[2][3][4]
-
Skin Protection : Wear chemical-resistant gloves (such as nitrile or rubber), a lab coat, and full-length pants to prevent skin contact.[3][4]
-
Respiratory Protection : If working with solid this compound or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]
-
Work Area : All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the neutralization of aqueous this compound waste and the subsequent precipitation of zinc ions.
Materials Required:
-
Aqueous this compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
pH indicator strips or a calibrated pH meter
-
Large glass beaker (at least twice the volume of the waste)
-
Stir bar and magnetic stir plate
-
Filtration apparatus (Buchner funnel, filter paper, and vacuum flask) or a centrifuge
-
Spatula
-
Wash bottle with deionized water
-
Labeled waste container for solid zinc carbonate
-
Labeled container for the treated aqueous waste
Experimental Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Procedure:
-
Preparation :
-
Ensure you are wearing all required PPE.
-
Place the beaker containing the this compound waste on the magnetic stir plate inside a chemical fume hood and add a stir bar.
-
-
Neutralization and Precipitation :
-
Slowly and carefully add a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate to the stirring this compound solution. The addition should be done in small increments to control the effervescence (release of carbon dioxide gas) that will occur as the acid is neutralized.
-
Causality : Sodium bicarbonate and sodium carbonate are weak bases that will neutralize the acidic nature of the this compound solution. The chemical reaction is as follows: ZnBr₂(aq) + 2NaHCO₃(aq) → ZnCO₃(s) + 2NaBr(aq) + H₂O(l) + CO₂(g) or ZnBr₂(aq) + Na₂CO₃(aq) → ZnCO₃(s) + 2NaBr(aq)
-
Continue adding the basic solution while monitoring the pH of the mixture with pH strips or a pH meter. The target pH is between 7.0 and 8.0.
-
As the base is added, you will observe the formation of a white precipitate, which is zinc carbonate. Zinc carbonate is practically insoluble in water, which is why it precipitates out of the solution.[2][3][4][5]
-
-
Separation of the Precipitate :
-
Once the pH is stable in the 7.0-8.0 range, allow the mixture to stir for an additional 30 minutes to ensure the precipitation is complete.
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the solid zinc carbonate from the liquid supernatant using either vacuum filtration or centrifugation.
-
Filtration : Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of deionized water to ensure a good seal. Pour the mixture into the funnel and apply the vacuum.
-
Centrifugation : Decant the mixture into centrifuge tubes, balance them, and centrifuge until a compact pellet of the solid is formed. Carefully decant the supernatant.
-
-
Wash the collected precipitate with deionized water to remove any remaining soluble salts (sodium bromide). If using filtration, add deionized water to the funnel while the vacuum is off, gently stir, and then reapply the vacuum. If using a centrifuge, resuspend the pellet in deionized water and centrifuge again. Repeat the wash step two to three times.[3]
-
-
Drying and Disposal of the Solid Waste :
-
Carefully remove the filter paper with the zinc carbonate precipitate from the funnel, or the pellet from the centrifuge tube, and place it in a labeled, open container.
-
Allow the precipitate to air-dry in the fume hood or in a drying oven at a low temperature (e.g., 60-80°C).[1]
-
Once dry, the zinc carbonate powder should be placed in a sealed, clearly labeled hazardous waste container.
-
While some sources state that zinc carbonate does not have a specific EPA waste number, it should be treated as hazardous waste due to its zinc content and ecotoxicity.[5][6] Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
-
Testing and Disposal of the Liquid Waste :
-
The liquid supernatant should be clear. Before disposal, it is crucial to verify that the zinc concentration is below the permissible limits for your local sanitary sewer system. The EPA has set a drinking water standard of 5 mg/L for zinc, which can be a useful reference, though local wastewater regulations may vary.[7]
-
Simple qualitative tests can indicate the presence of significant amounts of zinc. For a more accurate measurement, analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used.[1] Alternatively, commercially available zinc test kits can provide a semi-quantitative measurement.[5]
-
If the zinc concentration is within the acceptable limits, the pH of the supernatant should be re-checked and adjusted to be between 5.5 and 9.0 before slowly pouring it down the sanitary sewer with copious amounts of running water.
-
If the zinc concentration is still too high, the precipitation procedure should be repeated on the supernatant.
-
Data Summary Table
| Parameter | Value/Information | Source |
| Target pH for Neutralization | 7.0 - 8.0 | [8] |
| Precipitating Agent | Sodium Bicarbonate or Sodium Carbonate | [3][9] |
| Precipitate Formed | Zinc Carbonate (ZnCO₃) | [3][5] |
| Solubility of Zinc Carbonate | Practically insoluble in water | [2][3][4] |
| Solid Waste Disposal | As hazardous waste | [5][6] |
| Liquid Waste pH for Sewer | 5.5 - 9.0 (check local regulations) | General laboratory safety guidelines |
| EPA Drinking Water Standard for Zinc | 5 mg/L | [7] |
By adhering to this detailed protocol, laboratory professionals can confidently and safely manage this compound waste, upholding the principles of scientific integrity and environmental responsibility.
References
-
American Chemical Society. (n.d.). This compound. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Zinc Carbonate. Retrieved from [Link]
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Silox India. (n.d.). Material Safety Data Sheet: Zinc Carbonate. Retrieved from [Link]
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Quora. (2024, April 24). Starting with zinc metal, how can zinc carbonate be prepared in the laboratory?. Retrieved from [Link]
-
Gauth. (n.d.). Starting with Zinc Carbonate, describe how a dry sample of Zinc Chloride can be prepared in the laboratory. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2005, August). Public Health Statement for Zinc. Retrieved from [Link]
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911Metallurgist. (2018, February 5). Assaying Zinc Determination Methods. Retrieved from [Link]
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ResearchGate. (2020, November 19). Zinc Removal from ZnO Industrial Wastewater by Hydroxide Precipitation and Coagulation Methods. Retrieved from [Link]
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Navigating the Safe Handling of Zinc Bromide: A Guide to Personal Protective Equipment
In the landscape of scientific research and pharmaceutical development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. Zinc Bromide (ZnBr₂), a versatile compound utilized in various applications from a Lewis acid in organic reactions to a dense medium in oil drilling, presents a specific set of handling challenges due to its corrosive nature.[1][2] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring a secure and efficient laboratory environment. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind each safety protocol.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound, a white crystalline solid, is highly soluble in water and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and may cause an allergic skin reaction.[1][2][4][5] Inhalation of this compound dust or mists can lead to irritation of the respiratory system, causing symptoms such as coughing and shortness of breath.[3][6] The causality behind these hazards lies in its chemical reactivity. When in contact with moisture, such as on the skin or in the respiratory tract, it can form hydrobromic acid, which is corrosive to living tissue. Therefore, the selection of appropriate PPE is not just a recommendation but a critical line of defense against irreversible harm.
Core Principles of PPE Selection
The selection of PPE for handling this compound should be guided by a thorough risk assessment of the specific procedure being undertaken. The quantity of the substance, its physical form (solid or solution), and the potential for aerosol generation are all critical factors to consider.
A Multi-Layered Defense: Your PPE Arsenal for this compound
Eye and Face Protection: The First Line of Defense
The Imperative: The eyes are exceptionally vulnerable to the corrosive effects of this compound. Direct contact with the solid or its solutions can cause serious and potentially irreversible eye damage.[1][4][5]
Procedural Guidance:
-
Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn whenever handling this compound in any form.[7][8] Safety glasses with side shields do not provide adequate protection against splashes.[9]
-
Elevated Risk Scenarios: When there is a significant risk of splashing, such as when preparing solutions or transferring large quantities, a face shield should be worn in conjunction with chemical splash goggles.[2][6][10][11] The face shield provides an additional layer of protection for the entire face.[9]
-
Contact Lens Wearers: While NIOSH permits the use of contact lenses with appropriate safety eyewear, it is crucial to be aware that in the event of a chemical splash, the lens can make it more difficult to flush the eye effectively.[12] It is highly recommended to wear tight-fitting goggles or a full-facepiece respirator to minimize this risk.[7]
Skin and Body Protection: An Impermeable Barrier
The Imperative: this compound can cause severe skin burns and may lead to an allergic skin reaction upon contact.[1][2][4][5] Therefore, preventing skin exposure is a primary safety objective.
Procedural Guidance:
-
Gloves: The choice of gloves is critical and should be based on chemical compatibility and the nature of the task.
-
Material Selection: Chemical-resistant gloves made of nitrile, neoprene, or butyl rubber are recommended.[13][14] Latex gloves offer poor protection against many chemicals and are not advised.[13][15] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation data.[16]
-
Inspection and Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.[15][16] Double-gloving can provide additional protection, especially during extended handling periods. After handling this compound, remove gloves using the proper technique to avoid contaminating your hands and dispose of them in accordance with institutional protocols.[2]
-
-
Lab Coat/Chemical-Resistant Apron: A standard lab coat is the minimum requirement for handling small quantities of this compound. For tasks with a higher risk of splashes, such as preparing concentrated solutions, a chemical-resistant apron worn over the lab coat is essential.[11]
-
Full Body Protection: In situations involving large quantities or a high likelihood of significant exposure, a complete chemical-resistant suit may be necessary.[2]
Respiratory Protection: Safeguarding the Airways
The Imperative: Inhalation of this compound dust or aerosols can irritate the respiratory tract.[3][6] While engineering controls like fume hoods are the primary means of mitigating this risk, respiratory protection may be necessary in certain situations.
Procedural Guidance:
-
Engineering Controls First: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of airborne dust.[2][10]
-
When Respirators are Required: If engineering controls are not feasible or insufficient to maintain exposure below acceptable limits, respiratory protection is mandatory.
-
For Dusts: A NIOSH-approved particulate respirator (e.g., an N95, P95, or P100 filter) is suitable for protection against this compound dust.[17][18][19]
-
For Mists/Vapors: If working with solutions that may generate mists or if there is a potential for vapor release (e.g., during heating), a respirator with cartridges appropriate for inorganic vapors and acid gases should be used.[20]
-
Fit Testing: A crucial and often overlooked aspect of respiratory protection is proper fit. A quantitative or qualitative fit test must be performed to ensure the respirator forms a tight seal with the user's face.[18]
-
Operational Plans: From Handling to Disposal
Safe Handling and Storage
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[3] It should be stored away from incompatible materials such as strong oxidizing agents, potassium, and sodium.[6][10]
-
Handling: When weighing or transferring solid this compound, do so in a fume hood to control dust.[2] If preparing a solution, always add the this compound to the water slowly to control any exothermic reaction and prevent splashing.[21]
Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[6]
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in this guide, including respiratory protection if dealing with a large powder spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]
-
Neutralization: For small spills, the material can be neutralized with a weak base such as sodium bicarbonate.[22]
-
Collection and Disposal: Collect the spilled material and absorbent in a sealed, properly labeled container for hazardous waste disposal.[6][10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][10] Do not dispose of this compound down the drain, as it is toxic to aquatic life.[1][2][10]
Visualizing Your Safety Workflow
Table 1: PPE Recommendations for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (in fume hood) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not typically required |
| Preparing Dilute Solutions | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not typically required |
| Preparing Concentrated Solutions | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile or Neoprene | Chemical-Resistant Apron over Lab Coat | Recommended if not in a fume hood |
| Large-Scale Transfers | Chemical Splash Goggles & Face Shield | Heavy-duty Butyl or Neoprene Gloves | Chemical-Resistant Suit | Required if potential for aerosol generation |
| Spill Cleanup (Solid) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | NIOSH-approved Particulate Respirator |
| Spill Cleanup (Liquid) | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Respirator with appropriate cartridges if vapors are present |
Diagram 1: PPE Selection Workflow for this compound
Caption: A decision-making workflow for selecting the appropriate PPE when handling this compound.
By adhering to these comprehensive guidelines, researchers and drug development professionals can confidently handle this compound, minimizing risks and fostering a culture of safety within the laboratory. The principles outlined here are not merely a set of rules but a framework for critical thinking and proactive risk management, which are the cornerstones of scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
